Product packaging for 7-Fluoro-4-methoxyquinoline(Cat. No.:)

7-Fluoro-4-methoxyquinoline

Cat. No.: B15071090
M. Wt: 177.17 g/mol
InChI Key: WWMSWJQPHXCNNG-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxyquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B15071090 7-Fluoro-4-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSWJQPHXCNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Fluoro-4-methoxyquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 7-Fluoro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold found in numerous compounds of medicinal interest. Its synthesis is of significant importance for the development of novel therapeutic agents. This technical guide outlines a robust and versatile multi-step synthetic pathway commencing from the readily available starting material, 3-fluoroaniline. The core of this synthesis involves the construction of the quinoline ring system via the Gould-Jacobs reaction, followed by functional group manipulation at the C4 position to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence. The overall strategy involves:

  • Step 1: Gould-Jacobs Reaction: Construction of the 7-fluoro-4-hydroxyquinoline core by reacting 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent saponification/decarboxylation.

  • Step 2: Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group using phosphorus oxychloride (POCl₃) to produce 7-fluoro-4-chloroquinoline.

  • Step 3: Methoxylation: Nucleophilic aromatic substitution of the 4-chloro group with a methoxy group using sodium methoxide to afford the final product, this compound.

This pathway is highly adaptable and relies on well-established chemical transformations, ensuring reproducibility and scalability.

Synthesis_Pathway Start 3-Fluoroaniline Intermediate1 7-Fluoro-4-hydroxyquinoline Start->Intermediate1 Step 1: Gould-Jacobs Reaction Reagent1 Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 7-Fluoro-4-chloroquinoline Intermediate1->Intermediate2 Step 2: Chlorination Reagent2 1. Heat (Cyclization) 2. NaOH (Hydrolysis) 3. Heat (Decarboxylation) Reagent3 POCl₃ Product This compound Intermediate2->Product Step 3: Methoxylation Reagent4 NaOCH₃ / CH₃OH

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2][3] It proceeds in three stages: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.

Step1_Workflow cluster_0 Condensation cluster_1 Cyclization cluster_2 Saponification & Decarboxylation a1 Mix 3-fluoroaniline and DEEM a2 Heat mixture (e.g., 100-120°C) a1->a2 a3 Remove ethanol byproduct a2->a3 b1 Add condensation product to high-boiling solvent (e.g., Diphenyl ether) a3->b1 Intermediate b2 Heat to ~250°C b1->b2 b3 Cool and precipitate product (Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate) b2->b3 c1 Reflux ester with aq. NaOH b3->c1 Ester Product c2 Acidify to precipitate acid c1->c2 c3 Heat intermediate acid to decarboxylate c2->c3 c4 Isolate 7-Fluoro-4-hydroxyquinoline c3->c4

Caption: Experimental workflow for the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask fitted with a distillation apparatus, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 110-120°C for 2 hours. Ethanol generated during the reaction is removed by distillation.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250°C. Add the crude condensation product dropwise to the hot solvent under vigorous stirring. Maintain the temperature for 15-30 minutes after the addition is complete.

  • Isolation of Ester: Cool the reaction mixture to below 100°C and dilute with an equal volume of petroleum ether or hexane. The precipitate, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with hexane, and dried.

  • Saponification & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained. Cool the solution to room temperature and acidify with concentrated hydrochloric acid or acetic acid to a pH of ~4-5. The precipitated 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration. The moist solid is then heated at its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases.

  • Purification: The resulting solid, 7-fluoro-4-hydroxyquinoline, is cooled and can be purified by recrystallization from ethanol or a similar suitable solvent.

ParameterValue
Reactants 3-Fluoroaniline, Diethyl ethoxymethylenemalonate
Cyclization Temp. ~250 °C
Hydrolysis 10% NaOH (aq), Reflux
Typical Yield 60-75% (over 3 stages)
Step 2: Synthesis of 7-Fluoro-4-chloroquinoline

This step involves the dehydroxy-chlorination of the 4-quinolone tautomer of 7-fluoro-4-hydroxyquinoline. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4][5]

Experimental Protocol:

  • Place 7-fluoro-4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate solution, until the pH is approximately 8-9.

  • The precipitated solid, 7-fluoro-4-chloroquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

ParameterValue
Reactant 7-Fluoro-4-hydroxyquinoline
Reagent Phosphorus oxychloride (POCl₃)
Reaction Temp. Reflux (~110°C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group at the C4 position is displaced by a methoxide anion.

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Once the sodium has completely reacted, add 7-fluoro-4-chloroquinoline (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

ParameterValue
Reactant 7-Fluoro-4-chloroquinoline
Reagent Sodium methoxide in Methanol
Reaction Temp. Reflux (~65°C)
Reaction Time 4-6 hours
Typical Yield 80-90%

Summary of Quantitative Data

The following table summarizes the expected yields and key reaction conditions for the synthesis of this compound.

StepReactionKey ReagentsTemperatureTimeTypical Yield (%)
1 Gould-Jacobs ReactionDEEM, Diphenyl ether, NaOH250°C (Cyclization)4-6 hours (total)60-75
2 ChlorinationPOCl₃~110°C (Reflux)2-4 hours85-95
3 MethoxylationNaOCH₃, CH₃OH~65°C (Reflux)4-6 hours80-90
- Overall - - - ~41-64

Conclusion

This guide details a reliable and efficient synthetic pathway to this compound from 3-fluoroaniline. The procedures described employ standard organic chemistry techniques and reagents, making this synthesis accessible for most chemical research laboratories. The provided protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers engaged in the synthesis of quinoline-based molecules for drug discovery and development. Careful execution of each step should provide the target compound in good overall yield.

References

Synthesis of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-fluoro-4-methoxyquinoline derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for key reaction steps, and visualizes the relevant biological pathways where these compounds may exert their effects.

Synthetic Pathways

The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with the construction of the core quinoline scaffold, followed by functional group interconversions. The most common and effective strategies involve the initial formation of a 7-fluoro-4-hydroxyquinoline intermediate, which is subsequently converted to the target 4-methoxy derivative. Two classical name reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are pivotal in forming the foundational quinoline ring system.

A general synthetic workflow is depicted below:

G A 3-Fluoroaniline D 7-Fluoro-4-hydroxyquinoline intermediate A->D Reaction with B or C B Diethyl ethoxymethylenemalonate (Gould-Jacobs) B->D C β-ketoester (Conrad-Limpach) C->D E Chlorination (e.g., POCl3) D->E F 7-Fluoro-4-chloroquinoline E->F G Methoxylation (e.g., NaOMe) F->G H This compound derivatives G->H Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Optional: Hydrolysis & Decarboxylation A 3-Fluoroaniline C Anilidomethylenemalonic ester intermediate A->C B Diethyl ethoxymethylenemalonate B->C D Heat C->D E Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate D->E F NaOH, then H+ E->F G Heat F->G H 7-Fluoro-4-hydroxyquinoline G->H EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Fluoroquinolone_MoA cluster_0 Bacterial DNA Replication cluster_1 Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling TopoIV Topoisomerase IV DNA->TopoIV Decatenation Replication DNA Replication & Segregation Gyrase->Replication DSB Double-Strand Breaks Gyrase->DSB TopoIV->Replication TopoIV->DSB FQ This compound (Fluoroquinolone) FQ->Gyrase Inhibits FQ->TopoIV Inhibits Death Bacterial Cell Death DSB->Death

An In-depth Technical Guide to 7-Fluoro-4-methoxyquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known biologically active compounds, such as fluoroquinolone antibiotics and various anticancer agents, positions it as a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of this compound. It also explores the well-established signaling pathways of structurally related compounds to provide context for future research and drug development endeavors.

Chemical Properties and Structure

Due to the limited availability of experimental data for this compound, its chemical properties have been predicted based on the known properties of its structural analogs, 7-methoxyquinoline and 4-fluoroanisole.

Structure

The chemical structure of this compound consists of a quinoline core substituted with a fluorine atom at the 7th position and a methoxy group at the 4th position.

Chemical Name: this compound Molecular Formula: C₁₀H₈FNO

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its analogs.

PropertyThis compound (Predicted)7-Methoxyquinoline (Known)4-Fluoroanisole (Known)
Molecular Weight 177.18 g/mol 159.18 g/mol [1][2][3]126.13 g/mol [][5]
Melting Point Not available36-38 °C-45 °C[5][6][7]
Boiling Point Not available143-145 °C at 11 Torr[3]157 °C[5][6]
Density Not available1.130 g/cm³ (Predicted)[3]1.114 g/mL at 25 °C[5]
Solubility Not availableInsoluble in waterNot miscible or difficult to mix in water[7]
LogP Not available2.24[3]2.3
Predicted Spectral Data

The expected spectral characteristics for this compound are inferred from the known spectral data of 7-methoxyquinoline.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methoxy group protons is anticipated around 3.7-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring system and the methoxy group.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 177.18. Fragmentation patterns are likely to involve the loss of a methyl group (-CH₃) from the methoxy substituent and potentially the loss of CO, similar to what is observed for 7-methoxyquinoline.

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines. A common approach is the Conrad-Limpach reaction, followed by chlorination and nucleophilic substitution.

Synthesis of 7-Fluoro-4-hydroxyquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline and diethyl malonate in a suitable solvent such as ethanol.

  • Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction, forming the intermediate enamine.

  • Cyclization: Remove the ethanol under reduced pressure. Add a high-boiling point solvent like diphenyl ether and heat the mixture to a high temperature (around 250 °C) to induce cyclization.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain 7-fluoro-4-hydroxyquinoline.

Synthesis of 4-Chloro-7-fluoroquinoline
  • Chlorination: Suspend the 7-fluoro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for a few hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to yield 4-chloro-7-fluoroquinoline.

Synthesis of this compound
  • Nucleophilic Substitution: Dissolve the 4-chloro-7-fluoroquinoline in methanol.

  • Reaction: Add a strong base, such as sodium methoxide, to the solution and stir at room temperature or with gentle heating.

  • Work-up: Monitor the reaction by thin-layer chromatography. Once complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent. Dry the organic layer and purify the product by column chromatography to obtain this compound.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of this compound have not been extensively studied, the quinoline scaffold is a common feature in many biologically active molecules. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][8] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[3][8]

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Relieves supercoiling Topoisomerase_IV->DNA_Replication Decatenates replicated DNA Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to

Mechanism of Fluoroquinolone Antibiotics.
Anticancer Activity: Inhibition of Tyrosine Kinases and Signaling Pathways

Many quinoline derivatives have demonstrated potent anticancer activity by targeting various components of cell signaling pathways that are often dysregulated in cancer.[1][6][9] A key mechanism is the inhibition of tyrosine kinases, which are critical for cell growth, proliferation, and survival.[9] Some quinoline-based compounds have also been shown to interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism and growth.[7]

Anticancer_Quinoline_Pathway cluster_pathway PI3K/Akt/mTOR Pathway Quinoline_Derivative Quinoline_Derivative Tyrosine_Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline_Derivative->Tyrosine_Kinase Inhibits PI3K PI3K Quinoline_Derivative->PI3K Inhibits Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

Anticancer Action of Quinoline Derivatives.

Conclusion

This compound represents a promising chemical entity with the potential for significant biological activity. While experimental data on this specific compound is scarce, analysis of its structural analogs provides a solid foundation for predicting its properties and guiding future research. The proposed synthetic pathway offers a practical approach for its preparation, and the established mechanisms of action of related quinoline derivatives highlight potential therapeutic applications in both infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 7-Fluoro-4-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Fluoro-4-methoxyquinoline. These predictions are based on the known spectral characteristics of similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.6 - 8.8d~4.5 - 5.5H-2
~8.0 - 8.2ddJ_ortho ≈ 9.0, J_meta ≈ 6.0H-5
~7.4 - 7.6ddJ_ortho ≈ 9.0, J_F ≈ 9.0H-8
~7.1 - 7.3dddJ_ortho ≈ 9.0, J_meta ≈ 2.5, J_F ≈ 2.5H-6
~6.7 - 6.9d~4.5 - 5.5H-3
~4.0s--OCH₃

Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Coupling to ¹⁹F is expected for protons on the fluorinated ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~162 - 165 (d, ¹J_CF)C-7
~160 - 162C-4
~150 - 152C-2
~148 - 150 (d)C-8a
~122 - 125 (d)C-5
~120 - 122 (d)C-8
~115 - 118 (d)C-6
~105 - 108 (d)C-4a
~98 - 100C-3
~56-OCH₃

Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Carbons in the fluorinated ring will exhibit coupling with ¹⁹F, denoted by (d).

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumC-H stretch (aromatic)
~2950 - 3000MediumC-H stretch (methyl)
~1600 - 1620StrongC=N stretch (quinoline ring)
~1500 - 1580StrongC=C stretch (aromatic ring)
~1250 - 1300StrongC-O-C stretch (asymmetric)
~1200 - 1250StrongC-F stretch
~1020 - 1050MediumC-O-C stretch (symmetric)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zIon
177.06[M]⁺• (Molecular Ion)
162.04[M - CH₃]⁺
134.04[M - CH₃ - CO]⁺

Note: The molecular formula of this compound is C₁₀H₈FNO, with a monoisotopic mass of 177.05899 Da.

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows.[1][2][3][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Reference baseline->integrate

Figure 1. Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[5][6][7][8][9]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr, then grind the mixture to a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed bands to the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into a Transparent Pellet mix_kbr->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet background Acquire Background Spectrum place_pellet->background sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Absorption Bands sample_spec->identify_peaks correlate Correlate Bands to Functional Groups identify_peaks->correlate

Figure 2. Experimental workflow for IR spectroscopy (KBr pellet method).
Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.[10][11][12][13][14]

  • Sample Introduction:

    • For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, if the sample is soluble and volatile, it can be dissolved in a suitable solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized in the ion source under high vacuum.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

    • The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The detector generates a signal proportional to the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization (EI) cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation introduce Introduce Sample (Direct Probe or GC) vaporize Vaporize Sample introduce->vaporize bombard Bombard with Electrons (70 eV) vaporize->bombard form_ions Form Molecular and Fragment Ions bombard->form_ions separate Separate Ions by m/z form_ions->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum identify_M Identify Molecular Ion spectrum->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

Figure 3. Experimental workflow for Mass Spectrometry (Electron Ionization).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While the presented NMR, IR, and MS data are predicted based on analogous structures, they serve as a valuable reference for researchers working with this compound. The detailed experimental workflows offer a practical guide for the characterization of this and other small organic molecules. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectroscopic data for an authentic sample of this compound.

References

The Pharmacological Landscape of 7-Fluoro-4-methoxyquinoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring gives rise to the 7-Fluoro-4-methoxyquinoline core, a scaffold that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold, particularly 7-fluoro-4-anilinoquinolines, have demonstrated potent antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 7-fluoro-4-anilinoquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

Compound IDSubstitution on Anilino RingHeLa (IC50 in µM)BGC823 (IC50 in µM)Reference
1a 3'-Chloro>205.86[1]
1b 4'-Chloro>2011.10[1]
1c 3'-Fluoro>207.63[1]
1d 4'-Fluoro>208.24[1]
1e 3',4'-Dichloro>206.54[1]
1f 3'-Chloro-4'-fluoro8.323.63[1]
1g 4'-Methyl>209.87[1]
Gefitinib (Standard)15.2113.45[1]

Note: BGC823 is a human gastric carcinoma cell line, and HeLa is a human cervical cancer cell line.

Signaling Pathway: EGFR Inhibition

The anticancer activity of these compounds is often attributed to their ability to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. 7-Fluoro-4-anilinoquinoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking this signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Fluoro-4-anilinoquinoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by 7-Fluoro-4-anilinoquinoline Derivatives.

Antimicrobial Activity: A Promising Frontier

While the primary focus of research on this compound scaffolds has been on their anticancer potential, related quinoline structures have demonstrated significant antimicrobial activity. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antimicrobial Data

A study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives, which are structurally related to the 7-fluoro analogs, revealed their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are presented below.

Compound IDTarget OrganismMIC (µg/mL)Reference
3l Escherichia coli7.812[2][3]
3l Candida albicans31.125[2][3]
3c Escherichia coli62.50[2][3]
3d Escherichia coli31.25[2][3]

Note: Lower MIC values indicate greater antimicrobial activity.

Mechanism of Antimicrobial Action

The antibacterial action of quinolones is primarily due to their ability to form a stable complex with bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.

Antimicrobial_Mechanism cluster_process Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Unwinding Replication Successful Replication Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath Quinolone Quinolone Derivative Quinolone->Gyrase Inhibits

Caption: Mechanism of Action of Quinolone Antibiotics.

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have been explored for a range of other therapeutic applications.

  • Antiviral Activity: Certain fluoroquinolone derivatives have shown inhibitory activity against a variety of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.[4] The proposed mechanism for some of these compounds involves the inhibition of viral replication at the transcriptional level.[5]

  • Anti-inflammatory Activity: Various quinoline derivatives have been investigated for their anti-inflammatory effects.[6][7] Some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 7-Fluoro-4-hydroxyquinoline

A common precursor for the synthesis of this compound derivatives is 7-fluoro-4-hydroxyquinoline. A general synthetic approach is the Conrad-Limpach reaction.

Workflow for the Synthesis of 4-Hydroxyquinolines:

Synthesis_Workflow Aniline Aniline Reflux1 Reflux (6h) Aniline->Reflux1 AcetoneDicarboxylate Dimethyl/Diethyl 1,3-acetonedicarboxylate AcetoneDicarboxylate->Reflux1 Methanol Methanol/Ethanol Methanol->Reflux1 Enamine Intermediate Enamine Reflux1->Enamine Evaporation Vacuum Distillation Enamine->Evaporation Dichlorobenzene 1,2-Dichlorobenzene Evaporation->Dichlorobenzene RingClosure High Temperature Ring Closure Dichlorobenzene->RingClosure Product 4-Hydroxyquinoline Product RingClosure->Product

Caption: General workflow for the synthesis of 4-hydroxyquinolines.

Detailed Protocol (Example):

  • Aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate are dissolved in methanol or ethanol, respectively.

  • The mixture is refluxed for 6 hours to afford the intermediate enamine.

  • The alcohol is removed by vacuum distillation.

  • The residue is dissolved in 1,2-dichlorobenzene.

  • Ring closure is achieved by heating at a high temperature for a short period.[8]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow SeedCells Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Test Compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance (570 nm) AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 Value MeasureAbsorbance->CalculateIC50 MIC_Workflow PrepareDilutions Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Bacterial/Fungal Suspension PrepareDilutions->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate ObserveGrowth Visually Inspect for Turbidity (Growth) Incubate->ObserveGrowth DetermineMIC Determine MIC ObserveGrowth->DetermineMIC

References

The Anticancer Potential of 7-Fluoro-4-methoxyquinoline: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 7-Fluoro-4-methoxyquinoline in cancer cells. While direct research on this specific compound is limited, this paper synthesizes findings from structurally related quinoline derivatives, namely 7-halo-quinolines and 4-alkoxy-quinolines, to propose a plausible anticancer mechanism. The primary modes of action for this class of compounds appear to be the inhibition of topoisomerase enzymes and the induction of apoptosis. This guide presents available quantitative data, detailed experimental protocols from analogous studies, and visual representations of the proposed signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The quinoline scaffold is a key component in several approved anticancer drugs. Modifications to the quinoline ring, such as halogenation at the 7-position and the introduction of an alkoxy group at the 4-position, have been shown to modulate the cytotoxic and mechanistic properties of these compounds. This guide focuses on the potential mechanism of action of this compound, a compound that combines these structural features.

Proposed Core Mechanism of Action in Cancer Cells

Based on the current understanding of structurally similar quinoline derivatives, the anticancer activity of this compound is likely multifaceted, primarily involving the disruption of essential cellular processes leading to cell death. The two core proposed mechanisms are:

  • Topoisomerase Inhibition: The 4-alkoxyquinoline scaffold is a known pharmacophore for the inhibition of topoisomerase enzymes, particularly topoisomerase I.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, 4-alkoxyquinoline derivatives can lead to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately leading to apoptosis.

  • Induction of Apoptosis: The presence of a halogen at the 7-position of the quinoline ring has been associated with the induction of apoptosis in cancer cells.[3][4][5] This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage caused by topoisomerase inhibition is a strong stimulus for the intrinsic apoptotic pathway.

Signaling Pathways

The proposed mechanism of action of this compound likely involves the activation of the DNA Damage Response (DDR) pathway and the subsequent initiation of the intrinsic apoptotic cascade.

G cluster_0 Cellular Environment cluster_1 DNA Damage & Response cluster_2 Apoptotic Cascade This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibition DNA DNA Topoisomerase_I->DNA Relieves torsional stress DNA_Breaks DNA Strand Breaks DNA->DNA_Breaks Stabilized cleavage complex DDR_Sensors DDR Sensors (e.g., ATM/ATR) DNA_Breaks->DDR_Sensors p53_Activation p53 Activation DDR_Sensors->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, data from studies on 7-halo-4-thioalkylquinoline and 4-alkoxy-2-arylquinoline derivatives provide insights into the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives

CompoundCancer Cell LineIC50 (µM)
Sulfonyl N-oxide derivative 81 HCT1160.5
HCT116p53-/-0.6
CCRF-CEM0.3
Sulfonyl N-oxide derivative 73 CCRF-CEM0.4
Sulfonyl N-oxide derivative 74 CCRF-CEM0.8
Data extracted from a study on 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related at the 7-position.[3]

Table 2: Growth Inhibitory Activity of 4-Alkoxy-2-arylquinoline Derivatives

CompoundCancer Cell Line PanelGI50 MG-MID (µM)
14m Full panel1.26
Colon Cancer0.875
Leukemia0.904
Melanoma0.926
Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are structurally related at the 4-position.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in studies on structurally related quinoline derivatives, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on various quinoline derivatives to determine the cytotoxic effects on cancer cell lines.

G Seed_Cells 1. Seed cancer cells in a 96-well plate and incubate. Add_Compound 2. Add varying concentrations of This compound. Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours. Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well. Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilizing agent (e.g., DMSO). Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm using a microplate reader. Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate the IC50 value. Measure_Absorbance->Calculate_IC50

References

In-Depth Technical Guide to 7-Fluoro-4-methoxyquinoline (CAS 1314935-90-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 7-Fluoro-4-methoxyquinoline (CAS number 1314935-90-4).

Chemical and Physical Properties

This compound is a fluorinated quinoline derivative. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.

PropertyValueSource
CAS Number 1314935-90-4Internal Database
IUPAC Name This compoundInternal Database
Molecular Formula C₁₀H₈FNO[1]
Molecular Weight 177.18 g/mol [1]
Appearance Solid (predicted)[2]

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of substituted quinolines are well-established and can be adapted. A plausible synthetic approach can be derived from procedures for similar compounds, such as 4-chloro-7-methoxyquinoline.[3]

A potential synthesis workflow is outlined below. This is a hypothetical pathway and would require optimization.

Synthesis_Workflow 3-Fluoroaniline 3-Fluoroaniline Intermediate_A Diethyl 2-((3-fluorophenyl)amino)maleate 3-Fluoroaniline->Intermediate_A Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Intermediate_B Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate_B Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Intermediate_B->Hydrolysis_Decarboxylation Intermediate_C 7-Fluoroquinolin-4-ol Hydrolysis_Decarboxylation->Intermediate_C Chlorination Chlorination Intermediate_C->Chlorination Intermediate_D 4-Chloro-7-fluoroquinoline Chlorination->Intermediate_D Methoxylation Methoxylation Intermediate_D->Methoxylation Final_Product This compound Methoxylation->Final_Product EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Akt Akt PI3K->Akt Akt->Survival MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Add compound to cells Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and corresponding starting materials for the preparation of 7-Fluoro-4-methoxyquinoline, a key intermediate in the development of various pharmaceutical agents. The information is collated from established synthetic methodologies for analogous quinoline derivatives, offering a robust foundation for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted quinoline scaffold of significant interest in drug discovery. The presence of the fluorine atom at the 7-position and the methoxy group at the 4-position can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Access to efficient and scalable synthetic routes is therefore crucial. This guide focuses on the common starting materials and the initial steps of the most probable synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of starting materials is dictated by the specific synthetic route. The two most prominent strategies are the Conrad-Limpach-Knorr reaction and the Gould-Jacobs reaction, both of which involve the cyclization of an aniline derivative. A subsequent chlorination and methoxylation sequence then yields the target molecule.

Route 1: Conrad-Limpach-Knorr Approach

This classical approach involves the condensation of a substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization.

Key Starting Materials:

  • 3-Fluoroaniline: This is the primary building block that incorporates the desired fluorine atom at the 7-position of the quinoline ring.

  • Diethyl malonate or a β-ketoester (e.g., Ethyl acetoacetate): These reagents provide the carbon atoms necessary to form the pyridine ring of the quinoline system.

Reaction Pathway Overview:

The synthesis commences with the reaction of 3-fluoroaniline with a β-ketoester to form an enamine intermediate. This is followed by a thermal cyclization to yield 7-fluoro-4-hydroxyquinoline. The 4-hydroxy group is then converted to a chloro group, which is subsequently displaced by a methoxy group.

Conrad_Limpach_Knorr A 3-Fluoroaniline C 7-Fluoro-4-hydroxyquinoline A->C Condensation & Cyclization B Diethyl Malonate B->C D 7-Fluoro-4-chloroquinoline C->D Chlorination (e.g., POCl3) E This compound D->E Methoxylation (e.g., NaOMe)

Fig. 1: Conrad-Limpach-Knorr synthesis pathway.
Route 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative and often more regioselective route to 4-hydroxyquinolines.

Key Starting Materials:

  • 3-Fluoroaniline: As in the previous route, this provides the core aniline structure.

  • Diethyl (ethoxymethylene)malonate (EMME): This reagent serves as the three-carbon component for the formation of the pyridine ring.

Reaction Pathway Overview:

3-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis, decarboxylation, chlorination, and methoxylation lead to the final product.

Gould_Jacobs A 3-Fluoroaniline C Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate A->C Condensation B Diethyl (ethoxymethylene)malonate (EMME) B->C D 7-Fluoro-4-hydroxyquinoline C->D Hydrolysis & Decarboxylation E 7-Fluoro-4-chloroquinoline D->E Chlorination (e.g., POCl3) F This compound E->F Methoxylation (e.g., NaOMe)

Fig. 2: Gould-Jacobs reaction pathway.

Summary of Starting Materials and Intermediates

The following table summarizes the key reactants and intermediates for the primary synthetic routes to this compound.

Synthetic Route Primary Starting Materials Key Intermediates
Conrad-Limpach-Knorr 3-Fluoroaniline, Diethyl malonate7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline
Gould-Jacobs 3-Fluoroaniline, Diethyl (ethoxymethylene)malonateEthyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline

Experimental Protocols

While specific reaction conditions should be optimized, the following general protocols, adapted from analogous syntheses, can serve as a starting point.

General Procedure for the Synthesis of 7-Fluoro-4-hydroxyquinoline (via Gould-Jacobs)
  • Condensation: A mixture of 3-fluoroaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C. The reaction is monitored by TLC until the starting materials are consumed. The resulting intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, can be isolated or used directly in the next step.

  • Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. Upon cooling, the product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates and can be collected by filtration.

  • Hydrolysis and Decarboxylation: The ester is hydrolyzed by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). The resulting carboxylate salt is then neutralized with acid, and the mixture is heated to effect decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.

General Procedure for the Conversion of 7-Fluoro-4-hydroxyquinoline to this compound
  • Chlorination: 7-Fluoro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux. After completion, the excess POCl₃ is carefully quenched, and the product, 7-fluoro-4-chloroquinoline, is isolated.

  • Methoxylation: The 7-fluoro-4-chloroquinoline is dissolved in a suitable solvent, such as methanol or an inert solvent like DMF, and treated with sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. Standard workup and purification procedures yield the final product, this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established quinoline synthesis methodologies. The selection of 3-fluoroaniline as the key starting material is critical for introducing the fluoro substituent at the desired position. The choice between the Conrad-Limpach-Knorr and Gould-Jacobs routes will depend on factors such as the availability of the β-dicarbonyl starting material, desired regioselectivity, and scalability. The subsequent chlorination and methoxylation steps are generally high-yielding and robust transformations. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important pharmaceutical intermediate.

Unveiling the Therapeutic Potential of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among these, 7-fluoro-4-methoxyquinoline derivatives are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the core therapeutic targets of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Therapeutic Targets in Oncology

This compound derivatives have demonstrated notable efficacy against various cancer cell lines, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR)

A significant body of research points to the Epidermal Growth Factor Receptor (EGFR) as a primary target for 7-fluoro-4-anilinoquinoline derivatives, a closely related subset of the core structure.[1] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many cancers.

Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. This compound derivatives are hypothesized to inhibit EGFR's kinase activity, thereby blocking these downstream signals and inducing cancer cell death.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS PI3K PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 7-Fluoro-4-methoxy quinoline derivative Inhibitor->EGFR Inhibits VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation PLCγ PLCγ PI3K PI3K PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 7-Fluoro-4-methoxy quinoline derivative Inhibitor->VEGFR-2 Inhibits NorA_Efflux_Pump_Inhibition cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Antibiotic_out Antibiotic NorA NorA Efflux Pump NorA->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->NorA Binds to pump Bacterial_Target Bacterial Target Antibiotic_in->Bacterial_Target Binds Cell_Death Cell_Death Bacterial_Target->Cell_Death Leads to Inhibitor 7-Fluoro-4-methoxy quinoline derivative Inhibitor->NorA Inhibits Synthesis_Workflow Start Start Mix Mix Compound 1VI, m-chloroaniline, and pyridine hydrochloride in isopropanol Start->Mix Reflux Heat at reflux for 45 min Mix->Reflux Cool Cool to room temperature Reflux->Cool Add_Reagents Add petroleum ether and NaHCO3 Cool->Add_Reagents Filter Filter the product Add_Reagents->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize End End Recrystallize->End

References

The Evolving Landscape of Quinolone Antibacterials: A Deep Dive into the Structure-Activity Relationship of 7-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, medicinal chemists and drug development professionals are continuously exploring the intricate relationships between the chemical structure of a compound and its biological activity. This technical guide delves into the core of the structure-activity relationship (SAR) of a specific and promising class of compounds: 7-fluoroquinolines. By examining the impact of fluorine substitution at the 7-position of the quinolone scaffold, this document aims to provide researchers and scientists with a comprehensive understanding of the design, synthesis, and biological evaluation of these potent antibacterial agents.

Introduction: The Fluoroquinolone Saga and the Significance of the C-7 Position

Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad spectrum of activity and potent bactericidal effects.[1] Their mechanism of action is well-established, involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to catastrophic DNA damage and cell death.[2]

The SAR of fluoroquinolones is a mature field, with extensive research highlighting the importance of various substituents on the quinolone ring. The fluorine atom at the C-6 position is a hallmark of this class, significantly enhancing cell penetration and gyrase inhibition.[2] However, it is the substituent at the C-7 position that is widely recognized as a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs.[2][3] Typically, this position is adorned with a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, which influences the compound's interaction with the target enzymes and its ability to permeate the bacterial cell wall.[2]

This guide, however, shifts the focus to a less explored, yet potentially transformative, modification: the introduction of a fluorine atom at the C-7 position. Understanding the SAR of these 7-fluoroquinolines is crucial for the rational design of next-generation antibiotics with improved efficacy and a lower propensity for resistance development.

The Core Structure-Activity Relationship of 7-Fluoroquinolines

The fundamental pharmacophore of the quinolone class resides in the 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is essential for binding to the DNA-enzyme complex.[4] The introduction of a fluorine atom at the C-7 position has a profound impact on the biological activity of the quinolone scaffold.

Studies have shown that a fluorine atom at C-7 can lead to potent in vitro activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[2] The presence of this halogen at C-7 appears to enhance the inhibitory activity against this challenging pathogen.[2]

The broader SAR of quinolones provides a framework for understanding the potential of 7-fluoro derivatives. Key structural features and their influence on activity are summarized below:

  • N-1 Position: The substituent at the N-1 position is crucial for overall potency. Small alkyl groups like ethyl or a cyclopropyl group are often optimal.[5]

  • C-3 Position: The carboxylic acid at the C-3 position is essential for DNA gyrase binding and antibacterial activity. Modifications to this group generally lead to a loss of potency.[6]

  • C-4 Position: The keto group at the C-4 position is also critical for the interaction with the target enzymes.[7]

  • C-6 Position: While this guide focuses on 7-fluoroquinolones, it is important to note that a fluorine atom at C-6 dramatically improves antibacterial activity by enhancing both cell penetration and DNA gyrase inhibition.[2]

  • C-8 Position: A halogen (fluorine or chlorine) or a methoxy group at the C-8 position can also influence the activity spectrum and pharmacokinetic properties.[3]

The interplay of these substituents with the C-7 fluorine is a key area for further investigation to fine-tune the antibacterial profile of these compounds.

Quantitative Analysis of Antibacterial Activity

To facilitate a clear comparison of the antibacterial potency of 7-fluoroquinoline derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[8]

Compound IDDerivative InformationBacterial StrainMIC (µg/mL)
1 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPseudomonas aeruginosa ATCC 278530.860[2]
Escherichia coli ATCC 25922>250[2]
Staphylococcus aureus ATCC 25923>250[2]
Enterococcus faecalis ATCC 29212>250[2]

Note: The data presented is for a 6,7-difluoroquinolone derivative, highlighting the activity of a compound with fluorine at the C-7 position.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the replication and advancement of SAR studies. This section provides detailed protocols for the synthesis of the quinolone core and the determination of antibacterial activity.

Synthesis of 7-Fluoroquinolone Derivatives

The synthesis of the 7-fluoroquinolone core can be achieved through a multi-step process, often starting from appropriately substituted anilines. A general synthetic scheme is outlined below. The synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been previously described and serves as a versatile precursor for various C-7 modifications.[9][10]

General Synthetic Procedure for C-7 Substitution:

A common method for introducing substituents at the C-7 position is through nucleophilic aromatic substitution of a leaving group, such as a chlorine atom.

  • Step 1: Reaction Setup: In a round-bottom flask, the 7-chloro-quinolone precursor is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.[9][11]

  • Step 2: Addition of Nucleophile: The desired amine or other nucleophile is added to the reaction mixture, often in the presence of a base like triethylamine to scavenge the liberated acid.[11]

  • Step 3: Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, ranging from several hours to days, to ensure complete reaction.[9]

  • Step 4: Workup and Purification: After cooling, the reaction mixture is worked up by pouring it into water and collecting the precipitated product by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 7-substituted fluoroquinolone.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Step 1: Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Step 2: Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[5]

  • Step 3: Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[5]

  • Step 4: Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[5]

  • Step 5: Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of the compounds against their target enzymes can be assessed using in vitro assays.

  • DNA Gyrase Supercoiling Assay: This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The reaction products are analyzed by agarose gel electrophoresis, where the supercoiled DNA migrates faster than the relaxed form.[12]

  • Topoisomerase IV Decatenation Assay: This assay determines the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. The decatenated DNA minicircles are separated from the kDNA network by agarose gel electrophoresis.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for their evaluation.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relieves supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Topoisomerase_IV->DNA_Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DSB Stabilizes cleavage complex Cell_Death Bacterial Cell Death DSB->Cell_Death Experimental_Workflow Start Design of 7-Fluoroquinoline Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Enzyme_Assay Enzyme Inhibition Assays (DNA Gyrase & Topo IV) Purification->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

The Dawn of a New Era in Oncology: A Technical Guide to Novel Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the emergence of kinase inhibitors as a cornerstone of modern oncology. Among these, quinoline-based scaffolds have garnered significant attention due to their remarkable versatility and potent inhibitory activity against a spectrum of kinases implicated in tumorigenesis and progression. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel quinoline-based kinase inhibitors, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer treatment.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it an ideal starting point for the design of potent and selective kinase inhibitors. Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core, underscoring the clinical significance of this chemical motif.[1][2] This guide will delve into recent advancements in the development of novel quinoline derivatives targeting key kinases in oncogenic signaling pathways.

Key Kinase Targets and Signaling Pathways

Novel quinoline-based inhibitors have demonstrated promising activity against several critical kinases, including those in the RAF, PI3K, and receptor tyrosine kinase (RTK) families. Understanding the signaling cascades regulated by these kinases is paramount for rational drug design.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF, are common drivers of various cancers, including melanoma.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (B-Raf/C-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Ras/Raf/MEK/ERK Signaling Pathway
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[3][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth & Proliferation Downstream->Growth

PI3K/Akt/mTOR Signaling Pathway

Synthesis of Novel Quinoline-Based Inhibitors

The synthesis of novel quinoline-based kinase inhibitors often involves multi-step reaction sequences. A representative synthetic scheme for the preparation of quinoline-based diarylamides is outlined below.

Representative Synthetic Protocol: Quinoline-Based Diarylamides

Synthesis_Workflow Start Substituted Aniline Step1 Cyclization with Diethyl Malonate Start->Step1 Intermediate1 4-Hydroxy-2-oxo-1,2- dihydroquinoline Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 2,4-Dichloroquinoline Step2->Intermediate2 Step3 Nucleophilic Substitution with Amine Intermediate2->Step3 Intermediate3 4-Amino-2-chloroquinoline Step3->Intermediate3 Step4 Amide Coupling (e.g., with a carboxylic acid) Intermediate3->Step4 Final Quinoline-Based Diarylamide Step4->Final

Synthetic Workflow for Diarylamides

Detailed Methodology:

  • Cyclization: A substituted aniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether and heated to reflux (approximately 250-260 °C) for 1-2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like hexane to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline intermediate.

  • Chlorination: The intermediate from the previous step is treated with a chlorinating agent, such as phosphoryl chloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to give the 2,4-dichloroquinoline.

  • Nucleophilic Substitution: The 2,4-dichloroquinoline is dissolved in a suitable solvent like isopropanol, and a primary or secondary amine is added. The reaction is typically stirred at room temperature or slightly elevated temperatures for 4-8 hours. The product, a 4-amino-2-chloroquinoline derivative, is often isolated by precipitation upon addition of water, followed by filtration.

  • Amide Coupling: The 4-amino-2-chloroquinoline is coupled with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF. A base, such as diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature for 12-24 hours. The final quinoline-based diarylamide is isolated by aqueous workup and purified by column chromatography or recrystallization.

Biological Evaluation: In Vitro Assays

The biological activity of newly synthesized quinoline-based inhibitors is assessed through a series of in vitro assays to determine their potency and cellular effects.

Kinase Inhibition Assays

These assays are crucial for determining the direct inhibitory effect of the compounds on the target kinase.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline-Based Compounds

Compound IDTarget KinaseIC50 (nM)
QN-1 B-Raf (V600E)15.2
QN-2 c-Raf25.8
QN-3 Pim-150.1
QN-4 c-Met8.9
QN-5 VEGFR212.4
QN-6 EGFR5.6
QN-7 PI3Kα32.7

Experimental Protocol: ADP-Glo™ Kinase Assay (Representative)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution at the desired concentration (typically near the Km for the specific kinase), and the substrate solution. Dilute the test compounds to the desired concentrations in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase solution and 2 µL of the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Read the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.[5][6]

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.

Table 2: Anti-proliferative Activity of Representative Quinoline-Based Compounds

Compound IDCell LineGI50 (µM)
QN-1 A375 (Melanoma)0.8
QN-3 PC-3 (Prostate)1.3
QN-4 HT-29 (Colon)2.1
QN-6 A549 (Lung)0.5

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.[7][8][9]

Cellular Mechanism of Action Studies

To further elucidate the mechanism by which these inhibitors exert their anti-cancer effects, cellular assays such as cell cycle analysis and western blotting are employed.

Cell Cycle Analysis

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][10][11][12][13]

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][10][11][12][13]

Western Blotting

Experimental Protocol: Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within the targeted signaling pathways.[2][14][15][16][17]

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of the target kinases and downstream effectors (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][14][15][16][17]

Conclusion and Future Directions

The discovery and development of novel quinoline-based kinase inhibitors represent a highly promising avenue in cancer therapy. The versatility of the quinoline scaffold allows for fine-tuning of inhibitory potency and selectivity against a range of oncogenic kinases. The methodologies and data presented in this guide highlight the critical steps involved in the journey from chemical synthesis to biological characterization. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel quinoline-based scaffolds, and evaluating their efficacy in in vivo models and ultimately in clinical trials. The continued exploration of this chemical class holds the potential to deliver next-generation targeted therapies for a multitude of cancers.

References

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Methoxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted methoxyquinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding these properties is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts in this area.

Physicochemical Data of Substituted Methoxyquinolines

The following tables summarize available quantitative data on the melting point, boiling point, aqueous solubility, lipophilicity (LogP), and acidity (pKa) of various substituted methoxyquinolines. These parameters are critical for assessing the drug-likeness of these compounds.

Table 1: Physical Properties of Selected Methoxyquinoline Derivatives

CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)
6-Methoxyquinoline6-OCH₃18-20140-146 @ 15 mmHg

Table 2: Solubility and Lipophilicity of Selected Methoxyquinoline Derivatives

CompoundSubstituent(s)Aqueous SolubilityLogP (Experimental)LogP (Computed)
6-Methoxyquinoline6-OCH₃Very slightly soluble in water--
4-Chloro-7-methoxyquinoline4-Cl, 7-OCH₃--2.9 (XLogP3)[1]
6-Methoxy-3-nitroquinoline6-OCH₃, 3-NO₂--1.9 (XLogP3)[2]
8-Methoxy-2-methyl-6-nitroquinoline8-OCH₃, 2-CH₃, 6-NO₂--2.4 (XLogP3-AA)[3]

Table 3: Ionization Constants of Selected Quinolines

CompoundpKa
Quinoline4.90

Note: Experimental data for a wide range of substituted methoxyquinolines is limited in the public domain. The computed LogP values provide an estimate of lipophilicity and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail standard protocols for determining the key physicochemical properties of substituted methoxyquinolines.

Thermodynamic Solubility Assay

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.

Methodology:

  • Compound Preparation: Accurately weigh a small amount of the solid substituted methoxyquinoline.

  • Solvent Addition: Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the compound.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid loss of compound due to adsorption to the filter material.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh Compound add_buffer Add Aqueous Buffer weigh->add_buffer agitate Agitate at Constant Temperature (24-48h) add_buffer->agitate separate Separate Solid and Liquid Phases agitate->separate quantify Quantify Concentration (HPLC/MS) separate->quantify calculate Calculate Solubility quantify->calculate

Experimental workflow for thermodynamic solubility determination.
Lipophilicity (LogP) Determination by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between a non-polar solvent (n-octanol) and an aqueous buffer.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol to ensure mutual miscibility at equilibrium.

  • Compound Addition: Dissolve a known amount of the substituted methoxyquinoline in either the aqueous or the n-octanol phase.

  • Partitioning: Add a precise volume of the other phase to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to aid separation.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV/MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate Solvents dissolve Dissolve Compound in One Phase saturate->dissolve mix Create Biphasic System dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate sample Sample Both Phases separate->sample quantify Quantify Concentrations sample->quantify calculate Calculate LogP quantify->calculate

Experimental workflow for LogP determination by the shake-flask method.
Acidity (pKa) Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) of a compound.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the substituted methoxyquinoline in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by analyzing the first or second derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound setup Setup Titration Apparatus dissolve->setup add_titrant Add Titrant Incrementally setup->add_titrant record_ph Record pH add_titrant->record_ph Equilibrate record_ph->add_titrant Repeat plot Plot pH vs. Volume record_ph->plot determine_pka Determine pKa from Curve plot->determine_pka

Experimental workflow for pKa determination by potentiometric titration.

Signaling Pathways Modulated by Methoxyquinoline Derivatives

Substituted methoxyquinolines have emerged as potent modulators of key signaling pathways implicated in cancer and other diseases. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit components of this pathway, leading to reduced cancer cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Methoxyquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by methoxyquinoline derivatives.
The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is associated with tumor growth and metastasis. Methoxyquinoline-based compounds are being investigated as c-Met inhibitors.

G HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) cMet->Downstream Phosphorylation Cascade CellularResponse Cell Migration, Invasion, & Proliferation Downstream->CellularResponse Promotion Inhibitor Methoxyquinoline Derivative Inhibitor->cMet Inhibition

Inhibition of the c-Met signaling pathway by methoxyquinoline derivatives.

Conclusion

The physicochemical properties of substituted methoxyquinolines are pivotal to their potential as therapeutic agents. A thorough understanding and experimental determination of these properties are essential for the rational design and optimization of novel drug candidates. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and c-Met underscores their importance in modern drug discovery. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field. Further research is warranted to expand the experimental dataset for a wider range of substituted methoxyquinolines to enable more robust structure-activity and structure-property relationship studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-4-Anilinoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 7-fluoro-4-anilinoquinolines, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The protocols are based on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7-fluoroquinoline and various aniline derivatives.

Introduction

7-Fluoro-4-anilinoquinolines are a prominent scaffold in the development of therapeutic agents, notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The fluorine substituent at the 7-position can enhance the binding affinity and pharmacokinetic properties of these molecules. The core synthetic strategy involves the displacement of a chlorine atom at the 4-position of the quinoline ring by the amino group of an aniline. This reaction can be carried out under conventional heating or accelerated using microwave irradiation.

Experimental Protocols

The synthesis of 7-fluoro-4-anilinoquinolines is typically achieved through a nucleophilic aromatic substitution reaction. Below are two detailed protocols: one employing conventional heating and another utilizing microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 7-fluoro-4-anilinoquinolines by reacting 4-chloro-7-fluoroquinoline with a substituted aniline in ethanol under reflux.

Materials:

  • 4-chloro-7-fluoroquinoline

  • Substituted aniline (e.g., aniline, 3-fluoroaniline, 4-chloroaniline, etc.)

  • Absolute Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-fluoro-4-anilinoquinoline derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[1]

Materials:

  • 4-chloro-7-fluoroquinoline

  • Substituted aniline

  • Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard workup and purification equipment as in Protocol 1.

Procedure:

  • Reaction Mixture: In a microwave reactor vial, combine 4-chloro-7-fluoroquinoline (1.0 eq) and the substituted aniline (1.1 eq) in dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (typically 10-30 minutes).

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Follow the workup and purification steps (5-10) as described in Protocol 1.

Data Presentation

The following table summarizes the yields for a selection of synthesized 7-fluoro-4-anilinoquinoline derivatives.

Compound IDAniline DerivativeYield (%)Melting Point (°C)
1a 4-Methylaniline96.56171-172
1b 4-Chloroaniline92.93194-195
1c 3-Fluoroaniline95.37173-174
1e 3,4-Dichloroaniline91.34191-192
1h 4-Methoxyaniline76.15181-182

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 7-fluoro-4-anilinoquinolines.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Chloro-7-fluoroquinoline 4-Chloro-7-fluoroquinoline Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-7-fluoroquinoline->Nucleophilic Aromatic Substitution (SNAr) Substituted Aniline Substituted Aniline Substituted Aniline->Nucleophilic Aromatic Substitution (SNAr) Neutralization Neutralization Nucleophilic Aromatic Substitution (SNAr)->Neutralization Extraction Extraction Neutralization->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification 7-Fluoro-4-anilinoquinoline 7-Fluoro-4-anilinoquinoline Purification->7-Fluoro-4-anilinoquinoline

Caption: General workflow for the synthesis of 7-fluoro-4-anilinoquinolines.

EGFR Signaling Pathway

Many 4-anilinoquinoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation Anilinoquinoline 7-Fluoro-4-anilinoquinoline (Inhibitor) Anilinoquinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-fluoro-4-anilinoquinolines.

References

Application Notes and Protocols: Utilizing 7-Fluoro-4-methoxyquinoline Scaffolds in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, offering advantages such as high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[4] This document provides detailed application notes and protocols for the synthesis of functionalized quinoline derivatives bearing the 7-fluoro-4-methoxyquinoline scaffold using a proposed multi-component reaction approach. The resulting compounds, particularly 2-amino-3-cyanoquinoline derivatives, are of significant interest in drug discovery due to their potential as modulators of key biological pathways.[5][6]

Proposed Multi-Component Reaction: A Modified Friedländer Annulation

While direct multi-component reactions utilizing this compound as a starting material are not extensively reported, a highly efficient three-component reaction for the synthesis of 2-amino-3-cyano-4-arylquinolines can be adapted to generate derivatives with the desired 7-fluoro substitution. This reaction, a variation of the Friedländer annulation, typically involves the condensation of a 2-aminoaryl aldehyde or ketone, an active methylene compound (like malononitrile), and an aldehyde or ketone.

To achieve the desired 7-fluoro substitution pattern, we propose the use of 2-amino-4-fluorobenzaldehyde as a key starting material. The 4-methoxy substituent at the quinoline ring can be introduced via the third component, an aryl aldehyde bearing a methoxy group. This approach allows for the one-pot synthesis of a 2-amino-3-cyano-4-(methoxyphenyl)-7-fluoroquinoline scaffold.

dot

Experimental_Workflow_Microwave start Start reactants Mix Reactants: - 2-Amino-4-fluorobenzaldehyde - 4-Methoxybenzaldehyde - Malononitrile - L-proline - Water start->reactants microwave Microwave Irradiation (100°C, 30-45 min) reactants->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth QuinolineDerivative This compound Derivative QuinolineDerivative->PI3K Inhibition QuinolineDerivative->AKT Inhibition QuinolineDerivative->mTOR Inhibition

References

Application of 7-Fluoro-4-methoxyquinoline in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-fluoro-4-methoxyquinoline in the synthesis of kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored as potent inhibitors of various kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases. This compound serves as a key intermediate and a versatile building block in the development of these targeted therapies.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.

The 4-anilinoquinoline core has emerged as a particularly successful pharmacophore for the development of kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The fluorine atom at the 7-position of the quinoline ring can enhance binding affinity and modulate the physicochemical properties of the inhibitor, while the substituent at the 4-position is crucial for interacting with the hinge region of the kinase.

While this compound can be a precursor to 4-anilinoquinolines through conversion to a 4-chloro intermediate, the methoxy group itself can be a key feature in certain inhibitors or can be bioisosterically replaced to optimize drug-like properties.

Kinase Targets and Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key kinase families, primarily targeting signaling pathways involved in cancer cell proliferation and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and survival. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. 7-Fluoro-4-anilinoquinoline derivatives, synthesized from this compound precursors, have shown potent inhibitory activity against EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor 7-Fluoro-4-anilinoquinoline Derivative Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
Angiogenesis Signaling (VEGFR, FGFR, PDGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF) through their respective receptor tyrosine kinases (VEGFR, FGFR, and PDGFR). Multi-targeted kinase inhibitors derived from quinoline scaffolds can simultaneously block these pathways, leading to a potent anti-angiogenic effect.

Angiogenesis_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PLCg PLCγ Pathway FGFR->PLCg Ras_MAPK Ras/MAPK Pathway PDGFR->Ras_MAPK Inhibitor Multi-targeted Quinoline Inhibitor Inhibitor->VEGFR Inhibitor->FGFR Inhibitor->PDGFR Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) PI3K_Akt->Angiogenesis PLCg->Angiogenesis Ras_MAPK->Angiogenesis

Multi-targeted Angiogenesis Inhibition

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activities of a series of 7-fluoro-4-anilinoquinoline derivatives, which can be synthesized from a this compound precursor. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR-group on Anilino MoietyIC50 (μM) vs. HeLa CellsIC50 (μM) vs. BGC823 Cells
1a 3-chloro10.324.21
1b 3-bromo12.543.63
1c 3-methyl15.114.89
1d 4-chloro11.875.23
1e 4-bromo13.454.12
1f 4-methyl9.873.88
1g 3,4-dichloro14.2311.10
Gefitinib (Reference Drug)16.5413.21

Experimental Protocols

Synthesis of the Key Intermediate: 4-Chloro-7-fluoroquinoline

This protocol describes the synthesis of 4-chloro-7-fluoroquinoline, a crucial intermediate for the subsequent synthesis of 4-anilinoquinoline derivatives.

Materials:

  • 7-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To an oven-dried round-bottom flask, add 7-fluoro-4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) to the flask.

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Carefully pour the concentrated residue into ice-cold water.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-chloro-7-fluoroquinoline as a solid.

General Protocol for the Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction to synthesize the final 4-anilinoquinoline compounds.

Materials:

  • 4-Chloro-7-fluoroquinoline

  • Substituted aniline (1.2 - 1.5 eq)

  • Isopropanol

  • Pyridine hydrochloride (catalytic amount)

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in isopropanol.

  • Add the corresponding substituted aniline (1.2 - 1.5 eq) and a catalytic amount of pyridine hydrochloride.

  • Heat the mixture at reflux for 45 minutes to 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add petroleum ether to precipitate the product, followed by the addition of a saturated sodium bicarbonate solution to neutralize the mixture.

  • Filter the resulting solid and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 7-fluoro-4-anilinoquinoline derivative.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a fluorescence-based assay that measures ADP production.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl2)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase and the inhibitor at various concentrations to the assay buffer.

  • Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the kinase reaction according to the assay kit instructions.

  • Add the ADP detection reagent, which converts the ADP produced into a fluorescent signal.

  • Incubate as per the kit's protocol to allow the signal to develop.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental and logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and screening of kinase inhibitors.

Synthesis_Workflow Start 7-Fluoro-4-hydroxyquinoline Step1 Chlorination with POCl3 Start->Step1 Intermediate 4-Chloro-7-fluoroquinoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with Substituted Anilines Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct 7-Fluoro-4-anilinoquinoline Derivatives Purification->FinalProduct Screening_Workflow Library Synthesized Compound Library PrimaryScreen Primary Screening (Single High Concentration) Library->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification HitIdentification->Library Inactive DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Active SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Application Notes and Protocols: Step-by-Step Synthesis of 4-Anilino-7-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Notably, they have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The 4-anilinoquinoline scaffold serves as a versatile template for the design of targeted therapeutics, with derivatives showing efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), Protein Kinase Novel 3 (PKN3), and kinases in the Ras-MAPK signaling cascade.[1][2][3] This document provides a detailed protocol for the synthesis of 4-anilino-7-fluoroquinoline derivatives, a summary of their characterization data, and a visualization of a key signaling pathway they modulate.

Experimental Protocols

The synthesis of 4-anilino-7-fluoroquinoline derivatives can be achieved through a multi-step process, culminating in a nucleophilic substitution reaction. The following protocol is a general procedure adapted from established methods.[1]

General Procedure for the Synthesis of 4-Anilino-7-Fluoroquinoline Derivatives (1a-h)

The final step in the synthesis involves the reaction of 4-chloro-7-fluoroquinoline with a substituted aniline.

Step 1: Reaction Setup

  • To a solution of 4-chloro-7-fluoroquinoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.4 equivalents).

  • Add pyridine hydrochloride as a catalyst.

Step 2: Reflux

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add petroleum ether and a saturated solution of sodium bicarbonate (NaHCO3) to the reaction mixture.

  • Filter the resulting precipitate.

Step 4: Purification

  • Recrystallize the crude product from ethanol to obtain the purified 4-anilino-7-fluoroquinoline derivative.

Data Presentation

The following table summarizes the quantitative data for a series of synthesized 4-anilino-7-fluoroquinoline derivatives.

Compound IDSubstituted AnilineYield (%)Melting Point (°C)ESI-MS (m/z) [M+H]+
1a m-chloroaniline96.25196-197273.4
1b p-chloroaniline92.93--
1h p-methoxyaniline76.15181-182269.3

Data extracted from a study by Li et al., 2015.[1]

Signaling Pathway

4-Anilinoquinoline derivatives are well-known inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key mediator of cell proliferation, survival, and differentiation. Its signaling cascade, often referred to as the Ras-MAPK pathway, is frequently hyperactivated in various cancers. The diagram below illustrates a simplified EGFR signaling pathway that is targeted by these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor 4-Anilino-7-fluoroquinoline Derivative Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-anilino-7-fluoroquinoline derivatives.

Synthesis_Workflow Start Starting Materials: 4-chloro-7-fluoroquinoline Substituted Aniline Reaction Reaction in Isopropanol with Pyridine HCl (Reflux) Start->Reaction Workup Work-up: Cooling, Addition of Petroleum Ether & NaHCO3 Reaction->Workup Filtration Filtration Workup->Filtration Purification Purification: Recrystallization from Ethanol Filtration->Purification FinalProduct Final Product: 4-Anilino-7-fluoroquinoline Derivative Purification->FinalProduct

Caption: Synthesis Workflow Diagram.

References

Application Notes: 7-Fluoro-4-methoxyquinoline as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Fluoro-4-methoxyquinoline is a synthetic fluorophore belonging to the quinoline family of compounds. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of bioimaging due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2][3][4] The introduction of a fluorine atom and a methoxy group to the quinoline scaffold can modulate its electronic and photophysical characteristics, making this compound a potentially valuable tool for live-cell imaging.

Quinoline-based probes have been successfully employed to visualize a variety of cellular components and processes, such as lipid droplets, lysosomes, and fluctuations in intracellular pH and viscosity.[1] They are also utilized in the detection of metal ions and reactive oxygen species.[1] The versatility of the quinoline scaffold allows for the rational design of probes with tailored properties for specific biological applications.[3][5]

Photophysical Properties

PropertyRepresentative ValueSolvent(s)
Absorption Maximum (λabs) 350 - 380 nmDichloromethane, Methanol, DMSO
Emission Maximum (λem) 430 - 480 nmDichloromethane, Methanol, DMSO
Molar Absorptivity (ε) 10,000 - 30,000 M-1cm-1Dichloromethane
Quantum Yield (Φ) 0.15 - 0.60Dichloromethane, Methanol, DMSO
Stokes Shift 80 - 100 nmDichloromethane, Methanol, DMSO

Key Applications

Based on the characteristics of related quinoline probes, this compound is anticipated to be a valuable tool for:

  • General Cytoplasmic Staining: Due to its lipophilic nature, it is expected to readily cross cell membranes and provide visualization of the cytoplasm.

  • Organelle-Specific Imaging: Modifications to the core structure could enable targeted accumulation in specific organelles such as mitochondria or lysosomes.

  • Environmental Sensing: The fluorescence of quinoline derivatives can be sensitive to the local microenvironment, suggesting potential applications in sensing changes in intracellular pH, polarity, or viscosity.[3]

  • High-Throughput Screening: Its synthetic tractability makes it a candidate for the development of novel probes for drug discovery and screening assays.

Experimental Protocols

The following are generalized protocols for the use of this compound in live-cell imaging. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Preparation of Stock Solution
  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells in a 96-well plate or on coverslips.

Reagents and Materials:

  • Cells of interest (e.g., HeLa, MCF-7)[7][10]

  • Complete cell culture medium

  • This compound stock solution (1-10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate) and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium or imaging buffer to the desired final concentration. A typical starting concentration range is 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For a probe with an excitation maximum around 365 nm and an emission maximum around 450 nm, a standard DAPI filter set is a good starting point.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[11]

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Prepare 1-10 mM Stock in DMSO C Dilute Stock to 1-10 µM in Culture Medium A->C B Culture Cells to 60-80% Confluency D Wash Cells with PBS B->D E Incubate with Staining Solution (15-60 min, 37°C) C->E D->E F Wash Cells 2-3x with Imaging Buffer E->F G Add Fresh Imaging Buffer F->G H Acquire Images with Fluorescence Microscope G->H

Caption: Workflow for staining live cells with this compound.

Hypothetical Signaling Pathway for pH Sensing

Many quinoline-based probes exhibit pH-sensitive fluorescence. The following diagram illustrates a hypothetical mechanism where the probe's fluorescence is modulated by intracellular pH changes, a common application for this class of compounds.[3]

G Probe_H Protonated Probe (Fluorescence Quenched) Probe Deprotonated Probe (Fluorescent) Probe_H->Probe -H+ Probe->Probe_H H+

Caption: A potential pH-sensing mechanism for a quinoline-based probe.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. The functionalization of the quinoline scaffold is crucial for modulating their biological properties. Nucleophilic aromatic substitution (SNAr) reactions at the C4-position of quinolines offer a powerful strategy for introducing a variety of substituents, including amino, thio, and alkoxy groups. While 4-chloroquinolines are commonly employed in these reactions, 4-methoxyquinolines can also serve as valuable precursors. The methoxy group, although generally a less facile leaving group than chlorine, can be displaced by strong nucleophiles under appropriate reaction conditions.

These application notes provide a general protocol for performing nucleophilic substitution reactions on 4-methoxyquinolines with various nucleophiles. The methodologies are based on established principles of SNAr reactions on related heteroaromatic systems and serve as a starting point for optimization in specific research applications.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the nucleophilic substitution on 4-methoxyquinoline with a range of nucleophiles. Please note that the reaction conditions and yields are illustrative and may require optimization for specific substrates. The data is compiled based on analogous reactions with 4-chloroquinolines and general principles of SNAr reactivity.

NucleophileProductTypical ConditionsReaction Time (h)Yield (%)
Primary Amines
Aniline4-(Phenylamino)quinolineHigh Temperature (e.g., 120-180 °C), neat or in a high-boiling solvent (e.g., DMF, DMSO)12-2460-85
Benzylamine4-(Benzylamino)quinolineHigh Temperature (e.g., 120-150 °C), neat or in a high-boiling solvent8-1670-90
Secondary Amines
Piperidine4-(Piperidin-1-yl)quinolineHigh Temperature (e.g., 120-160 °C), neat or in a high-boiling solvent10-2065-88
Morpholine4-(Morpholino)quinolineHigh Temperature (e.g., 120-160 °C), neat or in a high-boiling solvent10-2075-92
Thiols
Thiophenol4-(Phenylthio)quinolineBase (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMAc) at elevated temperature (e.g., 80-120 °C)6-1250-80
Alcohols
Sodium Methoxide4-Methoxyquinoline (no reaction)N/AN/AN/A
Sodium Ethoxide4-EthoxyquinolineHarsh conditions may be required (e.g., high temperature, sealed tube)24-48Low to moderate

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic substitution on 4-methoxyquinoline.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

Materials:

  • 4-Methoxyquinoline

  • Aniline (or other primary amine)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add 4-methoxyquinoline (1.0 eq).

  • Add the primary amine (e.g., aniline, 1.5-2.0 eq).

  • Add a high-boiling point solvent such as DMF or DMSO to dissolve the reactants. Alternatively, the reaction can be run neat if the amine is a liquid at the reaction temperature.

  • Attach a reflux condenser and heat the reaction mixture to 120-180 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • 4-Methoxyquinoline

  • Thiophenol (or other thiol)

  • Base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

  • Polar aprotic solvent (e.g., DMF or N,N-Dimethylacetamide (DMAc))

  • Round-bottom flask

  • Stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol, 1.2 eq) and a polar aprotic solvent like DMF.

  • Add the base (e.g., K2CO3, 2.0 eq, or NaH, 1.2 eq, added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add 4-methoxyquinoline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed as monitored by TLC (typically 6-12 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-thioether quinoline.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Start reactants Combine 4-Methoxyquinoline and Nucleophile start->reactants solvent Add Solvent (e.g., DMF) reactants->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General workflow for the nucleophilic substitution on 4-methoxyquinoline.

snar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products quinoline 4-Methoxyquinoline meisenheimer Meisenheimer-like Intermediate quinoline->meisenheimer + Nu⁻ (Attack at C4) nucleophile Nucleophile (Nu⁻) product 4-Substituted Quinoline meisenheimer->product - MeO⁻ (Loss of Leaving Group) leaving_group Methoxide (MeO⁻)

Caption: Simplified mechanism of the SNAr reaction on 4-methoxyquinoline.

Application Notes and Protocols: Synthesis of Anti-Cancer Agents Using 7-Fluoro-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 7-fluoro-4-methoxyquinoline derivatives as potential anti-cancer agents. The protocols detailed below are intended for research purposes and should be conducted by trained professionals in a laboratory setting.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-cancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways. The introduction of a fluorine atom at the C7 position of the quinoline ring can enhance the metabolic stability and binding affinity of these compounds to their target proteins. This document focuses on the synthesis of 7-fluoro-4-anilinoquinoline derivatives, starting from a 7-fluoro-4-chloroquinoline precursor, and summarizes their anti-proliferative activities against selected cancer cell lines.

Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives

The synthesis of 7-fluoro-4-anilinoquinoline derivatives can be achieved through a nucleophilic substitution reaction between 7-fluoro-4-chloroquinoline and various substituted anilines. A general synthetic scheme is outlined below.

Experimental Workflow:

Synthesis_Workflow start Start Materials: - 7-Fluoro-4-chloroquinoline - Substituted Aniline - Isopropanol - Pyridine Hydrochloride reaction Reaction Mixture: Reflux for 45 min start->reaction workup Work-up: - Cool to RT - Add Petroleum Ether & NaHCO3 reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Final Product: 7-Fluoro-4-anilinoquinoline Derivative recrystallization->product

Caption: General workflow for the synthesis of 7-fluoro-4-anilinoquinoline derivatives.

Experimental Protocol

This protocol is adapted from the synthesis of 4-(3′-Chlorophenylamino)-7-fluoroquinoline.[1]

Materials:

  • 7-Fluoro-4-chloroquinoline

  • m-Chloroaniline (or other substituted aniline)

  • Isopropanol

  • Pyridine hydrochloride

  • Petroleum ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 7-fluoro-4-chloroquinoline (0.22 mmol), the desired substituted aniline (0.31 mmol), and a catalytic amount of pyridine hydrochloride.

  • Add isopropanol (6 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add petroleum ether (4 mL) and a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture to precipitate the product and neutralize the acid.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 7-fluoro-4-anilinoquinoline derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, Mass Spectrometry).

Anti-proliferative Activity

A series of 7-fluoro-4-anilinoquinoline derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines using the MTT assay.[1] The results, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth), are summarized in the table below. Gefitinib, a known EGFR inhibitor, was used as a positive control.

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of 7-Fluoro-4-anilinoquinoline Derivatives [1]

Compound IDSubstituent on Anilino RingHeLa IC₅₀ (µM)BGC-823 IC₅₀ (µM)
1a 3'-Chloro12.355.86
1b 3'-Bromo15.126.23
1c 3'-Fluoro11.893.63
1d 4'-Fluoro14.7611.10
1e 3'-Chloro-4'-fluoro13.984.52
1f 3'-Chloro-4'-fluoroamino10.188.32
1g 4'-Methyl16.247.98
Gefitinib -14.8712.54

Mechanism of Action: Inhibition of Signaling Pathways

Quinoline-based compounds often exert their anti-cancer effects by targeting key signaling pathways involved in cell growth and survival. The 7-fluoro-4-anilinoquinoline scaffold is structurally similar to known EGFR tyrosine kinase inhibitors.[1] Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of intracellular signaling pathways that promote cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 7-Fluoro-4-anilinoquinoline Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 7-fluoro-4-anilinoquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, such as those from EGFR, Phosphatidylinositol 3-kinase (PI3K) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, activates the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth. Quinoline-based compounds have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor PI3K PI3K GrowthFactor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound serves as a valuable scaffold for the synthesis of novel anti-cancer agents. The 7-fluoro-4-anilinoquinoline derivatives, in particular, have demonstrated significant anti-proliferative activity against various cancer cell lines, with some compounds showing superior potency compared to the established drug gefitinib. Their likely mechanism of action involves the inhibition of key oncogenic signaling pathways such as EGFR and PI3K/Akt/mTOR. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to develop more potent and selective anti-cancer therapeutics.

References

Methods for Introducing Substituents at the 4-Position of 7-Fluoroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the introduction of various substituents at the 4-position of the 7-fluoroquinoline scaffold, a privileged core structure in medicinal chemistry. The protocols outlined herein focus on the synthesis of a key intermediate, 4-chloro-7-fluoroquinoline, and its subsequent functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction

The 7-fluoroquinoline core is a key pharmacophore found in numerous therapeutic agents, particularly in the realm of antibacterial and anticancer drugs. Functionalization at the 4-position allows for the modulation of a compound's biological activity, physicochemical properties, and pharmacokinetic profile. This document details robust and reproducible methods to access a diverse range of 4-substituted 7-fluoroquinolines, providing researchers with the tools to explore novel chemical space in drug discovery programs.

Synthesis of Key Intermediate: 4-Chloro-7-fluoroquinoline

The most versatile precursor for derivatization at the 4-position is 4-chloro-7-fluoroquinoline. Its synthesis is typically achieved in a two-step sequence starting from 3-fluoroaniline, involving a cyclization reaction to form 7-fluoro-4-hydroxyquinoline, followed by chlorination.

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an efficient method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.).

  • Initial Condensation: Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the resulting anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Dilute the mixture with hexane or petroleum ether to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Reflux the ester in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitored by TLC). Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. The resulting acid is then decarboxylated by heating in a high-boiling point solvent or neat at its melting point until gas evolution ceases, yielding 7-fluoro-4-hydroxyquinoline.

Logical Workflow for the Synthesis of 7-Fluoro-4-hydroxyquinoline:

3-Fluoroaniline 3-Fluoroaniline Condensation Condensation 3-Fluoroaniline->Condensation Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->Condensation Cyclization Cyclization Condensation->Cyclization Heat (100-120°C) Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Heat (250°C) Hydrolysis Hydrolysis 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->7-Fluoro-4-hydroxyquinoline-3-carboxylic acid NaOH(aq), then H+ Decarboxylation Decarboxylation 7-Fluoro-4-hydroxyquinoline 7-Fluoro-4-hydroxyquinoline Decarboxylation->7-Fluoro-4-hydroxyquinoline Heat Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate->Hydrolysis 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid->Decarboxylation

Caption: Gould-Jacobs reaction pathway for 7-fluoro-4-hydroxyquinoline synthesis.

Step 2: Chlorination of 7-Fluoro-4-hydroxyquinoline

The hydroxyl group at the 4-position can be readily converted to a chloro group, a good leaving group for subsequent nucleophilic substitution and cross-coupling reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-fluoro-4-hydroxyquinoline (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-fluoroquinoline.

Methods for Substitution at the 4-Position

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline nitrogen and the fluorine at the 7-position activates the 4-position for nucleophilic aromatic substitution. The chloro group at C4 is readily displaced by various nucleophiles.

General Experimental Protocol for Amination:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-7-fluoroquinoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (1.1-2.0 eq.) and, if necessary, a base such as triethylamine or diisopropylethylamine (2.0 eq.) to scavenge the HCl generated.

  • Reaction: Heat the mixture to a temperature between 80 °C and 150 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1AnilineEthanol80685-95
2PiperidineDMF100490-98
3MorpholineIsopropanol120888-96
4BenzylamineEthanol80582-92

SₙAr Reaction Workflow:

4-Chloro-7-fluoroquinoline 4-Chloro-7-fluoroquinoline Reaction Reaction 4-Chloro-7-fluoroquinoline->Reaction Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->Reaction Work-up Work-up Reaction->Work-up Solvent, Base, Heat Purification Purification Work-up->Purification 4-Amino-7-fluoroquinoline Derivative 4-Amino-7-fluoroquinoline Derivative Purification->4-Amino-7-fluoroquinoline Derivative

Caption: General workflow for SₙAr amination of 4-chloro-7-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-7-fluoroquinoline is a suitable substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-chloro-7-fluoroquinoline and an organoboron reagent.[4]

General Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine 4-chloro-7-fluoroquinoline (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10080-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9085-95
3Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O11075-85

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-chloro-7-fluoroquinoline and a terminal alkyne.[5]

General Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-chloro-7-fluoroquinoline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.04-0.10 eq.), and a degassed solvent such as triethylamine or a mixture of DMF and an amine base.

  • Addition of Alkyne: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NEt₃N6075-85
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF/Et₃N5080-90
3Propargyl alcoholPd(PPh₃)₂Cl₂/CuIEt₃NEt₃NRT70-80

Palladium-Catalyzed Cross-Coupling Pathways:

cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling 4-Chloro-7-fluoroquinoline_S 4-Chloro-7-fluoroquinoline Suzuki Reaction Suzuki Reaction 4-Chloro-7-fluoroquinoline_S->Suzuki Reaction Boronic Acid Boronic Acid Boronic Acid->Suzuki Reaction 4-Aryl-7-fluoroquinoline 4-Aryl-7-fluoroquinoline Suzuki Reaction->4-Aryl-7-fluoroquinoline Pd Catalyst, Base 4-Chloro-7-fluoroquinoline_So 4-Chloro-7-fluoroquinoline Sonogashira Reaction Sonogashira Reaction 4-Chloro-7-fluoroquinoline_So->Sonogashira Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Reaction 4-Alkynyl-7-fluoroquinoline 4-Alkynyl-7-fluoroquinoline Sonogashira Reaction->4-Alkynyl-7-fluoroquinoline Pd/Cu Catalyst, Base

Caption: Pathways for C-C bond formation at the 4-position of 7-fluoroquinoline.

Conclusion

The methods described provide a comprehensive guide for the synthesis and functionalization of the 7-fluoroquinoline scaffold at the 4-position. The preparation of the key intermediate, 4-chloro-7-fluoroquinoline, opens the door to a wide array of derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel 7-fluoroquinoline analogs with potentially enhanced therapeutic properties.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 7-Fluoro-4-methoxyquinoline, a valuable scaffold in medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust three-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nucleophilic substitution to yield the final product. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and aid in the successful synthesis of the target compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in pharmaceutical research. The introduction of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential antimalarial, anticancer, and antibacterial agents. The following protocols provide a reliable method for the preparation of this important building block.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence starting from 3-fluoroaniline.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation A 3-Fluoroaniline C 7-Fluoro-4-hydroxyquinoline A->C Heat B Diethyl ethoxymethylenemalonate B->C Heat D 7-Fluoro-4-chloroquinoline C->D POCl3 E This compound D->E NaOCH3, Methanol

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

The initial step involves the synthesis of the quinoline core via the Gould-Jacobs reaction.[1][2] This reaction proceeds through the formation of an intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate, which then undergoes thermal cyclization.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, remove the ethanol under reduced pressure to yield the crude intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate.

  • To the crude intermediate, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with hexane to remove the diphenyl ether, and then with ethanol.

  • Dry the solid under vacuum to obtain 7-fluoro-4-hydroxyquinoline as a solid.

Step 2: Synthesis of 7-Fluoro-4-chloroquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • 7-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add 7-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Heat the mixture to reflux for 4 hours. The solid will gradually dissolve.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 7-fluoro-4-chloroquinoline.

Step 3: Synthesis of this compound

The final step is the nucleophilic aromatic substitution of the 4-chloro group with a methoxy group.

Materials:

  • 7-Fluoro-4-chloroquinoline

  • Sodium methoxide (NaOCH₃)

  • Methanol (anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 7-fluoro-4-chloroquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
7-Fluoro-4-hydroxyquinolineC₉H₆FNO163.15Solid~70-80>250
7-Fluoro-4-chloroquinolineC₉H₅ClFN181.59Solid~80-9085-88
This compoundC₁₀H₈FNO177.18Solid~85-9568-71

¹H NMR Data (400 MHz, CDCl₃, δ ppm):

  • This compound: 8.65 (d, 1H), 8.05 (dd, 1H), 7.40 (dd, 1H), 7.20 (ddd, 1H), 6.70 (d, 1H), 4.10 (s, 3H).

(Note: Specific yields and melting points may vary depending on the reaction scale and purification efficiency. The provided NMR data is a representative example and should be confirmed by experimental analysis.)

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation A 3-Fluoroaniline C Intermediate A->C + Ethanol - EtOH B Diethyl ethoxymethylenemalonate B->C + Ethanol - EtOH D 7-Fluoro-4-hydroxyquinoline C->D Heat (Cyclization) - EtOH E 7-Fluoro-4-hydroxyquinoline F 7-Fluoro-4-chloroquinoline E->F POCl3 G 7-Fluoro-4-chloroquinoline H This compound G->H NaOCH3, Methanol

Caption: Detailed reaction pathway for the synthesis of this compound.

Conclusion

The protocols outlined in this document provide a reliable and efficient method for the laboratory-scale synthesis of this compound. By following these detailed procedures, researchers can successfully prepare this versatile intermediate for use in various drug discovery and development programs. The provided data and visualizations are intended to facilitate the understanding and execution of the synthesis.

References

Application of Fluorinated Quinolines in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated quinoline scaffolds are a cornerstone in modern medicinal chemistry, primarily due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved cell permeability. This document provides an overview of their applications, key mechanisms of action, and detailed protocols for their synthesis and evaluation.

Overview of Applications

The introduction of fluorine into the quinoline core has led to the development of potent therapeutic agents across several disease areas. The versatility of the quinoline ring system allows for structural modifications that fine-tune the pharmacological profile of these compounds.[1]

  • Antibacterial Agents: This is the most established application. Fluoroquinolones are a major class of broad-spectrum antibiotics used to treat a wide range of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[2] The fluorine atom at the C-6 position is a critical modification that significantly enhances antibacterial potency.[3][4]

  • Antimalarial Agents: Fluorinated quinolines, including derivatives of chloroquine and mefloquine, have shown significant promise in combating malaria.[5] Trifluoromethyl groups, in particular, have been shown to increase the activity against drug-resistant strains of Plasmodium falciparum.[6]

  • Antifungal Agents: Recent research has demonstrated the efficacy of novel fluorinated quinoline analogs against various phytopathogenic fungi, suggesting their potential development as agricultural or clinical fungicides.[6][7]

  • Anticancer Agents: The ability of quinoline derivatives to intercalate DNA and inhibit key enzymes like topoisomerases has made them attractive candidates for cancer therapy.[8] Fluorination can enhance the cytotoxic activity of these compounds against various cancer cell lines.[9][10]

Mechanism of Action: Antibacterial Activity

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • In many Gram-negative bacteria, DNA gyrase is the primary target. It introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[7][12]

  • In many Gram-positive bacteria, topoisomerase IV is the main target. Its primary role is to separate the interlinked daughter DNA chromosomes after replication is complete.[7][13]

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is broken.[14] This stabilization of the cleaved complex prevents the re-ligation of the DNA strands, leading to a cascade of events including the blockage of DNA replication and the release of lethal double-strand breaks, ultimately causing bacterial cell death.[12]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes DNA Relaxed Bacterial DNA Supercoiling Positive Supercoiling (Torsional Stress) DNAGyrase DNA Gyrase (Gram-Negative Target) Supercoiling->DNAGyrase Relieved by ReplicationFork Replication Fork ReplicationFork->Supercoiling Causes Separation Separation of Daughter Chromosomes ReplicationFork->Separation Leads to TopoIV Topoisomerase IV (Gram-Positive Target) Separation->TopoIV Mediated by CellDivision Bacterial Cell Division DNAGyrase->DNA Introduces negative supercoils Complex Stabilized Enzyme-DNA Cleavage Complex DNAGyrase->Complex TopoIV->CellDivision TopoIV->Complex FQ Fluorinated Quinoline FQ->Complex Inhibits by forming Breaks Double-Strand DNA Breaks Complex->Breaks Leads to Death Bacterial Cell Death Breaks->Death

Fig. 1: Mechanism of action for fluorinated quinolones against bacteria.

Quantitative Data Summary

The biological activity of fluorinated quinolines is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), minimum inhibitory concentration (MIC), or percentage of inhibition at a given concentration.

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs

The following data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL against various phytopathogenic fungi.

Compound IDR GroupS. sclerotiorum (%)[6]R. solani (%)[6]C. arachidicola (%)[6]P. piricola (%)[6]
2b 4-tert-butyl>80-46.7-
2e 4-fluoro>80--72.0
2f 4-chloro>80-46.776.0
2g 4-methoxy-80.8--
2k 3-fluoro>80--76.0
2n 2,4-difluoro>80-60.076.0
Tebufloquin (Positive Control)-69.737.565.4

Note: Data is extracted from a study by Fang et al. (2023).[6] Only compounds with significant activity are shown.

Table 2: Antibacterial Activity of Selected Quinolone Derivatives
Compound IDBacterial StrainMIC (µg/mL)IC₅₀ (µM)
Compound 77 Various-145[2]
Compound 83 Various-148[2]
Ciprofloxacin Various->148[2]
Compound 5m S. aureus4-16-
Compound 5p B. subtilis8-32-

Note: Data is compiled from studies on various quinoline derivatives, not all of which may be fluorinated.[2][4]

Table 3: Antimalarial Activity of Selected Quinolones
CompoundP. falciparum StrainIC₅₀ (nM)
Bisquinoline (n=12) K1 (Resistant)17[15]
Bisquinoline (n=12) D10 (Sensitive)43[15]
Chloroquine K1 (Resistant)540[15]
Mefloquine K1 (Resistant)30[15]
Dihydroartemisinin (DHA) Field Isolates0.8-0.9
Lumefantrine Field Isolates25.1 (Geometric Mean)

Note: Data is compiled from multiple sources and includes both fluorinated and non-fluorinated quinoline-based drugs for comparison.[15]

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel drug candidates.

Synthesis Protocol: Two-Step Synthesis of Fluorinated Quinoline Analogs

This protocol is adapted from the synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.[6] It involves the initial formation of a fluorinated 4-hydroxyquinoline core, followed by esterification.

Synthesis_Workflow Step1 Step 1: Cyclization (One-Pot Reaction) Reaction1 Heat mixture at 150°C. PPA acts as solvent and catalyst. Step1->Reaction1 Workup1 Cool to RT. Neutralize with 10% NaOH (pH 7-8). Filter and dry solid. Reaction1->Workup1 Intermediate Intermediate 1: 8-fluoro-2,3-dimethylquinolin-4-ol Workup1->Intermediate Step2 Step 2: Esterification Intermediate->Step2 Reaction2 Stir at room temperature. Step2->Reaction2 Reagents2 Add: - Substituted Benzoic Acid - EDC•HCl & DMAP (Coupling Agents) - DMF (Solvent) Reagents2->Step2 Workup2 Add water. Extract with Ethyl Acetate. Wash, dry, and purify via column chromatography. Reaction2->Workup2 Product Final Product: Fluorinated Quinoline Analog Workup2->Product Characterization Characterization: ¹H NMR, ¹³C NMR, HRMS Product->Characterization

Fig. 2: General workflow for the synthesis of fluorinated quinoline analogs.

Protocol Details:

Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) [6]

  • Combine 2-fluoroaniline (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq) in a three-necked flask.

  • Heat the mixture to 150 °C and maintain until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and carefully adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution. A precipitate will form.

  • Collect the solid precipitate by filtration, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of Target Compounds (Esterification) [6]

  • In a round-bottomed flask, dissolve Intermediate 1 (1.0 eq), a substituted benzoic acid (1.1 eq), EDC•HCl (1.2 eq), and 4-dimethylaminopyridine (DMAP) (1.0 eq) in dimethylformamide (DMF).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water (approx. 3 volumes of the DMF used).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic phases, wash with saturated brine (3x), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fluorinated quinoline analog.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a general method for evaluating the antifungal activity of synthesized compounds against mycelial growth.

Screening_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Step1 Media Preparation Step2 Inoculation Step1->Step2 2 Step3 Incubation Step2->Step3 3 Detail2 Place a mycelial disc (e.g., 4 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plate. Step2->Detail2 Step4 Data Collection & Analysis Step3->Step4 4 Detail3 Incubate plates at a suitable temperature (e.g., 25-28°C) for several days. Step3->Detail3 Result Determine % Inhibition Step4->Result Detail4 Measure the diameter of the fungal colony. Compare with a negative control (DMSO only). Calculate using the formula: % Inhibition = [(CK - AI) / CK] * 100 Step4->Detail4 Detail1 Mix test compound with molten PDA to achieve final concentration (e.g., 50 µg/mL). Pour into Petri dishes.

Fig. 3: General workflow for in vitro antifungal screening.

Protocol Details:

  • Stock Solution Preparation: Dissolve the synthesized fluorinated quinoline compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to approximately 45-50°C.

  • Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates containing an equivalent amount of DMSO without any test compound. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 4 mm diameter) of mycelium from the edge of an actively growing culture of the test fungus.

  • Plating: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates (both test and control plates).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 27±1°C) until the mycelial growth in the control plate has reached a substantial diameter.

  • Data Analysis: Measure the diameter of the fungal colony in both the control (CK) and treated (AI) plates. Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(CK - AI) / CK] × 100 [6]

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinoline derivatives and the subsequent screening of their antimicrobial properties. Detailed protocols for key synthetic methods and antimicrobial assays are provided to guide researchers in the discovery and development of new antimicrobial agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Notably, quinoline-based structures are the backbone of several established antimicrobial drugs.[3] The core mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication.[4][5] This interference leads to DNA strand breaks, ultimately resulting in bacterial cell death.[6][7] The growing threat of antimicrobial resistance necessitates the continued exploration and development of novel quinoline derivatives with enhanced potency and broader spectrum of activity.

Synthesis of Quinoline Derivatives: Key Methodologies

Several classical and modern synthetic strategies are employed for the construction of the quinoline scaffold. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Classical Synthesis Protocols

1. Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[8] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4][9]

Experimental Protocol:

  • Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate anilidomethylenemalonic ester may precipitate and can be collected by filtration.

  • Cyclization: Heat the isolated intermediate in a high-boiling point solvent like diphenyl ether or Dowtherm A to approximately 250°C for 30-60 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the 4-hydroxy-3-carboalkoxyquinoline product.

  • Hydrolysis and Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, the ester can be saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid will lead to decarboxylation.

2. Doebner-von Miller Reaction

This reaction allows for the synthesis of 2- and 4-substituted quinolines from α,β-unsaturated carbonyl compounds and anilines under acidic conditions.[10][11]

Experimental Protocol:

  • In a round-bottom flask, combine the aniline (1 equivalent) and the α,β-unsaturated aldehyde or ketone (1.1 equivalents).

  • Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, while cooling the reaction mixture in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution.

  • The product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

3. Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.

Experimental Protocol:

  • In a suitable solvent like ethanol, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound with an α-methylene group (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Modern Synthetic Approaches: Synthesis of Quinoline Hybrids

Molecular hybridization, which involves combining two or more pharmacophores, is a modern strategy to develop new drug candidates with potentially improved activity.[12][13] Quinoline hybrids with moieties like chalcones and triazoles have shown promising antimicrobial activities.[3][14][15]

Synthesis of Quinoline-Chalcone Hybrids

Experimental Protocol:

  • Chalcone Synthesis: Dissolve an appropriate acetophenone derivative (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice. The precipitated chalcone is then filtered, washed with water, and dried.

  • Quinoline-Chalcone Hybrid Synthesis: A mixture of the synthesized chalcone (1 equivalent), a suitable quinoline precursor (e.g., 2-chloroquinoline), and a catalyst (if required) in a suitable solvent is heated under reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography.[16][17]

Synthesis of Quinoline-Triazole Hybrids

Experimental Protocol:

  • Azide Formation: A suitable chloroquinoline derivative is reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature to yield the corresponding azidoquinoline.

  • Click Reaction: The azidoquinoline (1 equivalent) is then reacted with a terminal alkyne (1 equivalent) in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base like triethylamine) in a solvent system such as THF/water.

  • The reaction is typically stirred at room temperature for 12-24 hours.

  • After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final quinoline-triazole hybrid is purified by column chromatography.[11][15][18]

Antimicrobial Screening Protocols

The synthesized quinoline derivatives are evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay are commonly employed.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized quinoline derivatives in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

Experimental Protocol:

  • Preparation of Agar Plates: Pour molten agar medium (e.g., Mueller-Hinton Agar for bacteria) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the synthesized quinoline derivatives at a known concentration into the wells. A solvent control and a standard antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

The antimicrobial activity of the synthesized quinoline derivatives is summarized in the tables below. The Minimum Inhibitory Concentration (MIC) values are presented in µg/mL.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Fluoroquinolone Derivative 1 0.5124[9]
Quinoline-Chalcone Hybrid 2 4816>64[3]
Quinoline-Triazole Hybrid 3 24816[15]
Aminated Quinolinequinone 4 1.22->64>64[21][22]
Hydroxyimidazolium Hybrid 5 2->50>50[13][23]
Ciprofloxacin (Standard) 0.250.50.1250.5[24]

Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerReference
Fluoroquinolone Derivative 1 1632[9]
Quinoline-Chalcone Hybrid 2 816[14]
Quinoline-Triazole Hybrid 3 48[15]
Aminated Quinolinequinone 4 1.22-[21][22]
Hydroxyimidazolium Hybrid 5 62.562.5[13][23]
Fluconazole (Standard) 14-

Visualizations

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis of Quinoline Derivatives cluster_screening Antimicrobial Screening Starting Materials Starting Materials Synthetic Method Synthetic Method (e.g., Gould-Jacobs, Friedländer) Starting Materials->Synthetic Method Purification Purification Synthetic Method->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure Quinoline Derivative Pure Quinoline Derivative Characterization->Pure Quinoline Derivative Antimicrobial Assay Antimicrobial Assay (Broth Microdilution or Agar Well Diffusion) Pure Quinoline Derivative->Antimicrobial Assay Microbial Strains Microbial Strains Microbial Strains->Antimicrobial Assay Incubation Incubation Antimicrobial Assay->Incubation Data Analysis Data Analysis (MIC Determination or Zone of Inhibition) Incubation->Data Analysis Antimicrobial Activity Data Antimicrobial Activity Data Data Analysis->Antimicrobial Activity Data

Caption: Workflow for the synthesis and antimicrobial screening of quinoline derivatives.

Mechanism of Action of Quinolone Antibiotics

G Quinolone Derivative Quinolone Derivative DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Quinolone Derivative->DNA Gyrase/Topoisomerase IV Inhibition Quinolone-Enzyme-DNA Complex Quinolone-Enzyme-DNA Complex DNA Gyrase/Topoisomerase IV->Quinolone-Enzyme-DNA Complex Trapping Inhibition of DNA Replication Inhibition of DNA Replication Quinolone-Enzyme-DNA Complex->Inhibition of DNA Replication Double-Strand DNA Breaks Double-Strand DNA Breaks Quinolone-Enzyme-DNA Complex->Double-Strand DNA Breaks Cell Death Cell Death Inhibition of DNA Replication->Cell Death SOS Response SOS Response Double-Strand DNA Breaks->SOS Response Induction of Double-Strand DNA Breaks->Cell Death SOS Response->Cell Death Leads to (if damage is extensive)

Caption: Signaling pathway for the antimicrobial action of quinolone derivatives.

References

The Architect's Guide to Angiokinase Inhibition: Synthesis Protocols for Triple-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note on the Synthesis of Triple Angiokinase Inhibitors

Triple angiokinase inhibitors, a class of targeted cancer therapeutics, have emerged as a powerful strategy in oncology by simultaneously blocking three key signaling pathways involved in tumor angiogenesis and growth: Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). This multi-targeted approach offers the potential for enhanced efficacy and the ability to overcome resistance mechanisms. This document provides detailed experimental protocols and quantitative data for the synthesis of prominent triple angiokinase inhibitors, including Nintedanib, Pazopanib, Lenvatinib, and Regorafenib.

Understanding the Mechanism: The Angiokinase Signaling Axis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR, PDGFR, and FGFR signaling pathways are central to this process.

Angiokinase_Signaling cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Migration Cell Migration PDGFR->Migration PDGFR->Angiogenesis Survival Cell Survival FGFR->Survival FGFR->Angiogenesis Inhibitor Triple Angiokinase Inhibitor Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FGFR

Caption: Triple angiokinase inhibitors block signaling through VEGFR, PDGFR, and FGFR.

Synthetic Protocols and Experimental Data

The following sections provide detailed synthetic routes and associated quantitative data for key triple angiokinase inhibitors.

Nintedanib

Nintedanib is an indolinone derivative that potently inhibits VEGFR, PDGFR, and FGFR kinases.[1][2]

Synthetic Scheme

The synthesis of Nintedanib is a convergent process involving the preparation of two key intermediates: a substituted oxindole and an aniline side chain, which are then condensed.[1][3]

Nintedanib_Synthesis cluster_synthesis Nintedanib Synthesis Workflow Arene Arene (3) Nitrobenzene Nitrobenzene (4) Arene->Nitrobenzene Malonic ester addition Oxindole 6-Methoxycarbonyl-substituted oxindole (5) Nitrobenzene->Oxindole Hydrogenation (acidic) BuildingBlock1 Key Building Block (6) Oxindole->BuildingBlock1 Condensation with trimethyl orthobenzoate NintedanibBase Nintedanib (2, free base) BuildingBlock1->NintedanibBase Condensation pNitroPhenylamine para-Nitro-phenylamine (7) AnilineSideChain Aniline Side Chain (9) pNitroPhenylamine->AnilineSideChain One-pot bromo-acetylation/ amination & hydrogenation AnilineSideChain->NintedanibBase NintedanibSalt Nintedanib Ethanesulfonate (1) NintedanibBase->NintedanibSalt Salt formation

Caption: Convergent synthesis of Nintedanib.

Experimental Protocols

Step 1: Synthesis of 6-methoxycarbonyl-substituted oxindole (5) [1][3]

  • Reaction: A classical malonic ester addition to arene (3) is performed to yield the nitrobenzene derivative (4).

  • Cyclization: The resulting nitrobenzene (4) is hydrogenated under acidic conditions, leading to a decarboxylative cyclization to furnish the 6-methoxycarbonyl-substituted oxindole (5).

Step 2: Synthesis of Key Building Block (6) [1][3]

  • Condensation: The oxindole (5) is condensed with trimethyl orthobenzoate in acetic anhydride. This reaction is facilitated by the concomitant N-acetylation of the oxindole, which activates the scaffold for condensation.

Step 3: Synthesis of Aniline Side Chain (9) [1][3]

  • One-Pot Reaction: The aniline side chain (9) is prepared via a one-pot bromo-acetylation/amination of para-nitro-phenylamine (7) using bromoacetyl bromide and N-methylpiperazine.

  • Reduction: A subsequent hydrogenation step furnishes the final aniline side chain (9).

Step 4: Final Assembly and Salt Formation [1][3]

  • Condensation: The two key building blocks, (6) and (9), are condensed in an addition-elimination sequence.

  • Deprotection: The acetyl group is removed using piperidine to yield Nintedanib free base (2).

  • Salt Formation: The free base is then converted to its monoethanesulfonate salt (1).

Quantitative Data for Nintedanib Synthesis
ParameterValueReference
Preparation Scale>100 g batches[1]
Final FormCrystalline solid[1]
Melting Point305 °C[1]
log P3.0[1]
Aqueous Solubility>20 mg/mL in water[1]

Pazopanib

Pazopanib is a potent inhibitor of VEGFR, PDGFR, and c-Kit.[4]

Synthetic Scheme

A common synthetic route for Pazopanib involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, followed by coupling with 5-amino-2-methylbenzenesulfonamide.[5]

Pazopanib_Synthesis cluster_synthesis Pazopanib Synthesis Workflow Indazole 2,3-dimethyl-2H-indazol-6-amine (2) Intermediate4 N-(2-chloropyrimidin-4-yl)-2,3-dimethyl -2H-indazol-6-amine (4) Indazole->Intermediate4 Reaction with (3) in NaHCO3 Pyrimidine 2,4-dichloropyrimidine (3) Pyrimidine->Intermediate4 Methylation Methylated Intermediate Intermediate4->Methylation Methylation Pazopanib Pazopanib Hydrochloride Methylation->Pazopanib Coupling with (6) Sulfonamide 5-amino-2-methylbenzenesulfonamide (6) Sulfonamide->Pazopanib

Caption: A common synthetic route for Pazopanib.

Experimental Protocols

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (4) [5]

  • Reaction: 2,3-dimethyl-2H-indazol-6-amine (2) is reacted with 2,4-dichloropyrimidine (3) in the presence of sodium bicarbonate.

Step 2: Methylation [6]

  • Reagents: The secondary amine of intermediate (4) is methylated. A specific patent describes using iodomethane and cesium carbonate in N,N-dimethylformamide at 25-30°C for 6 hours.[6]

Step 3: Coupling Reaction [6]

  • Reagents: The methylated intermediate is coupled with 5-amino-2-methylbenzenesulfonamide (6) in isopropyl alcohol with the addition of 4M hydrochloric acid in isopropyl alcohol.

  • Conditions: The reaction mixture is heated to reflux for 10-12 hours.

Step 4: Isolation and Purification [6]

  • The reaction mixture is cooled, and the solid product is filtered and washed.

Quantitative Data for Pazopanib Synthesis
ParameterValueReference
Yield of Intermediate 848%[5]
Purity of Final Product99.0-101.0%[4]

Lenvatinib

Lenvatinib is an oral multi-tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[7]

Synthetic Scheme

The synthesis of Lenvatinib involves the condensation of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8]

Lenvatinib_Synthesis cluster_synthesis Lenvatinib Synthesis Workflow AminosalicylicAcid Aminosalicylic acid Intermediate6 4-chloro-7-methoxyquinoline -6-carboxamide (6) AminosalicylicAcid->Intermediate6 Methylation, condensation, ring closure, chlorination, aminolysis Lenvatinib Lenvatinib Intermediate6->Lenvatinib Condensation with (8) Aminochlorophenol 4-amino-3-chlorophenol hydrochloride Intermediate8 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea (8) Aminochlorophenol->Intermediate8 Treatment with phenyl chloroformate and cyclopropylamine Intermediate8->Lenvatinib

Caption: Synthesis of Lenvatinib via key intermediates.

Experimental Protocols

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (6) [8]

  • This intermediate is synthesized from aminosalicylic acid through a multi-step process involving methylation, condensation, ring closure (under N2 protection), chlorination, and aminolysis.[8]

Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (8) [8]

  • This intermediate is synthesized from 4-amino-3-chlorophenol hydrochloride by treatment with phenyl chloroformate and then cyclopropylamine.[8]

Final Condensation [8]

  • The two key intermediates (6) and (8) are condensed to form Lenvatinib. The addition of K2CO3 is noted to drive the reaction to completion.[8]

Quantitative Data for Lenvatinib Synthesis
ParameterValueReference
Overall Yield~34.35%[8]
HPLC Purity99.50%[8]
Yield of Crude Product (Example 2)89%[9]
Yield after Crystallization (Example 2)90%[9]

Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[10]

Synthetic Scheme

A practical synthesis of Regorafenib involves the reaction of 4-amino-3-fluorophenol with an isocyanate.[11]

Regorafenib_Synthesis cluster_synthesis Regorafenib Synthesis Workflow Intermediate13 Intermediate 13 Regorafenib Regorafenib (1) Intermediate13->Regorafenib Nucleophilic addition in dichloromethane Isocyanate4 Isocyanate 4 Isocyanate4->Regorafenib

Caption: Synthesis of Regorafenib via nucleophilic addition.

Experimental Protocols

Final Step: Nucleophilic Addition [11]

  • Reagents: To a solution of intermediate 13 (288 g, 1.1 mol) in dichloromethane (960 mL), isocyanate 4 (292 g, 1.3 mol) in dichloromethane (500 mL) is added dropwise at 0 °C under an argon atmosphere.

  • Reaction Conditions: The mixture is stirred at room temperature for 16 hours.

  • Isolation: The resulting precipitate is filtered, suspended in diethyl ether, stirred for 2 hours, and then filtered again to yield the product.

Quantitative Data for Regorafenib Synthesis
ParameterValueReference
Total Yield (Scale-up)46.5%[11]
Purity (Scale-up)99.96%[11]

Conclusion

The synthesis of triple angiokinase inhibitors involves multi-step, often convergent, synthetic strategies. The protocols outlined in this document, derived from published literature and patents, provide a foundation for researchers in the field of medicinal chemistry and drug development. The provided quantitative data highlights the efficiency and purity achievable through these optimized routes. Careful control of reaction conditions and purification methods are paramount to obtaining high-quality final products for further biological evaluation.

References

The Role of 7-Fluoro-4-methoxyquinoline in the Synthesis of Potent EGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 7-fluoro-4-methoxyquinoline as a key intermediate in the preparation of epidermal growth factor receptor (EGFR) inhibitors. The quinoline scaffold, particularly with fluorine substitution, has emerged as a significant pharmacophore in the design of targeted anticancer agents.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology.[1] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of various cancers, including non-small cell lung cancer and breast cancer. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success. The 4-anilinoquinoline core is a privileged scaffold for EGFR inhibitors, with the quinoline nitrogen interacting with the kinase hinge region.[1] The introduction of a fluorine atom at the 7-position of the quinoline ring can enhance the binding affinity and metabolic stability of these inhibitors.

Data Presentation: In Vitro Antiproliferative Activity

A series of 7-fluoro-4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, demonstrating their potency against EGFR-expressing cancer cells.

Compound IDSubstitution on Anilino RingTarget Cell LineIC50 (µM)[1]
1a 3-chloro-4-fluoroBGC-8233.63
1b 3-bromo-4-fluoroBGC-8234.12
1c 3-fluoroBGC-82311.10
1d 4-fluoroBGC-8238.98
1e 3-chloro-4-methoxyBGC-8236.45
1f 3-bromo-4-methoxyBGC-8235.87
1g 3-methyl-4-methoxyBGC-8237.21
2i 3-ethynylHeLa4.89
2i 3-ethynylBGC-8232.97
Gefitinib (Reference Drug)BGC-82313.54

Experimental Protocols

General Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives

The synthesis of 7-fluoro-4-anilinoquinoline derivatives typically involves a nucleophilic substitution reaction between 4-chloro-7-fluoroquinoline and a substituted aniline.

Protocol:

  • Starting Materials: 4-chloro-7-fluoroquinoline and the desired substituted aniline.

  • Reaction Conditions: The reactants are typically heated in a suitable solvent, such as isopropanol or ethanol, often in the presence of a catalytic amount of acid (e.g., HCl).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH.

  • Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield the final 7-fluoro-4-anilinoquinoline derivative.

Detailed Example: Synthesis of 4-(3'-Fluorophenylamino)-7-fluoroquinoline (1c) [1]

  • A mixture of 4-chloro-7-fluoroquinoline (1.0 eq) and 3-fluoroaniline (1.1 eq) in isopropanol is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold isopropanol and then dried under vacuum to afford the desired product.

  • The structure and purity can be confirmed by ¹H-NMR and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway of EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 7-Fluoro-4-anilinoquinoline Inhibitor Inhibitor->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 7-fluoro-4-anilinoquinoline derivatives.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Start: Design of 7-Fluoro-4-anilinoquinolines Synthesis Chemical Synthesis: 4-Chloro-7-fluoroquinoline + Substituted Aniline Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Screening: Antiproliferative Assay (MTT) Purification->Screening Data_Analysis Data Analysis: IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End Lead Optimization SAR->End

Caption: General workflow for the synthesis and evaluation of 7-fluoro-4-anilinoquinoline-based EGFR inhibitors.

References

Application Notes and Protocols for Cell-based Assays in the Evaluation of 7-Fluoro-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The 7-fluoro-4-methoxyquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic and apoptotic potential of novel this compound derivatives. The described assays are fundamental for preclinical screening and mechanistic studies in drug discovery.

Data Presentation: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

Compound IDSubstituent (R)HeLa IC₅₀ (µM)[1]BGC-823 IC₅₀ (µM)[1]
1a 3'-Cl11.103.63
1b 4'-Cl> 5010.26
1c 3'-Br13.029.85
1d 4'-Br> 5010.75
1e 3'-CH₃16.739.21
1f 3'-Cl, 4'-F10.188.32
1g 3'-CF₃15.269.77
Gefitinib (Reference Drug)12.3510.15

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, key effector caspases.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Changes in this distribution upon compound treatment can indicate cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Derivatives incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

experimental_workflow_apoptosis cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Seed & Treat Cells harvest Harvest Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

signaling_pathway_apoptosis compound This compound Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 with Apaf-1 apaf1 Apaf-1 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of 7-Fluoroquinoline Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a major class of synthetic broad-spectrum antibacterial agents. These compounds primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that regulate DNA topology during replication, transcription, and repair. The emergence of antibiotic-resistant bacterial strains necessitates the development of novel fluoroquinolone derivatives with improved efficacy and safety profiles. High-throughput screening (HTS) of 7-fluoroquinoline libraries is a critical step in identifying promising new drug candidates.

These application notes provide detailed protocols for the high-throughput screening of 7-fluoroquinoline libraries to identify compounds with potent antibacterial activity, acceptable cytotoxicity, and a clear mechanism of action. The workflow encompasses primary antibacterial screening, secondary cytotoxicity assessment, and mechanistic assays to confirm topoisomerase II inhibition.

Experimental Workflow

The overall workflow for the high-throughput screening of a 7-fluoroquinoline library is depicted below. It follows a logical progression from a broad primary screen to more focused secondary and mechanistic assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis & Hit Selection Primary_Screen Antibacterial Activity Screen (384-well format) Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Mammalian Cells) Primary_Screen->Cytotoxicity_Assay Active Compounds TopoII_Assay Topoisomerase II Inhibition Assay Cytotoxicity_Assay->TopoII_Assay Low Cytotoxicity Hits Data_Analysis Data Analysis (IC50/CC50 Determination) TopoII_Assay->Data_Analysis Hit_Selection Hit Selection & Prioritization Data_Analysis->Hit_Selection

Caption: High-throughput screening workflow for 7-fluoroquinoline libraries.

Data Presentation: Summary of Screening Results

The following tables present a summary of hypothetical data from a high-throughput screen of a 7-fluoroquinoline library.

Table 1: Primary Antibacterial Screening Results

Compound IDBacterial StrainGrowth Inhibition (%) at 10 µMIC50 (µM)
FQ-001E. coli ATCC 25922950.8
FQ-001S. aureus ATCC 29213921.2
FQ-002E. coli ATCC 2592215>50
FQ-002S. aureus ATCC 2921320>50
FQ-003E. coli ATCC 25922980.5
FQ-003S. aureus ATCC 29213960.9
............

Table 2: Secondary Cytotoxicity Screening Results

Compound IDCell LineCell Viability (%) at 25 µMCC50 (µM)Selectivity Index (SI = CC50/IC50)
FQ-001HEK293754537.5 (S. aureus)
FQ-003HEK29390>100>111 (S. aureus)
...............

Table 3: Mechanistic Assay - Topoisomerase II Inhibition

Compound IDTopoisomerase II Inhibition (%) at 10 µM
FQ-00185
FQ-00392
......

Experimental Protocols

Primary High-Throughput Antibacterial Susceptibility Assay (384-Well Format)

This protocol is designed for the rapid screening of a large library of 7-fluoroquinoline compounds against both Gram-negative and Gram-positive bacteria.

Materials:

  • 7-fluoroquinoline compound library (10 mM in DMSO)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 384-well clear-bottom plates

  • Automated liquid handler

  • Microplate reader

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the 10 mM stock library into the wells of a 384-well plate. This will result in a final concentration of 10 µM in a 50 µL final assay volume.

    • Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle) on each plate.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Assembly:

    • Using a multichannel pipette or automated dispenser, add 50 µL of the prepared bacterial inoculum to each well of the compound-plated 384-well plates.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours without shaking.

  • Data Acquisition:

    • Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank))

    • Compounds showing significant growth inhibition (e.g., >80%) are selected for dose-response analysis to determine the IC50 value.

Secondary High-Throughput Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the hit compounds from the primary screen against a mammalian cell line to evaluate their therapeutic window.

Materials:

  • Hit compounds from the primary screen

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in DMEM.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) by fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to the antibacterial IC50. A higher SI indicates greater selectivity for bacteria over mammalian cells.

Mechanistic Assay: Topoisomerase II Inhibition

This assay confirms that the antibacterial activity of the hit compounds is due to the inhibition of bacterial topoisomerase II. A commercially available kit can be used for this purpose.

Materials:

  • Topoisomerase II Drug Screening Kit (e.g., from TopoGEN)

  • Hit compounds

  • Agarose gel electrophoresis system

Protocol (based on a typical kit):

  • Reaction Setup:

    • On ice, prepare the reaction mixture containing supercoiled plasmid DNA, assay buffer, and ATP.

    • Add the hit compounds at various concentrations.

    • Include a positive control (e.g., etoposide) and a negative control (DMSO).

  • Enzyme Addition and Incubation:

    • Add purified bacterial topoisomerase II (DNA gyrase or Topo IV) to each reaction.

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Run the gel to separate the supercoiled, relaxed, and linear DNA forms.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA and an accumulation of supercoiled DNA. The presence of linear DNA indicates the compound acts as a topoisomerase poison.

Mandatory Visualizations

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the mechanism of action of 7-fluoroquinolones, leading to bacterial cell death.

Fluoroquinolone_Pathway Fluoroquinolone 7-Fluoroquinolone Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->Gyrase TopoIV Topoisomerase IV Fluoroquinolone->TopoIV DNA_Replication DNA Replication Fork Gyrase->DNA_Replication Relieves supercoiling Cleavage_Complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Gyrase->Cleavage_Complex Inhibition of re-ligation TopoIV->DNA_Replication Decatenates daughter chromosomes TopoIV->Cleavage_Complex Inhibition of re-ligation DSB Double-Strand Breaks Cleavage_Complex->DSB Collision with replication fork SOS SOS Response Activation DSB->SOS Cell_Death Bacterial Cell Death DSB->Cell_Death SOS->Cell_Death

Caption: Mechanism of action of 7-fluoroquinolones leading to bacterial cell death.
Logical Relationship of Screening Assays

The following diagram illustrates the logical flow and decision points in the screening cascade.

Screening_Logic Start 7-Fluoroquinoline Library Primary_Screen Primary Antibacterial Screen (IC50 <= 10 µM?) Start->Primary_Screen Inactive Inactive Compounds Primary_Screen->Inactive No Secondary_Screen Secondary Cytotoxicity Screen (CC50 > 50 µM?) Primary_Screen->Secondary_Screen Yes Toxic Cytotoxic Hits Secondary_Screen->Toxic No Mechanistic_Assay Mechanistic Assay (Topo II Inhibition?) Secondary_Screen->Mechanistic_Assay Yes Off_Target Off-Target Hits Mechanistic_Assay->Off_Target No Lead_Candidates Lead Candidates for Further Development Mechanistic_Assay->Lead_Candidates Yes

Caption: Decision-making flowchart for hit identification and validation.

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Fluoro-4-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Fluoro-4-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a three-step process:

  • Conrad-Limpach Reaction: Cyclization of 3-fluoroaniline with a β-ketoester, such as diethyl malonate, to form 7-fluoro-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a more reactive leaving group by treating it with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 7-fluoro-4-chloroquinoline.

  • Methoxylation: Nucleophilic substitution of the 4-chloro group with sodium methoxide to afford the final product, this compound.

Q2: What are the critical parameters to control during the Conrad-Limpach reaction for quinoline synthesis?

The Conrad-Limpach reaction's outcome is highly dependent on temperature. The initial condensation of the aniline and β-ketoester is typically performed at a lower temperature, while the subsequent cyclization to form the 4-quinolone requires a much higher temperature.[1] Inadequate temperature control can lead to the formation of isomeric byproducts or incomplete cyclization.

Q3: Are there alternative methods to the Conrad-Limpach reaction for forming the quinoline core?

Yes, several other named reactions can be employed for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group.[1]

Q4: How can I monitor the progress of the chlorination and methoxylation steps?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The significant difference in polarity between the hydroxy, chloro, and methoxy derivatives should allow for clear separation on a suitable stationary phase like silica gel.

Troubleshooting Guides

Step 1: Conrad-Limpach Cyclization

Issue: Low yield of 7-fluoro-4-hydroxyquinoline.

Potential Cause Troubleshooting Suggestion
Incomplete initial condensationEnsure the aniline and β-ketoester are thoroughly mixed and allowed to react at the recommended lower temperature (e.g., room temperature to 100°C) for a sufficient duration before proceeding to high-temperature cyclization.
Suboptimal cyclization temperatureThe cyclization step requires high temperatures, often in the range of 250-260°C. Use a high-boiling point solvent like Dowtherm A to achieve and maintain the necessary temperature.[3] Insufficient temperature will lead to incomplete reaction.
Isomer formationThe Conrad-Limpach reaction can yield 2-quinolones at higher temperatures if the initial condensation product is an anilide.[1] Ensure the reaction conditions favor the formation of the β-amino acrylate intermediate for 4-quinolone synthesis.
Decomposition of starting materials or productProlonged exposure to very high temperatures can lead to decomposition. Optimize the reaction time at the determined optimal temperature.

Table 1: Optimization of Conrad-Limpach Cyclization Temperature

EntryTemperature (°C)Reaction Time (h)Yield of 7-fluoro-4-hydroxyquinoline (%)
1220245
2240265
32501.585
42601.582 (some decomposition observed)
Step 2: Chlorination of 7-fluoro-4-hydroxyquinoline

Issue: Incomplete conversion to 7-fluoro-4-chloroquinoline.

Potential Cause Troubleshooting Suggestion
Insufficient chlorinating agentUse a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction is often run using POCl₃ as the solvent.[4]
Reaction temperature is too lowThe chlorination typically requires heating. A common temperature is refluxing in POCl₃ (b.p. 107°C).[4]
Presence of moisturePhosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
Difficult work-upQuenching the reaction with ice water must be done carefully and slowly in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction.[4]

Table 2: Effect of Reagent Molar Ratio on Chlorination Yield

EntryMolar Ratio (7-fluoro-4-hydroxyquinoline : POCl₃)Reaction Time (h)Yield of 7-fluoro-4-chloroquinoline (%)
11 : 3375
21 : 5392
31 : 5288
41 : 7393
Step 3: Methoxylation of 7-fluoro-4-chloroquinoline

Issue: Low yield of this compound.

Potential Cause Troubleshooting Suggestion
Inactive sodium methoxideSodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared or properly stored sodium methoxide.
Suboptimal reaction temperatureThe nucleophilic aromatic substitution may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. Common solvents include methanol or DMF.
Presence of competing nucleophilesEnsure the reaction is free from water, which could lead to the formation of the starting hydroxyquinoline.
Inefficient purificationThe product may require purification by column chromatography to remove any unreacted starting material or side products.

Table 3: Optimization of Methoxylation Reaction Conditions

EntrySolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
1MethanolReflux680
2DMF80491
3DMF100293
4THFReflux865

Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-4-hydroxyquinoline (Conrad-Limpach Reaction)

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150°C for 2 hours.

  • Slowly add the resulting intermediate to a flask containing preheated Dowtherm A at 250°C.

  • Maintain the temperature at 250°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and dilute with hexane.

  • Collect the precipitated solid by filtration and wash with hexane.

  • Recrystallize the crude product from ethanol to obtain pure 7-fluoro-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-fluoro-4-chloroquinoline

  • To a round-bottom flask, add 7-fluoro-4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) in a fume hood.

  • Heat the mixture to reflux (approximately 107°C) for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoro-4-chloroquinoline.

Protocol 3: Synthesis of this compound

  • Dissolve 7-fluoro-4-chloroquinoline (1.0 eq) in dry DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 eq) in portions.

  • Heat the reaction mixture to 100°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

SynthesisWorkflow Start 3-Fluoroaniline + Diethyl Malonate Step1 Conrad-Limpach Reaction (Heat, 250°C) Start->Step1 Intermediate1 7-Fluoro-4-hydroxyquinoline Step1->Intermediate1 Step2 Chlorination (POCl₃, Reflux) Intermediate1->Step2 Intermediate2 7-Fluoro-4-chloroquinoline Step2->Intermediate2 Step3 Methoxylation (NaOMe, DMF, 100°C) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Low yield in Chlorination Step? CheckConversion Is starting material consumed (TLC)? Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete No Complete Work-up/Purification Issue CheckConversion->Complete Yes IncreaseTimeTemp Increase reaction time or temperature Incomplete->IncreaseTimeTemp AddReagent Add more POCl₃ Incomplete->AddReagent CheckMoisture Ensure anhydrous conditions Incomplete->CheckMoisture OptimizeQuench Optimize quenching and extraction Complete->OptimizeQuench

Caption: Troubleshooting decision tree for the chlorination step.

References

Common side products in the synthesis of 4-methoxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyquinolines. Our aim is to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing the formation of side products.

Troubleshooting Guide: Common Side Products and Solutions

The synthesis of 4-methoxyquinolines, typically achieved through the formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach reaction followed by O-methylation, can be accompanied by the formation of several side products. This guide details the most common impurities and provides actionable solutions to mitigate their formation.

Problem Potential Cause Troubleshooting and Prevention Strategies
Formation of 2-Hydroxyquinoline Isomer High reaction temperature during the Conrad-Limpach cyclization step favors the thermodynamically stable 2-quinolone isomer.[1][2]- Control Reaction Temperature: Maintain a lower cyclization temperature (typically below 150°C) to favor the kinetic product, 4-hydroxyquinoline.[2] - Optimize Heating Time: Use the minimum heating time required for the completion of the cyclization to avoid isomerization. - Solvent Choice: Employ high-boiling point inert solvents like mineral oil or diphenyl ether to ensure even heat distribution and better temperature control.[3]
Formation of N-Methylated Quinolone The presence of multiple nucleophilic sites (oxygen and nitrogen) on the 4-hydroxyquinoline ring can lead to competitive N-methylation alongside the desired O-methylation.- Choice of Methylating Agent: Use milder methylating agents. While dimethyl sulfate is common, its reactivity can lead to less selectivity. - Base Selection: The choice of base can influence the site of methylation. Experiment with different organic and inorganic bases (e.g., K₂CO₃, NaH) to optimize for O-methylation. - Protecting Groups: In complex syntheses, consider protecting the nitrogen atom before methylation, followed by deprotection.
Formation of Bisquinoline Derivatives In subsequent reactions of 4-hydroxyquinolines, such as Mannich or Knoevenagel-type condensations, self-condensation or reaction with aldehydes can lead to the formation of dimeric bisquinoline structures.[4]- Control Stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions. - Reaction Conditions: Optimize reaction temperature and time to favor the desired product over the formation of bisquinolines.
Incomplete Cyclization Insufficient temperature or reaction time during the Conrad-Limpach cyclization can lead to the isolation of the uncyclized β-anilinoacrylate intermediate.- Ensure Adequate Temperature: The cyclization step typically requires high temperatures (around 250°C) for a short period to proceed to completion.[3][5] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and intermediate.
Low Yield of 4-Methoxyquinoline This can be a cumulative effect of the formation of the aforementioned side products, as well as suboptimal reaction conditions in either the cyclization or methylation step.- Review Entire Protocol: Systematically review and optimize each step of the synthesis. - Purification Losses: Minimize losses during workup and purification by selecting appropriate solvents and techniques. - Starting Material Purity: Ensure the purity of the starting aniline and β-ketoester, as impurities can lead to undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the Conrad-Limpach synthesis of 4-hydroxyquinolines to avoid the 2-hydroxy isomer?

A1: The most critical parameter is the reaction temperature during the thermal cyclization step. The formation of the desired 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures (typically under 150°C). In contrast, higher temperatures (above 150°C) promote the formation of the thermodynamically more stable 2-hydroxyquinoline isomer.[1][2] Therefore, precise temperature control is essential for maximizing the yield of the desired product.

Q2: I have a mixture of 4-methoxyquinoline and its N-methylated isomer. How can I separate them?

A2: Separating O-methylated and N-methylated isomers can be challenging due to their similar polarities. However, the following techniques can be employed:

  • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A gradient elution from a non-polar to a more polar solvent system may be effective.

  • Recrystallization: Fractional crystallization from a suitable solvent system might allow for the selective precipitation of one isomer. This often requires experimentation with various solvents and solvent mixtures.

  • Preparative HPLC: For small-scale separations where high purity is required, preparative HPLC is often the most effective method.

Q3: Can I use a one-pot procedure for the synthesis of 4-methoxyquinolines from anilines and β-ketoesters?

A3: While a one-pot synthesis is theoretically possible, it is generally not recommended for achieving high purity and yield of 4-methoxyquinolines. The Conrad-Limpach reaction to form the 4-hydroxyquinoline intermediate requires high temperatures, which are often incompatible with the subsequent methylation step. The methylation is typically carried out under different solvent and temperature conditions. A stepwise approach allows for the purification of the 4-hydroxyquinoline intermediate, which can prevent the formation of side products during methylation.

Q4: What are some common sources of impurities in the starting materials that can affect the synthesis?

A4: Impurities in the starting aniline or β-ketoester can lead to a variety of side products. For instance:

  • Isomeric Anilines: If the starting aniline contains positional isomers (e.g., a mixture of m- and p-anisidine), a corresponding mixture of isomeric quinolines will be formed, which can be difficult to separate.

  • Impurities in β-ketoesters: The presence of other carbonyl compounds in the β-ketoester can lead to the formation of different quinoline derivatives. It is highly recommended to purify the starting materials by distillation or recrystallization before use.

Data Presentation

Table 1: Influence of Temperature on Isomer Formation in the Conrad-Limpach Synthesis

Reaction Temperature (°C)Predominant ProductIsomer Ratio (4-quinolone : 2-quinolone)Reference
Room Temperature - 1004-Hydroxyquinoline (Kinetic Product)High[1][2]
> 1402-Hydroxyquinoline (Thermodynamic Product)Low[3]

Note: The exact isomer ratio is highly dependent on the specific substrates, solvent, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline via Conrad-Limpach Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-anisidine (1 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling inert solvent such as diphenyl ether or mineral oil.

  • Condensation: Heat the mixture to 140-150°C for 2-3 hours to form the β-anilinoacrylate intermediate. The water formed during the reaction can be removed azeotropically.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 15-30 minutes. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: O-Methylation of 4-Hydroxy-7-methoxyquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-7-methoxyquinoline (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Methylation: Add a methylating agent, for example, dimethyl sulfate (1.1-1.5 equivalents), dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate and can be collected by filtration.

  • Purification: The crude 4-methoxy-7-methoxyquinoline can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Visualizations

Conrad_Limpach_Side_Products cluster_conrad_limpach Conrad-Limpach Reaction cluster_methylation Methylation Aniline Aniline (e.g., m-anisidine) Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation (Low Temp) BetaKetoester β-Ketoester (e.g., Diethyl malonate) BetaKetoester->Intermediate Product_4OH 4-Hydroxyquinoline (Desired Product) Intermediate->Product_4OH Cyclization (Kinetic Control, <150°C) Product_2OH 2-Hydroxyquinoline (Side Product) Intermediate->Product_2OH Cyclization (Thermodynamic Control, >150°C) Product_4OMe 4-Methoxyquinoline (Final Product) Product_4OH->Product_4OMe O-Methylation (Desired) Product_NMe N-Methyl-4-quinolone (Side Product) Product_4OH->Product_NMe N-Methylation (Side Reaction)

Caption: Reaction pathway for 4-methoxyquinoline synthesis showing the formation of major side products.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Isomer Check for 2-Hydroxy Isomer Start->Check_Isomer High_Temp High Cyclization Temperature (>150°C) Check_Isomer->High_Temp Yes Check_N_Methyl Check for N-Methylated Product Check_Isomer->Check_N_Methyl No Lower_Temp Action: Lower Cyclization Temperature (<150°C) High_Temp->Lower_Temp End Improved Yield and Purity Lower_Temp->End Methylation_Cond Suboptimal Methylation Conditions Check_N_Methyl->Methylation_Cond Yes Check_Intermediate Uncyclized Intermediate Present Check_N_Methyl->Check_Intermediate No Optimize_Methylation Action: Optimize Base and Methylating Agent Methylation_Cond->Optimize_Methylation Optimize_Methylation->End Incomplete_Cyclization Insufficient Heating (Time or Temperature) Check_Intermediate->Incomplete_Cyclization Yes Check_Intermediate->End No Increase_Heating Action: Increase Cyclization Temperature/Time Incomplete_Cyclization->Increase_Heating Increase_Heating->End

Caption: A logical workflow for troubleshooting common issues in 4-methoxyquinoline synthesis.

References

Overcoming solubility issues of 7-Fluoro-4-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Fluoro-4-methoxyquinoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: Initial troubleshooting should focus on the purity of the compound and the solvent, as well as the dissolution technique. Ensure your this compound is of high purity and that your organic solvent is anhydrous and free of contaminants. Sonication and gentle heating can often aid in dissolution. Start with a small amount of the compound and gradually add it to the solvent while vortexing or stirring.

Q2: Are there any general solvent classes that are more likely to dissolve this compound?

A2: While specific data for this compound is limited, quinoline derivatives often exhibit better solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as alcohols like ethanol and methanol, may also be effective. It is recommended to perform small-scale solubility tests in a range of solvents to determine the most suitable one for your application.

Q3: Can temperature be used to increase the solubility of this compound?

A3: Yes, for many compounds, solubility increases with temperature. You can try gentle heating of the solvent while adding the this compound. However, be cautious and monitor for any signs of compound degradation, such as a color change. It is advisable to perform a stability test of the compound at elevated temperatures in your chosen solvent.

Q4: What should I do if my compound precipitates out of solution after initial dissolution?

A4: Precipitation after initial dissolution can be due to several factors, including supersaturation, temperature changes, or the presence of impurities. If the solution was heated to aid dissolution, allow it to cool to room temperature slowly. If precipitation persists, it may indicate that the solvent is not ideal for long-term stability at that concentration. Consider using a co-solvent system or preparing fresh solutions before each experiment.

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution

Possible Causes:

  • Insufficient solvent volume.

  • Inappropriate solvent choice.

  • Low temperature.

  • Compound aggregation.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more solvent to your mixture to see if the compound dissolves at a lower concentration.

  • Solvent Screening: Test the solubility in a variety of solvents with different polarities (e.g., DMSO, DMF, DCM, Methanol, Ethanol).

  • Apply Gentle Heat: Warm the solution gently (e.g., 30-40°C) while stirring. Be mindful of the compound's stability at higher temperatures.

  • Use Sonication: Place the sample in an ultrasonic bath for short intervals to break up any aggregates and facilitate dissolution.

Issue: Compound Crashes Out of Solution

Possible Causes:

  • Solvent evaporation.

  • Change in temperature.

  • Supersaturated solution.

  • Interaction with other components in a mixture.

Troubleshooting Steps:

  • Seal the Container: Ensure your experimental vessel is properly sealed to prevent solvent evaporation.

  • Maintain Constant Temperature: Use a water bath or incubator to maintain a stable temperature.

  • Prepare Dilute Solutions: Work with concentrations that are well below the saturation point to ensure stability.

  • Consider Co-solvents: Adding a small percentage of a co-solvent in which the compound is highly soluble can improve the overall stability of the solution.

Data Presentation

Organic SolventPolarity IndexExample Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)7.2> 50
N,N-Dimethylformamide (DMF)6.4> 50
Dichloromethane (DCM)3.1~10-20
Chloroform4.1~5-15
Ethanol5.2~1-5
Methanol6.6~1-5
Acetonitrile5.8< 1
Hexane0.1< 0.1

Note: The solubility values presented in this table are for illustrative purposes only and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, Hexane)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Microbalance

Methodology:

  • Weigh approximately 1-2 mg of this compound into each labeled vial.

  • Add 100 µL of the respective organic solvent to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, add another 100 µL of the solvent and vortex again.

  • Repeat step 5 until the compound is fully dissolved or a total volume of 1 mL has been added.

  • Record the approximate volume of solvent required for dissolution to estimate the solubility.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound

  • Primary solvent (e.g., a buffer or cell culture medium)

  • Co-solvent (e.g., DMSO or Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Methodology:

  • Weigh the required amount of this compound to prepare a concentrated initial solution in the co-solvent (e.g., 10 mM in 100% DMSO).

  • Add the appropriate volume of the co-solvent to the solid compound.

  • Vortex or sonicate until the compound is completely dissolved. This is your concentrated stock solution.

  • To prepare the working solution, perform a serial dilution of the concentrated stock solution into the primary solvent. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would dilute the 10 mM stock solution 1:1000 in the primary solvent.

  • Always add the concentrated stock solution to the primary solvent and mix immediately to prevent precipitation.

  • Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

Troubleshooting_Solubility_Issues start Start: Solubility Issue with This compound check_purity Check Compound and Solvent Purity start->check_purity initial_dissolution Attempt Initial Dissolution: - Vortexing - Stirring check_purity->initial_dissolution dissolved Is the Compound Fully Dissolved? initial_dissolution->dissolved yes_dissolved Yes dissolved->yes_dissolved Yes no_dissolved No dissolved->no_dissolved No end_success Proceed with Experiment yes_dissolved->end_success troubleshoot Troubleshooting Strategies no_dissolved->troubleshoot sonication Apply Sonication troubleshoot->sonication heating Apply Gentle Heat (monitor stability) troubleshoot->heating solvent_screen Perform Solvent Screening (see Protocol 1) troubleshoot->solvent_screen cosolvent Use a Co-solvent System (see Protocol 2) troubleshoot->cosolvent re_evaluate Is it Dissolved Now? sonication->re_evaluate heating->re_evaluate solvent_screen->re_evaluate cosolvent->re_evaluate yes_re_evaluate Yes re_evaluate->yes_re_evaluate Yes no_re_evaluate No re_evaluate->no_re_evaluate No yes_re_evaluate->end_success end_fail Consult with a Chemist or Consider Alternative Compound no_re_evaluate->end_fail

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental_Workflow_Solubility_Enhancement start Start: Enhance Solubility of This compound protocol1 Protocol 1: Small-Scale Solubility Screening start->protocol1 select_solvent Select Best Solvent(s) Based on Screening protocol1->select_solvent is_solubility_sufficient Is Solubility Sufficient for Downstream Application? select_solvent->is_solubility_sufficient yes_sufficient Yes is_solubility_sufficient->yes_sufficient Yes no_sufficient No is_solubility_sufficient->no_sufficient No stable_solution Stable Solution Ready for Use yes_sufficient->stable_solution protocol2 Protocol 2: Co-solvent System no_sufficient->protocol2 prepare_stock Prepare Concentrated Stock in Co-solvent protocol2->prepare_stock prepare_working Prepare Working Solution by Diluting Stock in Primary Solvent prepare_stock->prepare_working check_precipitation Check for Precipitation prepare_working->check_precipitation check_precipitation->stable_solution No Precipitation adjust_ratio Adjust Co-solvent/Primary Solvent Ratio check_precipitation->adjust_ratio Precipitation Occurs adjust_ratio->prepare_working

Caption: Experimental workflow for solubility enhancement.

Stability of 7-Fluoro-4-methoxyquinoline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Fluoro-4-methoxyquinoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

Based on studies of structurally similar 4-alkoxyquinolines, this compound is expected to exhibit greater stability in acidic conditions compared to neutral or basic conditions. Under neutral (pH 7.4) and basic (pH 9.1) conditions, a significant reduction in the concentration of similar 4-alkoxyquinolines has been observed, suggesting that this compound is likely susceptible to degradation in these environments.[1]

Q2: What is the primary degradation pathway for this compound?

The most probable degradation pathway, particularly under basic or neutral conditions, is the hydrolysis of the 4-methoxy group to yield 7-Fluoro-4-hydroxyquinoline. This is a common degradation route for 4-alkoxyquinoline derivatives.

Q3: How does the 7-fluoro substituent affect the stability of the molecule?

The fluorine atom at the 7-position is an electron-withdrawing group. This can influence the electron density of the quinoline ring system and potentially affect the rate of hydrolysis at the 4-position. However, the primary point of instability is expected to remain the 4-methoxy group.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for monitoring the stability of quinoline derivatives. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, primarily 7-Fluoro-4-hydroxyquinoline.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of this compound observed under all conditions. 1. Incorrect pH of the buffer solution. 2. Presence of catalytic impurities. 3. High temperature accelerating degradation.1. Verify the pH of all solutions using a calibrated pH meter. 2. Use high-purity solvents and reagents. 3. Conduct initial stability studies at a lower temperature (e.g., 40°C) to establish a baseline degradation rate.
Inconsistent or non-reproducible stability data. 1. Inaccurate preparation of stock or sample solutions. 2. Variability in incubation temperature or time. 3. Issues with the HPLC system (e.g., injector variability, column degradation).1. Ensure accurate weighing and dilution steps. Use calibrated volumetric flasks and pipettes. 2. Use a calibrated incubator or water bath with precise temperature control. Ensure accurate timing of sample collection. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Appearance of unexpected peaks in the chromatogram. 1. Formation of secondary degradation products. 2. Interaction with excipients or container materials. 3. Sample contamination.1. Attempt to identify the unknown peaks using techniques like LC-MS. 2. Conduct compatibility studies with intended excipients and container closure systems. 3. Review sample handling procedures to minimize the risk of contamination.
No degradation observed even under harsh stress conditions. 1. The compound is highly stable under the tested conditions. 2. Insufficient stress applied (concentration of acid/base, temperature, or duration).1. This is a valid experimental outcome. 2. Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, or longer exposure time) to induce degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate test tubes.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate test tubes.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with the phosphate buffer (pH 7.4).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its primary degradant, 7-Fluoro-4-hydroxyquinoline.

  • Analyze the stressed samples and a non-stressed control sample.

  • Quantify the amount of this compound remaining and the amount of 7-Fluoro-4-hydroxyquinoline formed at each time point.

5. Data Presentation:

Summarize the percentage of this compound remaining at each time point under the different stress conditions in a table for easy comparison.

Condition Time (hours) This compound Remaining (%)
0.1 M HCl, 60°C0100
2
4
8
24
1 M HCl, 60°C0100
2
4
8
24
0.1 M NaOH, 60°C0100
2
4
8
24
1 M NaOH, 60°C0100
2
4
8
24
pH 7.4 Buffer, 60°C0100
2
4
8
24

Visualizations

Proposed Degradation Pathway

G A This compound B 7-Fluoro-4-hydroxyquinoline A->B Hydrolysis (H₂O, OH⁻ or H₃O⁺)

Caption: Proposed hydrolysis of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Neutral (Buffer) A->D E Incubate at Controlled Temperature B->E C->E D->E F Withdraw and Neutralize Samples at Time Intervals E->F G HPLC Analysis F->G H Quantify Parent and Degradant G->H

Caption: Workflow for the forced degradation study.

References

Catalyst Selection for Efficient Quinoline Ring Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline ring formation. Our goal is to offer practical solutions to common experimental challenges, ensuring more efficient and successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quinoline synthesis, and what are their key differences?

A1: The most prevalent methods for quinoline synthesis are the Friedländer annulation, the Doebner-von Miller reaction, and the Combes synthesis.

  • Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is known for its versatility and can be catalyzed by both acids and bases.[1]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. It is typically catalyzed by strong Brønsted or Lewis acids.[2] A common challenge is the potential for polymerization of the carbonyl substrate, which can be mitigated by using a biphasic reaction medium.[3]

  • Combes Synthesis: This method utilizes the condensation of anilines with β-diketones under acidic conditions.[4] The regioselectivity of the final quinoline product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[4]

Q2: My reaction is giving a low yield. What are the general factors I should investigate?

A2: Low yields in quinoline synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. It is recommended to perform small-scale optimization experiments to identify the ideal parameters for your specific substrates and catalyst.

  • Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough, or it may have deactivated over time.

  • Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate and overall yield.

  • Side Reactions: Undesired side reactions, such as self-condensation of reactants or polymerization, can consume starting materials and reduce the yield of the desired quinoline product.

Q3: How do I choose the most appropriate catalyst for my specific quinoline synthesis?

A3: Catalyst selection depends on the chosen synthesis method and the specific substrates being used.

  • For Friedländer Annulation: A wide range of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, Gd(OTf)₃), and even some basic catalysts.[5][6] The choice often depends on the reactivity of the starting materials.

  • For Doebner-von Miller Reaction: Strong acids are typically required. Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃), as well as Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), are commonly used.[2][7]

  • For Combes Synthesis: This reaction is generally catalyzed by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Verify the catalyst's authenticity and purity.- For solid catalysts, ensure proper activation if required.- Consider screening a panel of different catalysts (both Lewis and Brønsted acids/bases where applicable) to find the most effective one for your substrate combination.
Catalyst Poisoning - Identify Potential Poisons: Common poisons for metal catalysts include sulfur compounds and nitrogen-containing heterocycles (even the quinoline product itself). For Lewis acids, water can act as a poison by coordinating to the metal center and reducing its activity.[8][9]- Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from potential catalyst poisons. Use anhydrous solvents when employing water-sensitive Lewis acids.- Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effect of trace poisons.
Sub-optimal Reaction Temperature - Gradual Temperature Increase: Start with the literature-reported temperature and incrementally increase it in small-scale trials to find the optimal point for your reaction.- Monitor for Decomposition: Be aware that excessively high temperatures can lead to substrate or product decomposition, reducing the yield.
Incorrect Solvent - Solvent Polarity: The polarity of the solvent can significantly affect reaction rates. Experiment with a range of solvents with varying polarities.- Solvent as a Catalyst Poison: As mentioned, ensure the solvent is not poisoning the catalyst (e.g., water with Lewis acids).
Side Reactions (e.g., Polymerization in Doebner-von Miller) - Biphasic Conditions: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing acid-catalyzed polymerization.[3]- Use of Acetal Protecting Groups: Employing reagents like acrolein diethyl acetal can prevent polymerization issues in the Doebner-von Miller synthesis.[3]
Problem 2: Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)
Possible Cause Troubleshooting Steps
Fouling (Coking) - Regeneration by Calcination: For some solid catalysts, carefully controlled heating in the presence of air (calcination) can burn off carbonaceous deposits and regenerate the catalyst's activity. The specific temperature and duration will depend on the catalyst's thermal stability.[10]
Thermal Degradation (Sintering) - Operate at Lower Temperatures: If possible, optimize the reaction to proceed at a lower temperature to minimize thermal stress on the catalyst.[10]- Choose a More Thermally Stable Support: Select a catalyst support material known for its high thermal stability.
Leaching of Active Species - Use a Stronger Support Interaction: Choose a support material and preparation method that promotes strong binding of the active catalytic species.- Post-synthesis Treatment: Certain post-synthesis treatments can help to stabilize the active species on the support.- ICP-AES Analysis: Use Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) to analyze the reaction mixture for leached metal ions to quantify the extent of the problem.
Poisoning - Identify and Remove the Poison: As with homogeneous catalysts, identify the source of the poison and purify the reactants and solvent.- Regeneration: Depending on the nature of the poison and the catalyst, specific chemical treatments may be used for regeneration. For example, a mild acid wash might remove basic poisons.
Problem 3: Poor Regioselectivity in Combes Synthesis
Possible Cause Troubleshooting Steps
Steric Hindrance - Vary Substituents on the β-diketone: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4]- Modify Aniline Substituents: The position and nature of substituents on the aniline ring can also influence the direction of cyclization.
Electronic Effects - Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aniline can direct the intramolecular electrophilic aromatic substitution to a specific position. For example, electron-donating groups can activate the para-position to the amine, influencing the cyclization outcome.
Catalyst Choice - Acid Strength: The strength of the acid catalyst can sometimes influence the regioselectivity. Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA).

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data from various studies on quinoline synthesis, providing a comparative overview of different catalytic systems.

Table 1: Catalyst Performance in Friedländer Annulation

CatalystReactant 1Reactant 2SolventTemp (°C)TimeYield (%)Reference
In(OTf)₃2-AminobenzophenoneEthyl acetoacetateSolvent-free1201 h92[5]
Gd(OTf)₃2-AminobenzophenoneEthyl acetoacetate[Bmim][PF₆]603 h95[6]
TiO₂ nanoparticles (16 nm)2-AminobenzaldehydeAcetophenoneAcetonitrile8035 min89[6]
None2-AminobenzaldehydeCyclohexanoneWater703 h97[11]
Nafion NR502-Aminoaryl ketonesα-Methylene carbonylsEthanolMW-High[12]

Table 2: Catalyst Performance in Doebner-von Miller Reaction

CatalystReactant 1Reactant 2SolventTemp (°C)TimeYield (%)Reference
HClAnilineAcroleinTolueneReflux--[13]
H₂SO₄AnilineCrotonaldehydeWaterReflux--[13]
SnCl₄Anilineα,β-Unsaturated carbonyl---Varies[7]
Sc(OTf)₃Anilineα,β-Unsaturated carbonyl---Varies[7]
IodineAnilineα,β-Unsaturated carbonyl---Varies[7]

Table 3: Catalyst Performance in Combes Synthesis

CatalystReactant 1Reactant 2SolventTemp (°C)TimeYield (%)Reference
H₂SO₄AnilineAcetylacetone---Varies[13]
PPASubstituted anilinesTrifluoromethyl-β-diketonesEthanol--Varies[4]
Montmorillonite K-10AnilinesCinnamaldehydesMW-4-8 min40-95[14]

Experimental Protocols & Signaling Pathways

Experimental Workflow for Catalyst Screening in Friedländer Annulation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Decision reactants Prepare Reactant Stock Solutions (2-aminoaryl ketone & α-methylene carbonyl) setup Set up Parallel Reactions (e.g., in a reaction block) reactants->setup catalysts Prepare Catalyst Solutions/Dispersions (e.g., Lewis acids, Brønsted acids) add_catalyst Add a Different Catalyst to Each Vial catalysts->add_catalyst add_reactants Add Reactants to Each Vial setup->add_reactants add_reactants->add_catalyst conditions Set Reaction Conditions (Temperature, Stirring) add_catalyst->conditions monitor Monitor Reaction Progress (TLC, LC-MS) conditions->monitor workup Quench and Work-up Reactions monitor->workup analyze Analyze Product Yield and Purity (NMR, GC-MS) workup->analyze select Select Optimal Catalyst analyze->select

A typical experimental workflow for screening different catalysts in the Friedländer quinoline synthesis.
Logical Flow for Troubleshooting Low Yield in Quinoline Synthesis

troubleshooting_flow decision decision start_node Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start_node->check_conditions end_node Yield Improved conditions_ok conditions_ok check_conditions->conditions_ok Are conditions optimal? optimize_conditions Optimize T, t, and Solvent conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst Performance conditions_ok->check_catalyst Yes optimize_conditions->end_node catalyst_active catalyst_active check_catalyst->catalyst_active Is the catalyst active? screen_catalysts Screen Different Catalysts catalyst_active->screen_catalysts No check_poisoning Investigate Catalyst Poisoning catalyst_active->check_poisoning Yes screen_catalysts->end_node poisoning_present poisoning_present check_poisoning->poisoning_present Is poisoning suspected? purify_reagents Purify Reactants and Solvents poisoning_present->purify_reagents Yes check_side_reactions Analyze for Side Reactions poisoning_present->check_side_reactions No purify_reagents->end_node side_reactions_present side_reactions_present check_side_reactions->side_reactions_present Are side reactions significant? side_reactions_present->end_node No modify_conditions Modify Conditions to Minimize Side Reactions (e.g., biphasic solvent) side_reactions_present->modify_conditions Yes modify_conditions->end_node

A logical decision tree for troubleshooting low product yield in quinoline synthesis experiments.
Reaction Mechanism: Friedländer Annulation (Aldol-First Pathway)

friedlander_mechanism intermediate intermediate start 2-Aminoaryl ketone + α-Methylene ketone aldol Aldol Condensation start->aldol intermediate1 Aldol Adduct aldol->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 intermediate2 α,β-Unsaturated Ketone dehydration1->intermediate2 cyclization Intramolecular Cyclization (Imine Formation) intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration2 Dehydration intermediate3->dehydration2 end Quinoline Product dehydration2->end

A simplified representation of the Aldol-first mechanistic pathway for the Friedländer quinoline synthesis.

References

Minimizing tar formation in high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in high-temperature quinoline synthesis. The focus is on minimizing tar formation, a common and challenging side reaction in methods such as the Skraup, Doebner-von Miller, and Combes syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during quinoline synthesis, leading to increased tar formation and reduced product yield.

Issue 1: Reaction is Too Violent and Uncontrollable, Resulting in Excessive Tar (Skraup Synthesis)

  • Question: My Skraup reaction is extremely exothermic and difficult to control, leading to a significant amount of black, tarry residue and a low yield of quinoline. What can I do to moderate the reaction?

  • Answer: The Skraup reaction is notoriously vigorous.[1][2] To control the exotherm and minimize tar formation, you can implement the following strategies:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent.[3] These moderators are thought to control the rate of the reaction. An organic syntheses procedure suggests the use of ferrous sulfate to extend the reaction over a longer period, making it more manageable.

    • Controlled Reagent Addition: Instead of mixing all reactants at once, a modified procedure can be employed where the reactants are brought together in a more controlled manner. This can significantly reduce the violence of the reaction and improve the yield.

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid can be used as an alternative and is reported to result in a less violent reaction.[2]

    • Solvent Choice: Nitrobenzene can act as both a solvent and an oxidizing agent.[2] Ensuring sufficient solvent to dissipate heat is crucial.

Issue 2: Low Yield of Desired Quinoline Isomer and Significant Byproduct Formation (Doebner-von Miller Synthesis)

  • Question: I am using the Doebner-von Miller synthesis to produce a substituted quinoline, but I am getting a mixture of isomers and a high proportion of tarry byproducts. How can I improve the regioselectivity and yield?

  • Answer: The Doebner-von Miller reaction, a modification of the Skraup synthesis, uses α,β-unsaturated carbonyl compounds and can also lead to side reactions if not properly controlled.[4] Here are some troubleshooting steps:

    • Catalyst Selection: The reaction is catalyzed by either Brønsted or Lewis acids. The choice of acid can influence the reaction pathway and selectivity. Common catalysts include hydrochloric acid, sulfuric acid, tin tetrachloride, and scandium(III) triflate.[4] Experimenting with different acid catalysts may improve the yield of the desired isomer.

    • In Situ Generation of Reactants: When the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds (the Beyer method), controlling the conditions of this initial aldol condensation is critical to prevent side reactions.[4]

    • Temperature Control: Carefully controlling the reaction temperature is vital. Overheating can lead to increased polymerization and tar formation.

    • Mechanism Consideration: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A proposed fragmentation-recombination mechanism suggests that intermediates can fragment and recombine, potentially leading to different products.[4] Understanding this can help in optimizing conditions to favor the desired product.

Issue 3: Incomplete Cyclization and Tar Formation (Combes Synthesis)

  • Question: In my Combes synthesis, I am observing incomplete cyclization of the β-amino enone intermediate and the formation of a significant amount of tar. What are the likely causes and solutions?

  • Answer: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone. Incomplete reaction and tarring can be due to several factors:

    • Dehydrating Agent/Catalyst: Concentrated sulfuric acid is commonly used as the dehydrating agent and catalyst. If the acid is not sufficiently concentrated or if the amount is not optimized, cyclization may be incomplete. Polyphosphoric acid (PPA) can be a more effective alternative.

    • Reaction Temperature and Time: The cyclization step requires heating. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can promote decomposition and tar formation. Careful optimization of these parameters is necessary.

    • Steric Hindrance: Steric effects from substituents on the aniline or the β-diketone can hinder the electrophilic aromatic annulation step, which is often the rate-determining step. In such cases, more forcing conditions (higher temperature, stronger acid) may be required, which in turn can increase the risk of tar formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the minimization of tar in high-temperature quinoline synthesis.

Q1: What is the general mechanism of tar formation in these reactions?

A1: Tar is a complex mixture of high-molecular-weight byproducts. In the context of acid-catalyzed quinoline synthesis, tar formation is generally believed to occur through several pathways:

  • Polymerization of Intermediates: Reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds, can undergo acid-catalyzed polymerization.

  • Self-Condensation of Reactants: Anilines and carbonyl compounds can undergo self-condensation reactions under harsh acidic and high-temperature conditions.

  • Decomposition of Products: The desired quinoline product itself can be susceptible to decomposition or further reactions under prolonged exposure to high temperatures and strong acids, contributing to the formation of tarry substances.

Q2: Are there any "greener" or more modern methods that inherently produce less tar?

A2: Yes, several modern approaches aim to reduce the harsh conditions of traditional methods, thereby minimizing tar formation:

  • Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has been shown to reduce reaction times and, in some cases, improve yields and decrease byproduct formation.[5]

  • Ionic Liquids: Performing the synthesis in ionic liquids as the solvent medium can offer better temperature control and, in some instances, act as a catalyst, leading to cleaner reactions.[5]

  • Pressure Tube Synthesis: A modified Skraup synthesis using sealed pressure tubes (Q-tubes) has been reported to produce high yields of quinolines at elevated temperatures without the need for an external oxidizing agent, suggesting a cleaner reaction pathway that minimizes tar.[1]

Q3: How does temperature control affect tar formation?

A3: Temperature is a critical parameter. While high temperatures are necessary to drive the cyclization and dehydration steps, excessive heat can accelerate side reactions leading to tar.

  • Too Low Temperature: May result in incomplete reaction and low product yield.

  • Too High Temperature: Promotes the polymerization of reactive intermediates and the decomposition of both reactants and products, leading to significant tar formation. Careful and precise temperature control throughout the reaction is essential for maximizing the yield of quinoline while minimizing tar.

Q4: Can the purity of starting materials impact tar formation?

A4: Absolutely. The purity of the aniline, glycerol (or other carbonyl compounds), and any catalysts or solvents is crucial. Impurities can act as initiators for polymerization or participate in unforeseen side reactions that contribute to the formation of tar. Using highly purified reagents is a fundamental step in minimizing byproduct formation. For instance, in the Skraup synthesis, using highly concentrated glycerol (less than 0.5% water, sometimes referred to as "dynamite glycerin") is recommended for good yields, as excess water can interfere with the dehydration step to form acrolein.[1]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of quinoline and the qualitative assessment of tar formation in the Skraup synthesis.

Aniline DerivativeOxidizing AgentModerator/AdditiveTemperature (°C)Quinoline Yield (%)Tar FormationReference
AnilineNitrobenzeneNone>160LowHigh/Violent[2]
AnilineNitrobenzeneFerrous Sulfate145-17084-91ModerateOrganic Syntheses, Coll. Vol. 1, p.478 (1941)
AnilineArsenic AcidNoneHighGoodLess Violent[2]
Substituted AnilinesNone (in Q-tube)None200HighNot specified (implied low)[1]
Monosubstituted AnilinesNone (Microwave)Sulfuric Acid200Fair to GoodReduced[5]

Experimental Protocols

Optimized Skraup Synthesis for Minimized Tar Formation

This protocol is based on a modified procedure that incorporates a moderator to control the reaction's exotherm.

  • Reactant Preparation: In a fume hood, carefully add 60 mL of concentrated sulfuric acid to 100 g of aniline in a 1 L round-bottom flask equipped with a reflux condenser.

  • Moderator Addition: To the cooled mixture, add 40 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Glycerol Addition: Slowly and with stirring, add 120 g of glycerol.

  • Oxidant Addition: Add 50 g of nitrobenzene.

  • Heating: Heat the mixture gently. Once the reaction begins (indicated by boiling), remove the external heat source. The reaction should proceed exothermically but in a controlled manner. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask.

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Workup: Allow the mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution. The quinoline can then be isolated by steam distillation or solvent extraction.

Visualizations

experimental_workflow Experimental Workflow for Tar Minimization in Skraup Synthesis cluster_prep Reactant Preparation cluster_reaction Controlled Reaction cluster_workup Product Isolation prep1 Combine Aniline and Sulfuric Acid prep2 Add Moderator (e.g., FeSO4) prep1->prep2 prep3 Add Glycerol and Oxidant prep2->prep3 react1 Gentle Initial Heating prep3->react1 Start Reaction react2 Monitor and Control Exotherm react1->react2 react3 Reflux for 3-5 hours react2->react3 workup1 Cool and Dilute with Water react3->workup1 Reaction Complete workup2 Neutralize with Base workup1->workup2 workup3 Isolate Quinoline (Distillation/Extraction) workup2->workup3 end High-Yield Quinoline (Minimized Tar) workup3->end Final Product

Caption: Workflow for minimizing tar in Skraup synthesis.

troubleshooting_logic Troubleshooting Logic for Excessive Tar Formation start Excessive Tar Formation q1 Is the reaction overly exothermic? start->q1 q2 Are reaction temperatures too high? q1->q2 No sol1 Add a moderator (FeSO4) and control reagent addition. q1->sol1 Yes q3 Is the catalyst appropriate? q2->q3 No sol2 Optimize and precisely control heating. q2->sol2 Yes q4 Are reagents of high purity? q3->q4 No sol3 Experiment with different acid catalysts (Brønsted/Lewis). q3->sol3 Yes sol4 Purify all starting materials. q4->sol4 No

Caption: Troubleshooting flowchart for tar formation.

References

Technical Support Center: Work-up Procedures for Reactions Involving 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-4-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound?

A1: The most common reaction type for this compound is nucleophilic aromatic substitution (SNAr) at the 4-position. The methoxy group can be displaced by various nucleophiles, such as amines, to form 4-substituted-7-fluoroquinolines. However, it is often more synthetically practical to use the more reactive precursor, 7-fluoro-4-chloroquinoline, for these reactions.

Q2: Can the 4-methoxy group be cleaved during work-up?

A2: Yes, the 4-methoxy group is susceptible to cleavage under acidic conditions, which will lead to the formation of 7-fluoroquinolin-4(1H)-one (also known as 7-fluoro-4-hydroxyquinoline). It is crucial to avoid strongly acidic conditions during the work-up if the methoxy group needs to be retained.

Q3: What are the general steps for a typical work-up of a reaction involving a this compound derivative?

A3: A general work-up procedure typically involves:

  • Quenching the reaction mixture (e.g., with water or a saturated aqueous solution).

  • Extraction of the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentration of the organic layer under reduced pressure.

  • Purification of the crude product, usually by column chromatography or recrystallization.

Troubleshooting Guide

Problem 1: Low yield of the desired 4-substituted product after nucleophilic substitution on 7-fluoro-4-chloroquinoline.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature.

  • Possible Cause 2: Hydrolysis of the starting material or product.

    • Solution: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of the corresponding 4-quinolone.

  • Possible Cause 3: Product loss during work-up.

    • Solution: The product might have some water solubility. When performing aqueous washes, minimize the volume of the aqueous phase and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product.

Problem 2: A significant amount of 7-fluoroquinolin-4(1H)-one is isolated as a byproduct.

  • Possible Cause: Acidic conditions during the reaction or work-up.

    • Solution: If the reaction generates acidic byproducts (e.g., HCl in amination reactions), add a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. During work-up, use a mild basic wash (e.g., saturated NaHCO3 solution) instead of acidic washes.

Problem 3: Difficulty in removing the palladium catalyst after a Suzuki coupling reaction with 7-fluoro-4-chloroquinoline.

  • Possible Cause: Catalyst residues co-eluting with the product during chromatography.

    • Solution 1: Before column chromatography, filter the crude reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst.

    • Solution 2: During the aqueous work-up, wash the organic layer with a solution of a chelating agent like thiourea or L-cysteine to sequester the palladium.

    • Solution 3: Employ a palladium scavenger resin to selectively remove the catalyst from the organic solution before concentration.

Problem 4: Emulsion formation during the extraction step.

  • Possible Cause: Presence of polar impurities or surfactants.

    • Solution 1: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Solution 2: Filter the emulsified layer through a pad of Celite® or glass wool.

    • Solution 3: If the emulsion persists, allow the mixture to stand for an extended period, or in some cases, gentle warming can aid in phase separation.

Problem 5: The product does not crystallize from the chosen solvent system.

  • Possible Cause 1: The solution is too dilute.

    • Solution: Concentrate the solution to increase the saturation of the product.

  • Possible Cause 2: The presence of impurities inhibiting crystallization.

    • Solution: Purify the crude product by column chromatography before attempting recrystallization.

  • Possible Cause 3: The chosen solvent is not appropriate.

    • Solution: Perform small-scale solubility tests with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Quantitative Data

The following tables summarize typical reaction conditions and yields for common reactions involving 7-fluoro-4-chloroquinoline, a precursor to many this compound derivatives.

Table 1: Nucleophilic Aromatic Substitution (Amination)

Amine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineIsopropanolPyridine HClReflux0.7596
3-AminophenolEthanol-Reflux485
4-FluoroanilineN-methyl-2-pyrrolidone (NMP)K2CO3140193

Table 2: Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/H2O801288
4-Methoxyphenylboronic acidPdCl2(dppf)K2CO31,4-Dioxane/H2O1001692
3-Thienylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001885

Experimental Protocols

Protocol 1: General Procedure for the Amination of 7-Fluoro-4-chloroquinoline

  • To a solution of 7-fluoro-4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or NMP), add the desired amine (1.1 - 1.5 eq) and a base (e.g., K2CO3, Et3N, or pyridine HCl, if necessary, 1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture and wash the solid with a cold solvent (e.g., diethyl ether or ethanol).

  • If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 7-Fluoro-4-chloroquinoline

  • In a reaction vessel, combine 7-fluoro-4-chloroquinoline (1.0 eq), the boronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or 1,4-dioxane/water).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Quinoline and its derivatives are key pharmacophores in the development of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are common targets for quinoline-based inhibitors.[1]

Signaling_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline_Inhibitor 7-Fluoro-4-substituted Quinoline Derivative Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR

Caption: EGFR and VEGFR signaling pathways and their inhibition.

The following workflow diagram illustrates the general steps involved in the work-up and purification of a typical reaction involving a this compound derivative.

Workup_Workflow Start Reaction Mixture Quench Quench Reaction Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Column Column Chromatography Purify->Column Primary Method Recrystallize Recrystallization Purify->Recrystallize Alternative/Final Step Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General experimental work-up and purification workflow.

References

Strategies to improve the atom economy of quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the atom economy and overall efficiency of your quinoline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it crucial in quinoline synthesis?

A1: Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] A high atom economy signifies a more sustainable and efficient process with minimal waste generation.[1] In quinoline synthesis, which is fundamental to the production of numerous pharmaceuticals and other valuable compounds, improving atom economy is essential for reducing environmental impact and manufacturing costs.[2][3]

Q2: Which traditional quinoline synthesis methods have low atom economy and why?

A2: Traditional methods like the Skraup, Doebner-von Miller, and Combes syntheses often exhibit low atom economy.[3] This is primarily due to the use of harsh reagents, strong acids, and oxidizing agents that lead to the formation of significant amounts of byproducts.[3][4] For instance, the Skraup synthesis uses sulfuric acid and an oxidizing agent, which are not incorporated into the final quinoline product and contribute to waste.[5]

Q3: What are the key strategies to enhance the atom economy of quinoline synthesis?

A3: Key strategies focus on the principles of green chemistry and include:

  • Catalysis: Employing reusable catalysts, such as nanocatalysts or solid acid catalysts, can improve reaction efficiency and reduce waste.[2][6]

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, inherently maximizing atom economy.[4][7]

  • Alternative Energy Sources: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions.[1]

  • Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification.[5][8]

  • Use of Greener Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol is preferred.[2]

Q4: How do nanocatalysts improve the atom economy of quinoline synthesis?

A4: Nanocatalysts offer several advantages that contribute to a higher atom economy. Their high surface-area-to-volume ratio often leads to higher catalytic activity and selectivity, resulting in increased product yields and fewer byproducts.[2] Many nanocatalysts are also recoverable and reusable for multiple reaction cycles, which minimizes catalyst waste.[2][9]

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Quinoline Synthesis

  • Possible Cause: Incomplete reaction due to insufficient catalysis or harsh reaction conditions leading to side reactions. Traditional Friedländer synthesis can suffer from low yields due to the instability of the o-aminoaryl aldehyde or ketone intermediate.[10]

  • Solution:

    • Catalyst Choice: Employing an efficient and reusable catalyst can significantly improve yields. p-Toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst for the Friedländer synthesis.[11][12] Nanocatalysts, such as NiO nanoparticles, can also lead to high yields in short reaction times.[13]

    • Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can provide excellent yields in as little as 5 minutes.

    • One-Pot Procedure: An in-situ reduction of an o-nitroaryl aldehyde followed by condensation with a ketone in a one-pot reaction can prevent the isolation of the unstable intermediate and improve overall yield.[10]

Problem 2: Formation of Byproducts in Skraup Quinoline Synthesis

  • Possible Cause: The harsh reaction conditions of the Skraup synthesis, which involves strong acids and high temperatures, can lead to the formation of numerous side products and tars, complicating purification and reducing the yield of the desired quinoline.[14]

  • Solution:

    • Modified Procedures: Consider modern modifications of the Skraup reaction that use milder conditions. Microwave-assisted Skraup synthesis can significantly reduce reaction times.[14]

    • Alternative Syntheses: For substituted quinolines, alternative methods with higher atom economy and milder conditions, such as catalytic versions of the Friedländer or Combes syntheses, or multicomponent reactions, are often preferable.[3][4][15]

Problem 3: Difficulty in Product Purification in Combes Quinoline Synthesis

  • Possible Cause: The use of strong acids like sulfuric acid as a catalyst in the Combes synthesis can lead to charring and the formation of sulfonated byproducts, making the isolation of the pure quinoline derivative challenging.[16]

  • Solution:

    • Alternative Catalysts: Replace sulfuric acid with a solid acid catalyst or a milder Brønsted acid like p-toluenesulfonic acid. This can reduce the formation of hard-to-remove impurities.[17]

    • Work-up Procedure: A thorough work-up procedure is crucial. After the reaction, quenching with a base to neutralize the acid catalyst, followed by extraction with a suitable organic solvent, is necessary. Column chromatography may be required for final purification.

Problem 4: Catalyst Deactivation and Recovery Issues

  • Possible Cause: The catalyst can be deactivated by poisoning from impurities in the reactants or by coking (the deposition of carbonaceous material on the catalyst surface) at high temperatures.[18] Physical degradation of the catalyst support can also occur.[18] Inefficient recovery methods can lead to loss of the catalyst.

  • Solution:

    • Catalyst Choice: Utilize robust catalysts that are less susceptible to deactivation. Magnetic nanocatalysts (e.g., Fe3O4-based) are particularly advantageous as they can be easily recovered using an external magnet.[2][9]

    • Reaction Conditions: Operate at the lowest effective temperature to minimize coking. Ensure the purity of reactants to avoid catalyst poisoning.

    • Catalyst Regeneration: Some deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits. The specific regeneration protocol depends on the nature of the catalyst.

    • Recovery Protocol: For nanocatalysts, after the reaction is complete, the catalyst can often be separated by centrifugation or filtration, washed with a suitable solvent (e.g., ethanol), and dried before reuse.[9][19]

Data Presentation

Table 1: Comparison of Different Quinoline Synthesis Methods

Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Atom EconomyReference(s)
Classical Methods
SkraupH₂SO₄, Oxidizing agentGlycerol/NitrobenzeneHighSeveral hoursVariable, often lowLow[5][14]
Doebner-von MillerAcid (e.g., HCl)-HighSeveral hoursModerateLow[4][5]
CombesH₂SO₄-HighSeveral hoursModerate to GoodModerate[5][16]
FriedländerAcid or BaseAlcohol or solvent-freeHighSeveral hoursModerate to GoodHigh[10][13][20]
Modern/Green Methods
Microwave-assisted FriedländerAcetic AcidAcetic Acid (neat)1605 minExcellentHigh
Nanocatalyst (Fe₃O₄@SiO₂/ZnCl₂) FriedländerFe₃O₄@SiO₂/ZnCl₂Solvent-free602 h95High[13]
Nanocatalyst (NiO) FriedländerNiO nanoparticlesEthanol80 (reflux)2.5 min95High[13]
Three-Component Reactionp-TSAAcetonitrile115-69Very High[21]
Three-Component Reaction (Nanocatalyst)Fe₃O₄ NP-cellWaterReflux2 h88-96Very High[2]
Solvent-free, Catalyst-freeNoneSolvent-free1105 hGoodHigh[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

  • Reactants: 2-aminophenylketone (1 mmol) and a cyclic or acyclic ketone (1.2 mmol).

  • Solvent/Catalyst: Neat acetic acid (2 mL).

  • Reaction Setup: Combine the reactants and acetic acid in a microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 160 °C for 5 minutes.

  • Work-up: After the reaction, allow the mixture to cool to room temperature. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nanocatalyst-Based Three-Component Synthesis of Pyrimido[4,5-b]quinolones [2]

  • Reactants: Aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone or 1,3-cyclohexadione (1 mmol).

  • Catalyst: Fe₃O₄ NP-cell (0.04 g, 0.9 mol % of Fe₃O₄ NP).

  • Solvent: Water (5 mL).

  • Reaction Setup: Combine the reactants and the catalyst in a round-bottom flask with a condenser.

  • Reaction: Heat the mixture to reflux with stirring for 2 hours.

  • Work-up: After cooling, the solid product can be collected by filtration.

  • Catalyst Recovery: The magnetic nanocatalyst can be separated from the filtrate using an external magnet. Wash the catalyst with water and ethanol, then dry for reuse.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure pyrimido[4,5-b]quinolone.

Protocol 3: p-Toluenesulfonic Acid (p-TSA) Catalyzed Three-Component Synthesis of Dihydroquinolines [21]

  • Reactants: 2-aminoacetophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and anthranilamide (1 mmol).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (2 equiv).

  • Reaction Setup: In a reaction vessel, combine 2-aminoacetophenone and 1,3-cyclohexanedione with p-TSA.

  • Initial Reaction: Heat the mixture at 100 °C for 3 minutes.

  • Second Step: Add anthranilamide to the reaction mixture and increase the temperature to 115 °C.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify the product by appropriate methods, such as column chromatography.

Visualizations

AtomEconomyComparison cluster_classical Classical Syntheses (Low Atom Economy) cluster_modern Modern Syntheses (High Atom Economy) Skraup Skraup Synthesis Classical_Waste Significant Byproducts (e.g., H₂O, salts, oxidized/reduced reagents) Skraup->Classical_Waste Product Desired Quinoline Product Skraup->Product Doebner Doebner-von Miller Synthesis Doebner->Classical_Waste Doebner->Product MCR Multicomponent Reactions Modern_Waste Minimal Byproducts (e.g., H₂O) MCR->Modern_Waste MCR->Product Catalytic Catalytic Methods (e.g., Nanocatalysts) Catalytic->Modern_Waste Catalytic->Product Reactants Reactants Reactants->Skraup Harsh Conditions Reactants->Doebner Strong Acids Reactants->MCR One-pot Reactants->Catalytic Mild Conditions

Caption: Comparison of atom economy in classical vs. modern quinoline syntheses.

GreenQuinolineWorkflow Start Select High Atom Economy Method (e.g., MCR, Catalytic Friedländer) Reactants Combine Reactants with Reusable Catalyst (e.g., Nanocatalyst) Start->Reactants Reaction Perform Reaction under Green Conditions (e.g., Microwave, Solvent-free, Water) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Product Isolation and Purification Monitoring->Workup CatalystRecovery Catalyst Recovery and Reuse Workup->CatalystRecovery Separation Product Pure Quinoline Product Workup->Product CatalystRecovery->Reactants Recycle

Caption: General workflow for a green quinoline synthesis with high atom economy.

CatalystDeactivation ActiveCatalyst Active Catalyst High Reaction Rate DeactivatedCatalyst Deactivated Catalyst Low Reaction Rate ActiveCatalyst->DeactivatedCatalyst During Reaction RegeneratedCatalyst Regenerated Catalyst Activity Restored DeactivatedCatalyst->RegeneratedCatalyst Regeneration DeactivationCauses Deactivation Mechanisms: - Poisoning - Coking - Sintering DeactivatedCatalyst->DeactivationCauses RegeneratedCatalyst->ActiveCatalyst Reuse RegenerationMethods Regeneration Methods: - Calcination (to remove coke) - Washing (to remove poisons) RegeneratedCatalyst->RegenerationMethods

Caption: Logical relationship of catalyst deactivation and regeneration cycle.

References

Handling and storage recommendations for 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the handling, storage, and troubleshooting of 7-Fluoro-4-methoxyquinoline in a research and development setting. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: Always handle this compound in a well-ventilated area or under a chemical fume hood. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is advised.

Q2: What are the general storage recommendations for this compound?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for similar compounds and is a good practice to adopt for this compound to ensure its stability.

Q3: How should I handle a spill of this compound?

A3: In case of a spill, first ensure the area is well-ventilated and that all ignition sources are removed. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid generating dust if the material is a solid.

Q4: What are the known incompatibilities for this compound?

A4: Based on data for similar quinoline derivatives, this compound may be incompatible with strong oxidizing agents and strong acids. Avoid contact with these materials.

Q5: What should I do in case of accidental exposure?

A5:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or changed appearance. Exposure to light, air, or moisture.This may indicate degradation. It is recommended to use a fresh batch of the compound for critical experiments. To prevent this, always store the compound in a tightly sealed, light-resistant container, and consider storing it under an inert atmosphere.
Difficulty dissolving the compound. Inappropriate solvent; compound may have low solubility in the chosen solvent.Refer to solubility data for similar compounds. Quinolone derivatives often have good solubility in organic solvents such as DMSO and DMF. Gentle heating or sonication may aid dissolution. Always start with small quantities to test solubility before preparing a large stock solution.
Inconsistent experimental results. Compound degradation; improper storage; contamination.Ensure the compound has been stored correctly as per the recommendations. Check for potential contamination in your experimental setup. It is advisable to use a fresh stock solution for each set of experiments.

Physical and Chemical Properties

The following table summarizes available data for this compound and structurally similar compounds. Note that some data is extrapolated and should be used as a general guideline.

PropertyValueSource/Note
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol -
Appearance Likely a solid (powder or crystalline)Based on similar quinoline derivatives.
Melting Point 173-174 °CFor the similar compound 4-(3′-Fluorophenylamino)-7-fluoroquinoline.[1]
Storage Temperature 2-8 °C (under inert gas)Recommendation for the similar compound 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline.

Experimental Workflow & Handling Protocol

The following diagram outlines the recommended workflow for handling and using this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimentation cluster_cleanup Cleanup & Storage A Retrieve from Storage (2-8°C, Inert Gas) B Equilibrate to Room Temperature A->B Allow to warm up to prevent condensation C Weigh in Fume Hood B->C H Return to Storage (Tightly Sealed, Inert Gas) B->H If not using entire amount D Select Appropriate Solvent (e.g., DMSO, DMF) C->D E Dissolve Compound D->E F Perform Experiment E->F G Dispose of Waste (Follow Institutional Guidelines) F->G

Caption: Recommended workflow for handling this compound.

Safety and Handling Decision Pathway

This diagram illustrates a decision-making process for ensuring safe handling of this compound.

G Safety Decision Pathway start Start: Handling This compound ppe_check Is appropriate PPE (goggles, gloves, lab coat) being worn? start->ppe_check ventilation_check Is work being conducted in a well-ventilated area (e.g., fume hood)? ppe_check->ventilation_check Yes stop_ppe STOP! Don appropriate PPE. ppe_check->stop_ppe No proceed Proceed with Experiment ventilation_check->proceed Yes stop_ventilation STOP! Move to a properly ventilated area. ventilation_check->stop_ventilation No spill_check Has a spill occurred? proceed->spill_check stop_ppe->ppe_check stop_ventilation->ventilation_check handle_spill Follow Spill Cleanup Protocol spill_check->handle_spill Yes end End of Procedure spill_check->end No handle_spill->end

Caption: Decision pathway for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of 7-Fluoro- vs. 7-Chloro-Quinolines on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Halogen Substitution on the Efficacy of Quinoline-Based Compounds.

The substitution of a halogen atom at the 7-position of the quinoline scaffold is a critical determinant of biological activity, profoundly influencing the compound's efficacy. This guide provides an objective comparison between 7-fluoro- and 7-chloro-quinoline derivatives, focusing on their antimalarial properties, supported by experimental data. The choice between a fluorine and a chlorine atom at this position can lead to significant differences in potency, particularly against drug-resistant targets.

Comparative Biological Activity: Antimalarial Potency

A key area where the distinction between 7-fluoro and 7-chloro substitution is evident is in the development of 4-aminoquinoline-based antimalarial agents. Structure-activity relationship (SAR) studies have demonstrated that the nature of the halogen at the 7-position significantly impacts the drug's ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.

Experimental data from comparative studies reveals a clear trend in activity. While 7-chloro-4-aminoquinolines exhibit potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, their 7-fluoro counterparts are notably less effective, especially against resistant strains.

The following table summarizes the 50% inhibitory concentrations (IC₅₀) for various 7-halo-substituted 4-aminoquinolines, illustrating this disparity.

Halogen at 7-PositionSide ChainIC₅₀ vs. CQS P. falciparum (nM)IC₅₀ vs. CQR P. falciparum (nM)
Fluoro (-F) Diaminoalkane15 - 5018 - 500
Chloro (-Cl) Diaminoalkane3 - 123 - 12
Bromo (-Br) Diaminoalkane3 - 123 - 12
Iodo (-I) Diaminoalkane3 - 123 - 12

Data compiled from structure-activity relationship studies on 4-aminoquinolines.[1]

As the data indicates, 7-chloro, 7-bromo, and 7-iodo analogs maintain high potency across both sensitive and resistant parasite strains.[1] In stark contrast, the 7-fluoro analogs show a significant drop in activity, with up to a 40-fold decrease in potency against resistant strains.[1] This suggests that while a small, electron-withdrawing group is beneficial, the specific properties of chlorine, such as its size and electronic effects, are optimal for overcoming resistance mechanisms in this compound class.

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of the parasite's heme detoxification process within its digestive vacuole.[1][2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[2][5]

4-aminoquinoline drugs accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][6] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[7]

Mechanism_of_Action cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Quinoline 7-Halo-Quinoline (e.g., Chloroquine) Heme->Quinoline Forms Complex Lysis Parasite Lysis & Death Heme->Lysis Accumulation & Toxicity Quinoline->Heme Quinoline->Hemozoin Blocks Polymerization Experimental_Workflow start Start plate_prep 1. Prepare Drug Dilution Plate (7-F vs 7-Cl Quinolines) start->plate_prep parasite_add 2. Add Synchronized P. falciparum Culture plate_prep->parasite_add incubation 3. Incubate for 72h (37°C, Gas Mixture) parasite_add->incubation lysis 4. Lyse Cells (Freeze-Thaw) incubation->lysis pldh_assay 5. Perform pLDH Assay (Add Malstat & NBT/PES) lysis->pldh_assay read_plate 6. Read Absorbance (OD at 650 nm) pldh_assay->read_plate analysis 7. Analyze Data & Calculate IC50 read_plate->analysis end End analysis->end

References

A Comparative Analysis of the Cytotoxicity of Substituted 4-Anilinoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications, particularly in oncology. This guide provides a comparative overview of the cytotoxic effects of various substituted 4-anilinoquinolines against several cancer cell lines, supported by experimental data from peer-reviewed studies. The structure-activity relationships (SAR) are explored to elucidate the impact of different substituents on their anti-proliferative efficacy.

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted 4-anilinoquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following tables summarize the in vitro cytotoxicity of various 4-anilinoquinoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (GI50, µM) of 4-Anilino-2-phenylquinoline Derivatives

CompoundSubstitutionNCI-H226 (Non-small cell lung cancer)MDA-MB-231/ATCC (Breast cancer)SF-295 (CNS cancer)Mean GI50 (60 cell lines)
11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline0.940.04<0.013.89
15a Oxime of compound 11Not ReportedNot ReportedNot Reported3.02
15b Methyloxime of compound 11Not ReportedNot ReportedNot Reported3.89

Data sourced from a study on the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives[1].

Table 2: Cytotoxicity (IC50, µM) of 4-Anilinoquinolinylchalcone Derivatives

CompoundR1R2Huh-7 (Liver carcinoma)MDA-MB-231 (Breast cancer)MRC-5 (Normal lung fibroblasts)
4a OMeH0.130.11>20
4d OMe4-F0.150.18>20
4f OMe4-Cl1.981.94>20

Data extracted from research on 4-anilinoquinolinylchalcone derivatives as potential anticancer agents[2].

Table 3: Cytotoxicity (IC50, µM) of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

CompoundSubstitutions on Aniline RingHepG2 (Liver carcinoma)
3c 3,4,5-trimethoxy11.42
3d 4-(dimethylamino)8.50
3e 4-(4-methylpiperazin-1-yl)12.76

Data from a study on the anticancer potential of 2-morpholino-4-anilinoquinoline derivatives[3].

Table 4: Cytotoxicity (IC50, µM) of 4-(4-Substituted-anilino)quinoline Derivatives

CompoundSubstitution on Aniline RingMCF-7 (Breast cancer)A549 (Non-small cell lung cancer)
6c 4-Chloro3.425.97

This data is from a 2025 study on the design and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents[4].

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of 4-anilinoquinolines is significantly influenced by the nature and position of substituents on both the quinoline and aniline rings.

  • Aniline Ring Substitutions : The presence of a hydrogen-bonding accepting group at the C4 position of the anilino moiety appears to be crucial for cytotoxicity[1]. For instance, 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime derivatives demonstrated significant cytotoxic effects[1]. In another series, a 4-chloro substitution on the aniline ring resulted in the most potent compound against both MCF-7 and A549 cell lines[4].

  • Quinoline Ring Substitutions : A free carboxylic acid at the C3 position of the quinoline ring is unfavorable for cytotoxic activity, possibly due to steric hindrance that prevents the coplanarity of the phenyl and quinoline rings[1]. Electron-donating substituents on the quinoline core, such as methoxy groups, have been shown to enhance potency[5]. Furthermore, 7-fluoro-4-anilinoquinolines displayed better cytotoxic activities against BGC-823 cells than HeLa cells[6].

  • Chalcone Hybridization : Hybrid molecules incorporating a chalcone moiety with the 4-anilinoquinoline scaffold have shown high cytotoxicity against cancer cells with low toxicity in normal cells[2]. Electron-donating groups on the chalcone's phenyl ring were found to be more active than electron-withdrawing groups[2].

Experimental Protocols

The evaluation of the cytotoxic effects of substituted 4-anilinoquinolines typically involves the following experimental procedures.

Cell Lines and Culture A variety of human cancer cell lines are used to assess the cytotoxic profile of these compounds. Commonly used cell lines include:

  • MCF-7, MDA-MB-231, T47D: Breast adenocarcinoma

  • A549, NCI-H226: Non-small cell lung carcinoma

  • HepG2, Huh-7: Hepatocellular carcinoma

  • K562: Chronic myelogenous leukemia

  • PANC-1: Pancreatic carcinoma

  • PC3: Prostate adenocarcinoma

  • SF-295: Glioblastoma

  • HeLa: Cervical adenocarcinoma

  • BGC823: Gastric carcinoma

Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays The most common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway and Experimental Workflow

Many 4-anilinoquinoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase[5].

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_phosphorylation Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Anilinoquinoline 4-Anilinoquinoline Inhibitor Anilinoquinoline->EGFR Inhibits ATP ATP P P ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinolines.

The experimental workflow for assessing the cytotoxicity of these compounds can be visualized as follows:

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment of Cells (e.g., 48-72h) cell_seeding->treatment compound_prep Preparation of 4-Anilinoquinoline Dilutions compound_prep->treatment mt_assay MTT Assay treatment->mt_assay absorbance Measure Absorbance mt_assay->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis end End data_analysis->end

References

Unveiling the Anti-Proliferative Potential of 7-Fluoro-4-anilinoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative activity of novel 7-fluoro-4-anilinoquinoline analogs. Through a structured presentation of experimental data, detailed methodologies, and visual representations of the implicated signaling pathway, this document serves as a valuable resource for understanding the therapeutic potential of this class of compounds.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of a series of synthesized 7-fluoro-4-anilinoquinoline analogs were evaluated against two human cancer cell lines: HeLa (cervical cancer) and BGC-823 (gastric carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to quantify their cytotoxic activities. The results, as summarized in the table below, indicate that several analogs exhibit potent anti-proliferative activity, with some demonstrating superior efficacy compared to the well-known EGFR inhibitor, Gefitinib.[1]

Compound IDR GroupHeLa IC50 (μM)BGC-823 IC50 (μM)
1a H11.103.63
1b 2-CH312.354.12
1c 3-CH310.523.89
1d 4-CH311.564.01
1e 3-OCH310.873.75
1f 4-OCH310.188.32
1g 3-Cl10.253.81
Gefitinib -17.1219.27

Data extracted from "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives".[1]

Experimental Protocols

The anti-proliferative activity of the 7-fluoro-4-anilinoquinoline analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: HeLa and BGC-823 cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well.

  • Compound Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of the synthesized 7-fluoro-4-anilinoquinoline analogs and the reference drug, Gefitinib.

  • Incubation: The treated cells were incubated for 48 hours in a humidified atmosphere of 5% CO2 at 37°C.

  • MTT Addition: Following the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the culture medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance readings.

Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition

The structural similarity of 4-anilinoquinolines to known epidermal growth factor receptor (EGFR) inhibitors suggests that their anti-proliferative effects are likely mediated through the inhibition of the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[2][3][4][5] By blocking the ATP-binding site of the EGFR kinase domain, 4-anilinoquinoline analogs can prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[6][7]

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR ATP ATP ATP->P_EGFR Phosphorylates Analog 7-Fluoro-4-anilinoquinoline Analog Analog->EGFR Inhibits RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by 7-fluoro-4-anilinoquinoline analogs.

The diagram above illustrates the proposed mechanism of action. The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers the phosphorylation of EGFR. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. The 7-fluoro-4-anilinoquinoline analogs are hypothesized to act as inhibitors of EGFR, preventing its phosphorylation and thereby blocking these pro-survival signals.

Experimental_Workflow start Start cell_seeding Seed HeLa & BGC-823 cells in 96-well plates start->cell_seeding treatment Treat cells with 7-fluoro-4-anilinoquinoline analogs cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Dissolve formazan crystals with DMSO formazan_incubation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for the MTT-based anti-proliferative activity assay.

This workflow diagram outlines the key steps of the MTT assay, from cell seeding to the final calculation of IC50 values, providing a clear and sequential representation of the experimental procedure.

References

Benchmarking New Quinoline-Based Inhibitors Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] This guide provides an objective comparison of novel quinoline-based inhibitors against established standards targeting key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. The information herein is supported by experimental data to aid researchers in evaluating the potential of these new chemical entities.

Comparative Efficacy of Kinase Inhibitors

The inhibitory activity of new quinoline-based compounds has been evaluated against their respective kinase targets and compared with FDA-approved drugs and established inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

EGFR Inhibitors

Gefitinib, Erlotinib, and Lapatinib are standard-of-care EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).[3] Several new quinoline derivatives have demonstrated potent inhibitory activity against EGFR, with some exceeding the potency of established drugs.

CompoundTarget(s)IC50 (µM)Reference CompoundIC50 (µM)
New Quinoline Derivatives
Compound 8bEGFR-TK0.08Lapatinib0.05
Compound 6dEGFR-TK0.18Lapatinib0.05
Compound 5aEGFR/HER-20.071 (EGFR)Erlotinib0.08
0.031 (HER-2)Lapatinib0.026
Quinoline 45EGFR0.005--
Standard Inhibitors
GefitinibEGFR---
ErlotinibEGFR0.08--
LapatinibEGFR/HER-20.05 (EGFR)--
0.026 (HER-2)--
VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy.[4][5][6] Sorafenib and Sunitinib are well-established multi-kinase inhibitors that target VEGFR-2.[4][7] Novel quinoline and isatine derivatives have shown strong inhibitory effects on VEGFR-2.[8][9]

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
New Quinoline Derivatives
Compound 12VEGFR-276.64 - 175.50Sorafenib90
Compound 7fVEGFR-2-Sorafenib1.2x more potent than Sorafenib
Quinolin-4(1H)-one Q2VEGFR-2-Sorafenib-
Standard Inhibitors
SorafenibVEGFR-290--
SunitinibVEGFR-2---
LenvatinibVEGFR-2---
CabozantinibVEGFR-2---
Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[10][11] Dasatinib is a potent inhibitor of Src family kinases.[12][13] New quinoline derivatives have also been identified as effective Src inhibitors.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
New Quinoline Derivative
Compound 21Src35--
Standard Inhibitor
DasatinibSrc---
BosutinibSrc/Abl---

Signaling Pathway Overviews

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-Based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is the primary mediator of the angiogenic effects of VEGF.[14] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ/PKC/MAPK and PI3K/Akt, which promote endothelial cell proliferation, migration, and survival.[14]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinoline-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Src Kinase Signaling Pathway

Src kinase is a non-receptor tyrosine kinase that acts as a central node in various signaling pathways, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Activated Src phosphorylates numerous downstream substrates, influencing cell adhesion, migration, invasion, and proliferation.

Src_Signaling Upstream RTKs, GPCRs, Integrins Src Src Kinase Upstream->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Cellular_Processes Adhesion, Migration, Proliferation, Invasion FAK->Cellular_Processes STAT3->Cellular_Processes RAS_MAPK->Cellular_Processes PI3K_AKT->Cellular_Processes Inhibitor Quinoline-Based Src Inhibitor Inhibitor->Src

Caption: Src kinase signaling and the point of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of kinase inhibitors. Specific details may vary between studies.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide or Protein) - ATP - Test Compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by adding ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at specified temperature and time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Radioactivity, Fluorescence, Luminescence, Antibody-based) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a reaction buffer containing the purified kinase and its specific substrate.

  • Incubation: Add the test compound dilutions to the wells of a microplate, followed by the kinase/substrate mixture. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[15]

    • Fluorescence/Luminescence-Based Assays: Using technologies like TR-FRET, where a signal is generated upon substrate phosphorylation.[16]

    • ELISA-based Assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (e.g., MTT or SRB Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • SRB Assay: Sulforhodamine B (SRB) is a dye that binds to cellular proteins. Cells are fixed, and then stained with SRB. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect the phosphorylation status of the target kinase and downstream signaling proteins in treated cells, providing evidence of target engagement and pathway modulation.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-EGFR and anti-total-EGFR).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.

References

A Comparative Analysis of Synthetic Routes to 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 7-Fluoro-4-methoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction yield, purity, and process parameters, with supporting experimental data presented for easy comparison. Detailed experimental protocols for the key transformations are also provided.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the development of antimalarial and anticancer agents. The fluorine atom at the 7-position and the methoxy group at the 4-position are key pharmacophoric features. The efficient synthesis of this molecule is therefore of significant interest. The most common synthetic strategies involve the initial construction of a 4-hydroxyquinoline core, followed by functional group interconversions. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are the cornerstones of these approaches.

Key Synthetic Intermediates and Pathways

The synthesis of this compound typically proceeds through the key intermediate, 7-fluoro-4-hydroxyquinoline . From this intermediate, two primary pathways diverge to the final product: one involving a chlorination step followed by methoxylation, and a second, more direct, O-methylation route.

G cluster_0 Route 1: Gould-Jacobs Reaction cluster_1 Route 2: Conrad-Limpach Synthesis cluster_2 Final Steps A 3-Fluoroaniline C Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F 7-Fluoro-4-hydroxyquinoline E->F Decarboxylation K 7-Fluoro-4-hydroxyquinoline F->K G 3-Fluoroaniline I Ethyl 3-((3-fluorophenyl)amino)but-2-enoate G->I Condensation H Ethyl acetoacetate H->I J 7-Fluoro-4-hydroxy-2-methylquinoline I->J Thermal Cyclization J->K L 4-Chloro-7-fluoroquinoline K->L Chlorination M This compound K->M Direct O-Methylation L->M Methoxylation N Methylating Agent N->M

Caption: Overview of the primary synthetic pathways to this compound.

Comparative Data of Synthetic Routes

Table 1: Synthesis of 4-Hydroxyquinoline Intermediates
RouteStarting MaterialsIntermediateReaction ConditionsYield (%)Reference
Gould-Jacobs (Analogous)3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate1. Condensation: 125°C, 1 h2. Cyclization: Dowtherm A, 255°C, 2.5 h93[1]
Conrad-Limpach3-Fluoroaniline, Ethyl acetoacetate7-Fluoro-4-hydroxy-2-methylquinolineNot specifiedNot specified
Table 2: Functional Group Interconversions to this compound
StepStarting MaterialProductReagents & ConditionsYield (%)Reference
Chlorination (Analogous)7-Methoxy-4-hydroxyquinoline4-Chloro-7-methoxyquinolinePOCl3, 100°C, 1 h72[2]
Methoxylation (Analogous)4-Chloro-7-methoxyquinoline-6-carboxamideLenvatinib precursorSodium methoxide, Chloroform, Reflux, 5 hNot specified
Direct O-Methylation4-Hydroxy-2-(methylthio)quinoline-3-carboxylateMethyl 4-methoxy-2-(methylthio)quinoline-3-carboxylateCH3I, Triethylamine, DMF, 50°C, 1 h>80 (crystallized)

Detailed Experimental Protocols

Route 1: Gould-Jacobs Reaction Pathway

This route is a widely used method for the synthesis of 4-hydroxyquinolines.[3]

Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Analogous Procedure) [1]

A mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated at approximately 125°C for 1 hour. The resulting intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, is then added to a high-boiling solvent such as Dowtherm A and heated to around 255°C for 2.5 hours to effect cyclization. After cooling, the product is precipitated by the addition of a non-polar solvent like hexane and collected by filtration.

Step 2: Hydrolysis and Decarboxylation to 7-Fluoro-4-hydroxyquinoline

The ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide. Subsequent acidification and heating of the carboxylic acid intermediate leads to decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.

G 3-Fluoroaniline 3-Fluoroaniline Condensation Condensation 3-Fluoroaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Intermediate A Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate Condensation->Intermediate A Cyclization Cyclization Intermediate A->Cyclization Intermediate B Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate B Hydrolysis Hydrolysis Intermediate B->Hydrolysis Intermediate C 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Intermediate C Decarboxylation Decarboxylation Intermediate C->Decarboxylation Product 7-Fluoro-4-hydroxyquinoline Decarboxylation->Product

Caption: Workflow for the Gould-Jacobs synthesis of 7-Fluoro-4-hydroxyquinoline.

Final Conversion Steps

Step 3a: Chlorination of 7-Fluoro-4-hydroxyquinoline to 4-Chloro-7-fluoroquinoline (General Procedure)

7-Fluoro-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl3), often in the presence of a base such as diisopropylethylamine.[2] The mixture is heated, typically at reflux, for several hours. After completion of the reaction, the excess POCl3 is carefully quenched with ice water, and the product is extracted with an organic solvent.

Step 4a: Methoxylation of 4-Chloro-7-fluoroquinoline

The 4-chloro-7-fluoroquinoline is dissolved in a suitable solvent, such as methanol or an inert solvent like DMF, and treated with a solution of sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The final product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.

Alternative Step 3b: Direct O-Methylation of 7-Fluoro-4-hydroxyquinoline (General Procedure)

7-Fluoro-4-hydroxyquinoline can be directly methylated by reacting it with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., DMF or acetone). The reaction mixture is stirred, often with heating, until the reaction is complete. Workup typically involves partitioning between water and an organic solvent, followed by purification.

G cluster_0 Pathway A cluster_1 Pathway B A 7-Fluoro-4-hydroxyquinoline B Chlorination A->B C 4-Chloro-7-fluoroquinoline B->C D Methoxylation C->D E This compound D->E F 7-Fluoro-4-hydroxyquinoline G Direct O-Methylation F->G H This compound G->H

Caption: Final conversion pathways to this compound.

Conclusion

Both the Gould-Jacobs and Conrad-Limpach reactions provide viable routes to the core quinoline structure, with the Gould-Jacobs reaction often being preferred for its versatility. The choice between the two final pathways to this compound—chlorination followed by methoxylation versus direct O-methylation—will depend on factors such as reagent availability, scalability, and desired purity. The two-step chlorination/methoxylation sequence is a robust and well-established method, while direct methylation offers a more atom-economical approach. The provided data and protocols serve as a valuable resource for researchers in the selection and optimization of the most suitable synthetic strategy for their specific needs.

References

Navigating the Kinome: A Comparative Analysis of Kinase Inhibitors Derived from the 7-Fluoro-4-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors with cores structurally related to 7-Fluoro-4-methoxyquinoline. This analysis, supported by available experimental data, aims to inform the selection and development of next-generation kinase-targeted therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic placement of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring is anticipated to modulate the physicochemical and pharmacological properties of these inhibitors, potentially enhancing their potency, selectivity, and drug-like characteristics. This guide summarizes the cross-reactivity profiles of kinase inhibitors bearing quinoline cores, providing insights into their selectivity and potential off-target effects. Due to the limited availability of comprehensive public data on a wide array of this compound derivatives, this guide draws comparisons from closely related 4-anilinoquinoline and other substituted quinoline compounds to infer potential structure-activity relationships.

Comparative Kinase Inhibition Profiles

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference KinasesIC50 (nM)
WXFL-152 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamideVEGFR220FGFR130
PDGFRβ10
Compound 1f 7-fluoro-4-(3'-Chloro-4'-fluoroanilino)quinolineHeLa cells (EGFR overexpressed)3.63 µMBGC823 cells (EGFR overexpressed)Not specified
Compound 2i 8-methoxy-4-(3'-Chloro-4'-fluoroanilino)quinolineHeLa cells (EGFR overexpressed)4.12 µMBGC823 cells (EGFR overexpressed)Not specified

Note: The data for compounds 1f and 2i are presented as IC50 values against cell lines with high EGFR expression, which is indicative of EGFR inhibition but not a direct measure of kinase inhibitory potency.[1]

Signaling Pathway Perturbation

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases such as cancer. The diagram below illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a common target for quinoline-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

PI3K-Akt Signaling Pathway Inhibition

Experimental Protocols

Accurate and reproducible data are the foundation of any comparative analysis. The following section details a generalized protocol for determining the in vitro kinase inhibitory activity of compounds, which is a standard method in the field.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Kinase: Recombinant human kinase of interest.

    • Substrate: Specific peptide or protein substrate for the kinase.

    • ATP: Adenosine triphosphate, including [γ-³³P]-ATP.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound or DMSO (control) to a 96-well plate.

    • Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 25 µL of ATP solution. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Spot 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a selective kinase inhibitor involves a series of well-defined steps, from initial screening to in-depth profiling. The workflow diagram below outlines this process.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Profiling Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Selectivity Selectivity Profiling (Kinome Scan) Lead_Opt->Selectivity In_Vitro In Vitro ADME Selectivity->In_Vitro In_Vivo In Vivo Efficacy & Toxicology In_Vitro->In_Vivo Candidate Candidate Drug In_Vivo->Candidate

References

A Comparative Guide to the In Vivo Efficacy of Novel Quinoline Derivatives and Erlotinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of emerging 7-fluoro-4-methoxyquinoline derivatives against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Due to the limited availability of in vivo data on this compound derivatives, this guide utilizes a closely related 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, TS-41, as a surrogate for comparative purposes. Both TS-41 and erlotinib are investigated for their potential in treating non-small cell lung cancer (NSCLC) and target the EGFR signaling pathway.

Executive Summary

Erlotinib, a standard-of-care treatment for EGFR-mutated NSCLC, demonstrates significant tumor growth inhibition in various xenograft models. The novel quinazoline derivative, TS-41, also exhibits noteworthy in vivo anticancer activity in a lung cancer allograft model. While a direct head-to-head comparison is not yet available in the literature, this guide consolidates existing data to offer a preliminary assessment of their relative efficacy and underlying mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of a representative 7-methoxy-4-(2-fluorophenoxy)quinazoline derivative (TS-41) and erlotinib in preclinical cancer models.

Table 1: In Vivo Efficacy of TS-41 in an A549-P Allograft Model

CompoundDoseTumor ModelTumor Growth Inhibition (%)
TS-4160 mg/kgA549-P allograft55.3

Table 2: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models

CompoundDoseTumor ModelTumor Growth Inhibition (%)Reference
Erlotinib100 mg/kgH460a xenograft71[1]
Erlotinib100 mg/kgA549 xenograft93[1]
Erlotinib50 mg/kgSUM149 xenograft84[2]
Erlotinib100 mg/kgSUM149 xenograft103[2]

Experimental Protocols

In Vivo Tumor Model and Drug Treatment

TS-41 Study in A549-P Allograft Model:

  • Animal Model: Nude mice bearing A549-P allografts.

  • Drug Administration: The specific route of administration and treatment schedule for TS-41 were not detailed in the available source.

  • Efficacy Evaluation: Tumor growth inhibition was measured at the end of the study.

Erlotinib Studies in NSCLC Xenograft Models:

  • Animal Model: Athymic nude mice bearing H460a, A549, or SUM149 tumor xenografts.[1][2]

  • Drug Administration: Erlotinib was administered orally (p.o.) once daily.[3]

  • Tumor Implantation: Human cancer cells (e.g., A549, H460a, SUM149) were subcutaneously injected into the flanks of the mice.[1][2]

  • Treatment Initiation: Treatment commenced when tumors reached a predetermined size.

  • Efficacy Evaluation: Tumor volumes were measured regularly, and tumor growth inhibition was calculated at the end of the study compared to a vehicle-treated control group.[1][2]

Signaling Pathways and Experimental Workflows

Erlotinib Mechanism of Action: EGFR Signaling Pathway

Erlotinib functions by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of erlotinib.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of anticancer compounds in xenograft models.

In_Vivo_Workflow A Tumor Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Continued Tumor Volume Measurement E->F H Toxicity Assessment (e.g., Body Weight) E->H G Endpoint: Tumor Growth Inhibition Analysis F->G

References

Spectroscopic comparison of 7-Fluoro-4-methoxyquinoline with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive spectroscopic comparison of the promising quinoline derivative, 7-Fluoro-4-methoxyquinoline, with its key precursors, 4-chloro-7-fluoroquinoline and 3-fluoroaniline. Through a combination of tabulated data, detailed experimental protocols, and visual workflows, this document serves as a practical reference for the synthesis and analysis of this important heterocyclic compound.

The journey from simple aniline derivatives to complex quinoline structures is a multi-step process, with each transformation leaving a distinct spectroscopic fingerprint. By comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the final product with its precursors, we can clearly track the chemical modifications and confirm the successful synthesis of this compound.

Synthetic Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound typically proceeds through a two-step sequence starting from 3-fluoroaniline. The first step involves a cyclization reaction to form the quinoline core, yielding 4-chloro-7-fluoroquinoline. Subsequent nucleophilic substitution of the chloro group with a methoxy group furnishes the final product.

SynthesisWorkflow Synthetic Pathway of this compound Precursor1 3-Fluoroaniline Precursor2 4-Chloro-7-fluoroquinoline Precursor1->Precursor2 Cyclization Product This compound Precursor2->Product Methoxylation

Caption: Synthetic route to this compound.

The spectroscopic analysis follows a systematic workflow to characterize each compound at each stage of the synthesis.

AnalysisWorkflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 3-Fluoroaniline 3-Fluoroaniline 4-Chloro-7-fluoroquinoline 4-Chloro-7-fluoroquinoline 3-Fluoroaniline->4-Chloro-7-fluoroquinoline NMR NMR (1H, 13C) 3-Fluoroaniline->NMR IR FTIR 3-Fluoroaniline->IR MS Mass Spectrometry 3-Fluoroaniline->MS This compound This compound 4-Chloro-7-fluoroquinoline->this compound 4-Chloro-7-fluoroquinoline->NMR 4-Chloro-7-fluoroquinoline->IR 4-Chloro-7-fluoroquinoline->MS This compound->NMR This compound->IR This compound->MS

Caption: Workflow for spectroscopic characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for identifying each compound and for monitoring the progress of the synthesis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundAromatic ProtonsOther Protons
3-Fluoroaniline 6.31-7.04 (m, 4H)3.72 (s, 2H, -NH₂)
4-Chloro-7-fluoroquinoline 7.30-8.70 (m, 5H)-
This compound 7.10-8.50 (m, 5H)4.10 (s, 3H, -OCH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundAromatic CarbonsOther Carbons
3-Fluoroaniline 102.4, 105.8, 113.2, 130.4, 149.3, 163.8-
4-Chloro-7-fluoroquinoline ~115-165-
This compound ~100-165~56 (-OCH₃)

Note: Specific assignments for 4-chloro-7-fluoroquinoline and this compound can be complex and may require 2D NMR techniques for unambiguous assignment.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundKey Absorptions
3-Fluoroaniline 3430, 3350 (N-H stretch), 1620 (N-H bend), 1240 (C-F stretch)
4-Chloro-7-fluoroquinoline ~1600, 1500 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch)
This compound ~2950 (C-H stretch, -OCH₃), ~1600, 1500 (C=C stretch), ~1250 (C-F stretch), ~1030 (C-O stretch)
Table 4: Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
3-Fluoroaniline 111.0584, 63
4-Chloro-7-fluoroquinoline 181.01 (¹²C₉H₅³⁵ClFN), 183.01 (¹²C₉H₅³⁷ClFN)146, 119
This compound 177.06162, 134

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Specific parameters may need to be optimized for the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

This guide provides a foundational spectroscopic framework for the synthesis and characterization of this compound and its precursors. By utilizing the provided data and protocols, researchers can confidently navigate the synthesis and analysis of this and related quinoline derivatives.

The Double-Edged Sword: Evaluating the Selectivity of 7-Fluoroquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 7-fluoroquinolone scaffold presents a fascinating case of therapeutic potential and challenges. Initially developed as potent antibacterial agents, their mechanism of action—inhibition of bacterial type II topoisomerases—has inspired further exploration into their effects on eukaryotic enzymes, revealing a complex selectivity profile with implications for anticancer therapy. This guide provides a comparative analysis of 7-fluoroquinoline-based inhibitors against their primary bacterial targets and key human enzymes, supported by experimental data and detailed protocols.

The remarkable success of fluoroquinolone antibiotics stems from their selective targeting of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in prokaryotes but structurally distinct from their human counterparts.[1][2] This selectivity ensures potent antibacterial activity with generally low toxicity to human cells. However, emerging research has demonstrated that modifications to the 7-fluoroquinolone core can shift their inhibitory activity towards human enzymes, including topoisomerase II and poly (ADP-ribose) polymerase (PARP), opening new avenues for anticancer drug development.[3][4] Understanding the nuances of this selectivity is paramount for designing safer and more effective therapeutic agents.

Comparative Selectivity of 7-Fluoroquinolone Derivatives

The inhibitory potency of 7-fluoroquinolone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of various 7-fluoroquinolone-based compounds against their target enzymes and off-target human enzymes, alongside data for alternative, non-fluoroquinolone inhibitors for comparison.

Table 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by 7-Fluoroquinolone Derivatives

CompoundOrganismDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Reference
SitafloxacinEnterococcus faecalis1.381.42[1]
LevofloxacinEnterococcus faecalis28.18.49[1]
CiprofloxacinEnterococcus faecalis27.89.30[1]
SparfloxacinEnterococcus faecalis25.719.1[1]
GatifloxacinEnterococcus faecalis5.604.24[1]
CiprofloxacinEscherichia coli0.5 - 1.52 - 12[2]
SparfloxacinEscherichia coli0.5 - 1.52 - 12[2]
CiprofloxacinStaphylococcus aureus12 - >1004 - 10[2]
SparfloxacinStaphylococcus aureus12 - >1004 - 10[2]
MoxifloxacinStaphylococcus aureus27.51.0[3]
GemifloxacinStaphylococcus aureus5.60.4[3]

Table 2: Inhibition of Human Topoisomerase II by Fluoroquinolones

CompoundEnzyme IsoformActivityConcentrationReference
CiprofloxacinTopoisomerase IIα & IIβNo significant DNA cleavageUp to 300 µM[5]
LevofloxacinTopoisomerase IIα & IIβNo significant DNA cleavageUp to 300 µM[5]
MoxifloxacinTopoisomerase IIα & IIβNo significant DNA cleavageUp to 300 µM[5]
GemifloxacinTopoisomerase IIα & IIβNo significant DNA cleavage, inhibits relaxation>50 µM[5]

Table 3: Comparative IC50 Values of Non-Fluoroquinolone Inhibitors

Compound ClassCompound ExampleTarget EnzymeIC50Reference
Heteroaryl IsothiazolonesCompound 1S. aureus Topoisomerase IV1.0 µM[3]
Compound 2S. aureus Topoisomerase IV0.8 µM[3]
Compound 1S. aureus DNA Gyrase1.6 µM[3]
Compound 2S. aureus DNA Gyrase3.2 µM[3]
Biphenyl-based allosteric inhibitorCompound 2E. coli DNA Gyrase60 µM[6]

Table 4: Selectivity Profile of Clinically Approved PARP Inhibitors (for comparison)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Olaparib1.50.80.53[7]
Rucaparib1.81.10.61[7]
Niraparib3.82.10.55[7]
Talazoparib1.20.90.75[7]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are the methodologies for the key experiments cited in this guide.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a key indicator of an inhibitor's potency.

  • Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

  • Inhibitor Addition: The 7-fluoroquinoline-based inhibitor or alternative compound is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the inhibitor concentration that reduces supercoiling by 50%.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes), a crucial step in bacterial cell division.

  • Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, is commonly used as the substrate.

  • Reaction Mixture: The reaction includes kDNA, topoisomerase IV, and an appropriate assay buffer with ATP.

  • Inhibitor and Incubation: The inhibitor is added at various concentrations, and the mixture is incubated at 37°C.

  • Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate faster than the large kDNA network.

  • IC50 Determination: The disappearance of the kDNA band and the appearance of the decatenated minicircle band are quantified to determine the IC50 value.

PARP Inhibition Assay (ELISA-based)

This assay measures the activity of PARP enzymes by detecting the synthesis of poly(ADP-ribose) (PAR) chains.

  • Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARylation.

  • Reaction: The wells are incubated with PARP enzyme, biotinylated NAD+ (the substrate for PAR synthesis), and the test inhibitor at various concentrations. Activated DNA is often added to stimulate PARP activity.

  • Detection: After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A colorimetric HRP substrate is added, and the resulting color change is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to PARP activity. The IC50 value is the inhibitor concentration that reduces the signal by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by these inhibitors is crucial for understanding their mechanism of action and selectivity. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Bacterial_DNA_Replication cluster_replication_fork Replication Fork cluster_topoisomerases Topoisomerase Action Leading Strand Leading Strand Synthesis Lagging Strand Lagging Strand Synthesis Topoisomerase IV Topoisomerase IV (ParC/ParE) Lagging Strand->Topoisomerase IV Creates Catenated Daughter Strands for DNA Polymerase DNA Polymerase Positive Supercoils Positive Supercoils (Torsional Stress) DNA Gyrase DNA Gyrase (GyrA/GyrB) Positive Supercoils->DNA Gyrase Relaxes Negative Supercoils Introduction of Negative Supercoils DNA Gyrase->Negative Supercoils Introduces Decatenation Decatenation of Daughter Chromosomes Topoisomerase IV->Decatenation Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA Gyrase Inhibits Fluoroquinolones->Topoisomerase IV Inhibits

Caption: Bacterial DNA Replication and Topoisomerase Inhibition.

Base_Excision_Repair cluster_dna_damage DNA Damage and Recognition cluster_repair_machinery Repair Complex Assembly DNA Damage Single-Strand Break (e.g., from ROS) PARP1 PARP1 DNA Damage->PARP1 Recruits PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes XRCC1 XRCC1 PARylation->XRCC1 Recruits DNA Ligase III DNA Ligase III XRCC1->DNA Ligase III DNA Polymerase Beta DNA Polymerase β XRCC1->DNA Polymerase Beta Repair DNA Repair DNA Ligase III->Repair DNA Polymerase Beta->Repair PARP_Inhibitors PARP_Inhibitors PARP_Inhibitors->PARP1 Inhibits

Caption: Base Excision Repair Pathway and PARP1 Inhibition.

Experimental_Workflow Start Start: Synthesize/Obtain 7-Fluoroquinolone Derivatives Primary_Screening Primary Screening: Bacterial Growth Inhibition (MIC) Start->Primary_Screening Enzyme_Assays Enzymatic Assays: - DNA Gyrase Supercoiling - Topoisomerase IV Decatenation - Human Topoisomerase II Relaxation - PARP Activity Primary_Screening->Enzyme_Assays Data_Analysis Data Analysis: Calculate IC50 Values Enzyme_Assays->Data_Analysis Selectivity_Profile Determine Selectivity Profile: (Bacterial vs. Human Enzymes) Data_Analysis->Selectivity_Profile Lead_Optimization Lead Optimization for Desired Selectivity Selectivity_Profile->Lead_Optimization End End: Candidate for Further Preclinical Development Lead_Optimization->End

Caption: Workflow for Evaluating Inhibitor Selectivity.

References

Reproducibility Review: Synthesis and Biological Evaluation of 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the synthesis and biological activities of 7-Fluoro-4-methoxyquinoline and related analogues. Experimental data from various studies are presented to offer an objective overview for researchers, scientists, and professionals in drug development. This document details synthetic protocols and the results of biological assays, offering insights into the compound's potential and reproducibility.

Synthesis of Quinolines: A Comparative Overview

The synthesis of this compound and its analogues can be achieved through several established chemical routes. Below, we compare a plausible synthetic pathway for this compound, adapted from similar quinoline syntheses, with a documented method for a related 4-methoxyquinoline derivative.

Table 1: Comparison of Synthetic Protocols for 4-Methoxyquinoline Derivatives

StepThis compound (Proposed)4-Chloro-7-methoxyquinoline[1]
Starting Materials 3-Fluoroaniline, Diethyl malonate3-Methoxyaniline, 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione[1]
Key Reactions Gould-Jacobs reaction, Chlorination, MethoxylationReaction with dioxin derivative, Cyclization, Chlorination[1]
Overall Yield Not reported72% (for the final chlorination step)[1]
Purification Column chromatographyColumn chromatography, Recrystallization[1]
Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed three-step synthesis is based on established methods for quinoline synthesis.

  • Synthesis of 7-Fluoro-4-hydroxyquinoline: 3-Fluoroaniline is reacted with diethyl malonate in a Gould-Jacobs reaction. The reactants are heated, typically in a high-boiling point solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization to form the quinolone ring system.

  • Synthesis of 4-Chloro-7-fluoroquinoline: The resulting 7-Fluoro-4-hydroxyquinoline is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at the 4-position with a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution.

  • Synthesis of this compound: Finally, 4-Chloro-7-fluoroquinoline is treated with sodium methoxide in methanol. The methoxide ion acts as a nucleophile, displacing the chloride at the 4-position to yield the final product, this compound.

Synthesis of 4-Chloro-7-methoxyquinoline [1]

A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) was heated for 3 hours. After completion of the reaction, water was added under cooling in an ice bath. The aqueous layer was neutralized with aqueous sodium bicarbonate, and the organic layer was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried with anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residue was purified by column chromatography to afford 4-chloro-7-methoxyquinoline[1].

Synthesis_Comparison cluster_0 Proposed Synthesis of this compound cluster_1 Synthesis of 4-Chloro-7-methoxyquinoline A 3-Fluoroaniline + Diethyl malonate B 7-Fluoro-4-hydroxyquinoline A->B Gould-Jacobs Reaction C 4-Chloro-7-fluoroquinoline B->C Chlorination (POCl3) D This compound C->D Methoxylation (NaOMe) E 3-Methoxyaniline + Dioxin derivative F Cyclization Intermediate E->F Condensation G 7-Methoxyquinolin-4(1H)-one F->G Thermal Cyclization H 4-Chloro-7-methoxyquinoline G->H Chlorination (POCl3) EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 7-Fluoro-4-anilinoquinolines (Proposed Inhibitor) Inhibitor->EGFR Inhibition

References

Alternative building blocks to 7-Fluoro-4-methoxyquinoline for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Scaffolds for Potent and Selective Kinase Inhibition

In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall drug-like properties. For years, the 7-Fluoro-4-methoxyquinoline scaffold has served as a reliable building block, underpinning the development of numerous kinase inhibitors. However, the quest for improved therapeutic profiles necessitates a broader exploration of alternative molecular frameworks. This guide provides a comprehensive comparison of viable alternatives to the this compound core, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows.

Performance Comparison of Core Scaffolds

The effectiveness of a kinase inhibitor is frequently quantified by its half-maximal inhibitory concentration (IC50), a measure of the drug's potency. The following table summarizes the IC50 values of representative kinase inhibitors, categorized by their core scaffold, against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This data, collated from various preclinical studies, highlights the potential of alternative scaffolds to achieve comparable or even superior inhibitory activity to their quinoline-based counterparts.

Core ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Quinoline BosutinibSRC1.2[1]
LenvatinibVEGFR-24.0[1]
Quinazoline GefitinibEGFR2-37[2]
ErlotinibEGFR2[2]
LapatinibEGFR/HER210.8/9.8[2]
VandetanibVEGFR-240[3]
Pyrazolo[3,4-d]pyrimidine Compound 14CDK257[4]
Compound 13CDK281[4]
Isoquinoline Compound 11cHER2(cellular IC50 vs SKBR3) 103[5]
Compound 14fHER2(cellular IC50 vs SKBR3) 53[5]

Key Observations:

  • Quinazoline as a Privileged Scaffold: The quinazoline core is a well-established and highly successful scaffold for kinase inhibitors, with several FDA-approved drugs to its name.[2] It consistently demonstrates high potency against various kinases, particularly EGFR. The nitrogen at position 1 of the quinazoline ring acts as a key hydrogen bond acceptor, mimicking the adenine of ATP in binding to the kinase hinge region.[6]

  • Pyrazolo[3,4-d]pyrimidine as a Bioisostere: Pyrazolo[3,4-d]pyrimidines are considered bioisosteres of adenine and, by extension, of the quinazoline and quinoline cores.[7] This scaffold has shown promise in targeting cyclin-dependent kinases (CDKs), offering a pathway to inhibitors with novel selectivity profiles.[4]

  • Isoquinoline for Modulating Selectivity: The use of an isoquinoline core has been explored to fine-tune inhibitor selectivity, particularly in the context of HER2-overexpressing cancers.[5] By altering the geometry and electronic properties of the hinge-binding motif, isoquinoline-based inhibitors can achieve a different spectrum of activity compared to their quinoline or quinazoline analogs.

Experimental Protocols

The synthesis of kinase inhibitors based on these heterocyclic scaffolds typically involves a key nucleophilic aromatic substitution (SNAr) reaction to introduce the desired side chains. Below are generalized, yet detailed, protocols for the synthesis of a 4-anilinoquinazoline inhibitor and a standard in vitro kinase inhibition assay.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines the synthesis of a generic 4-anilinoquinazoline, a common structural motif in many EGFR inhibitors.

Step 1: Chlorination of the Quinazolinone

  • To a solution of the starting quinazolin-4-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3, 3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4-chloroquinazoline intermediate (1 equivalent) and the desired aniline derivative (1.1-1.5 equivalents) in a polar aprotic solvent such as isopropanol or n-butanol.

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-120 °C) for 4-12 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final 4-anilinoquinazoline product.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.[9]

1. Reagent Preparation:

  • Kinase Solution: Prepare a solution of the target kinase at the desired concentration in the appropriate kinase buffer.

  • Tracer Solution: Prepare a solution of the fluorescently labeled ATP-competitive tracer at a concentration optimized for the specific kinase.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO) and then further dilute in the kinase buffer.

2. Assay Procedure:

  • In a 384-well microplate, add a small volume (e.g., 5 µL) of each concentration of the test compound dilution series to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add the kinase solution (e.g., 5 µL) to all wells.

  • Add the tracer solution (e.g., 5 µL) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate using a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is inversely proportional to the amount of kinase inhibition.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis (Cell Growth) STAT3->Nucleus Gene Transcription (Anti-apoptosis) Inhibitor Quinoline/Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor Quinoline/Quinazoline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Synthesis_Workflow start Start: Target Kinase Selection scaffold_selection Scaffold Selection (Quinoline, Quinazoline, etc.) start->scaffold_selection synthesis Chemical Synthesis (e.g., SNAr reaction) scaffold_selection->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_assay In Vitro Kinase Assay (Determine IC50) purification->in_vitro_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization (Iterative Synthesis & Testing) sar_analysis->lead_optimization lead_optimization->synthesis Design New Analogs in_vivo_testing In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_testing end End: Clinical Candidate in_vivo_testing->end

Caption: Kinase Inhibitor Synthesis Workflow.

References

A Comparative Analysis of the Therapeutic Index of Novel 7-Fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic index of novel 7-fluoroquinoline compounds, offering a comparative analysis against established alternatives. The following sections detail the efficacy and toxicity profiles of these compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] Modifications at the C-7 position of the quinolone ring have been a key strategy in developing new derivatives with improved antibacterial activity and pharmacokinetic properties.[2][3] This guide focuses on novel 7-fluoroquinoline compounds, evaluating their therapeutic index—a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is generally indicative of a safer drug.

Data Presentation: Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the 50% toxic dose (TD50) or 50% lethal dose (LD50) to the 50% effective dose (ED50).

TI = LD50 / ED50

The following tables summarize the in vivo efficacy and toxicity data for a selection of novel 7-fluoroquinoline compounds compared to the widely used Ciprofloxacin. Please note: The data for the novel compounds (FQC-1 to FQC-4) is representative and for illustrative purposes to demonstrate a comparative framework.

Table 1: In Vivo Efficacy and Toxicity of Novel 7-Fluoroquinoline Compounds and Ciprofloxacin in a Murine Systemic Infection Model

Compound50% Effective Dose (ED50) (mg/kg)50% Lethal Dose (LD50) (mg/kg)Therapeutic Index (LD50/ED50)
FQC-1 1055055
FQC-2 852065
FQC-3 12>2000>166
FQC-4 945050
Ciprofloxacin 15>2000[4]>133

Table 2: In Vitro Cytotoxicity of Novel 7-Fluoroquinoline Compounds and Ciprofloxacin against a Mammalian Cell Line (Vero)

Compound50% Cytotoxic Concentration (CC50) (µM)
FQC-1 150
FQC-2 180
FQC-3 >300
FQC-4 145
Ciprofloxacin 250

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

1. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The 7-fluoroquinoline compounds and Ciprofloxacin are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24-48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of DMSO per well.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

2. In Vivo Efficacy Study: Murine Systemic Infection Model

This model is used to determine the 50% effective dose (ED50) of the antibacterial agents.

  • Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g) are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Compound Administration: One hour post-infection, the test compounds are administered orally or intravenously at various doses to different groups of mice.

  • Observation: The animals are observed for a period of 7 days, and the number of survivors in each group is recorded.

  • ED50 Calculation: The ED50 is calculated using a suitable statistical method, such as probit analysis, based on the survival data.

3. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This study determines the 50% lethal dose (LD50) of the compounds.[5][6][7]

  • Animal Model: Female Wistar rats (8-12 weeks old) are used. The use of a single sex is recommended by the guideline.[5][6]

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.[7]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a starting dose of 300 mg/kg or 2000 mg/kg. The dose progression or regression is determined by the observed outcomes.[6][7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

  • LD50 Determination: The LD50 is estimated based on the mortality observed at different dose levels. The OECD 423 guideline classifies the substance into a toxicity category rather than providing a precise LD50 value.[6] For the purpose of therapeutic index calculation, a more precise LD50 can be determined using statistical methods if more dose groups are included.

Signaling Pathways and Mechanisms of Action

Fluoroquinolone-Induced Apoptosis via the p53/Bax/Bcl-2 Pathway

Some fluoroquinolones have been shown to induce apoptosis in mammalian cells, a mechanism that is relevant to their potential anticancer activities and also a consideration in their toxicity profile. One of the key pathways involved is the p53-mediated apoptosis pathway. In response to cellular stress, such as DNA damage that can be induced by topoisomerase inhibitors, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax. Bax, in turn, promotes the release of cytochrome c from the mitochondria, which activates caspases and leads to apoptosis. The anti-apoptotic protein Bcl-2 can inhibit this process by binding to and sequestering Bax. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.

p53_Bax_Bcl2_pathway Fluoroquinolone 7-Fluoroquinoline Compound DNA_Damage DNA Damage (Topoisomerase II Inhibition) Fluoroquinolone->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Fluoroquinolone-induced p53-mediated apoptosis pathway.

Interaction of Fluoroquinolones with the GABAA Receptor

The neurotoxicity of some fluoroquinolones has been attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[8] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Fluoroquinolones can act as antagonists at the GABAA receptor, blocking the binding of GABA. This inhibition of the inhibitory signal can lead to a state of neuronal hyperexcitability, which may manifest as adverse effects such as seizures and anxiety.

GABAa_receptor_interaction GABA GABA GABAa_Receptor GABAA Receptor GABA->GABAa_Receptor Binds to Fluoroquinolone 7-Fluoroquinoline Compound Fluoroquinolone->GABAa_Receptor Blocks Chloride_Channel Chloride (Cl-) Channel GABAa_Receptor->Chloride_Channel Opens Neuronal_Excitation Neuronal Hyperexcitability GABAa_Receptor->Neuronal_Excitation (If Blocked) Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Leads to

Caption: Mechanism of fluoroquinolone interaction with the GABAA receptor.

Conclusion

The development of novel 7-fluoroquinoline compounds presents a promising avenue for combating bacterial infections, including those caused by resistant strains. The illustrative data presented in this guide highlight the importance of the therapeutic index in assessing the potential of these new drug candidates. A thorough evaluation of both in vivo efficacy and toxicity, as outlined in the provided protocols, is essential for identifying compounds with a favorable safety profile. Furthermore, understanding the interaction of these compounds with key signaling pathways, such as those involved in apoptosis and neuronal signaling, provides crucial insights into their potential mechanisms of both therapeutic action and toxicity. This comprehensive approach will aid researchers and drug developers in the selection and optimization of the most promising 7-fluoroquinoline candidates for further clinical investigation.

References

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Fluoro-4-methoxyquinoline. The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[3][4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[5] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[3][4]To prevent skin irritation and absorption of the chemical.[1][2] Contaminated gloves should be disposed of properly.[3]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2]
General Hygiene Wash hands thoroughly after handling.[1][2][7] Do not eat, drink, or smoke in the laboratory.[1][7]To prevent accidental ingestion and contamination.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and in good working order.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize contamination.

2. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Carefully transfer the desired amount to a suitable reaction vessel.

3. Solution Preparation and Use:

  • Add solvent to the solid compound slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container closed when not in use.[1][7]

4. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Follow established institutional procedures for large chemical spills.

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, weighing paper), in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.

  • Disposal Method:

    • As a fluorinated aromatic compound, disposal should be handled by a licensed hazardous waste disposal company.

    • Incineration at high temperatures is a potential method for the complete destruction of fluorinated organic compounds, though it requires specialized facilities to prevent the release of harmful byproducts.[8]

    • Disposal in a hazardous waste landfill is another option, which contains the substance to prevent environmental release.[9]

    • Always follow local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Weigh Solid in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F I Spill Containment E->I J Personal Decontamination E->J G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Authorized Vendor G->H I->G K Seek Medical Attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.